Fmoc-Dipropylglycine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDROCXVRQYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-47-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Dipropylglycine: Structure, Properties, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Hindered Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and peptide science, the incorporation of unnatural amino acids has emerged as a pivotal strategy for modulating the pharmacological profiles of peptide-based therapeutics. Among these, α,α-disubstituted amino acids, such as Fmoc-Dipropylglycine (Fmoc-Dpg-OH), offer a unique set of properties that address some of the inherent limitations of natural peptides, including poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of next-generation peptide drugs. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights to empower researchers in their experimental design and execution.
Chemical Structure and Physicochemical Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid dipropylglycine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in SPPS, as it is stable under a variety of reaction conditions but can be readily removed by a mild base, typically piperidine in dimethylformamide (DMF).[1]
Chemical Structure:
-
IUPAC Name: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-propylpentanoic acid[2]
-
Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-Propylglycine, N-Fmoc-α,α-dipropylglycine[2][3][4]
-
Molecular Formula: C₂₃H₂₇NO₄[2]
-
Molecular Weight: 381.5 g/mol [2]
The core of this compound's utility lies in its unique α,α-disubstituted nature. The two propyl groups attached to the α-carbon introduce significant steric hindrance, which profoundly influences the conformational freedom of the peptide backbone.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 218926-47-7 | [2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 140 - 146 °C | [3] |
| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO. Limited solubility in water. | [5][6][7][8] |
| Storage Conditions | Store at 0 - 8 °C for long-term stability. | [3] |
The solubility of Fmoc-protected amino acids is a critical parameter in SPPS. The large, hydrophobic Fmoc group generally imparts good solubility in organic solvents commonly used in peptide synthesis.[3] However, for sterically hindered amino acids like this compound, achieving high concentrations in solution may require solvents with excellent solvating properties like N-Methyl-2-pyrrolidone (NMP) or the use of co-solvents.[7][8]
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound involves the protection of the amino group of dipropylglycine with the Fmoc group. The following is a detailed, field-proven protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Dipropylglycine: In a round-bottom flask, dissolve dipropylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid. Stir the solution at room temperature until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent reaction and minimize side reactions.
-
Addition of Fmoc-Cl: While vigorously stirring, slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) dissolved in a minimal amount of a suitable organic solvent like dioxane or acetone. The slow addition is critical to prevent the formation of Fmoc-OH as a byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amino acid.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a cold, dilute solution of hydrochloric acid (e.g., 1M HCl). The acidification will cause the this compound to precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
-
Validation: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow for Incorporating a Sterically Hindered Residue
The primary application of this compound is in SPPS to introduce a sterically hindered residue into a peptide sequence.[3] The incorporation of such residues can be challenging due to the steric bulk around the α-carbon, which can slow down the coupling reaction.[7][9] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount.
Diagram: SPPS Workflow for this compound Incorporation
Caption: Workflow for incorporating this compound in SPPS.
Detailed Step-by-Step Methodology for SPPS:
-
Resin Preparation: Start with a suitable solid support (resin) with the first amino acid of the desired peptide already attached and its N-terminal Fmoc group removed, exposing a free amine.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminal amino acid on the resin.[9][10][11][12][13] The completion of this step can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[1]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.
-
Activation and Coupling of this compound:
-
Causality behind Experimental Choices: Due to the steric hindrance of this compound, standard coupling reagents may lead to incomplete reactions. More potent activating agents are required to facilitate the formation of the peptide bond.
-
Protocol: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base. Highly efficient uronium/aminium or phosphonium salt-based reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are recommended.[14] Add the activated this compound solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure completion. Double coupling, where the coupling step is repeated, may be necessary for particularly difficult sequences.[15]
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
The Impact of Dipropylglycine on Peptide Structure and Function: A Mechanistic Perspective
The incorporation of dipropylglycine into a peptide chain has profound consequences for its three-dimensional structure and, consequently, its biological activity and stability.
Conformational Restriction and Secondary Structure Induction:
The two propyl groups on the α-carbon of dipropylglycine severely restrict the permissible values of the peptide backbone dihedral angles (phi, ψ). This steric hindrance limits the conformational space available to the peptide, often forcing it to adopt a specific secondary structure. Unlike peptides composed of natural L-amino acids which can adopt a variety of conformations including α-helices and β-sheets, peptides containing α,α-disubstituted amino acids like dipropylglycine have a strong propensity to form extended or helical structures.[2][4][12][14] Specifically, homopeptides of dipropylglycine tend to adopt a fully planar C5-conformation.[2] When incorporated into a larger peptide sequence, dipropylglycine can act as a "helix-breaker" or induce specific turns, depending on the surrounding amino acid sequence.[4]
Diagram: Conformational Restriction by Dipropylglycine
Caption: Dipropylglycine restricts peptide backbone flexibility.
Enhanced Enzymatic Stability:
One of the most significant advantages of incorporating dipropylglycine into peptides is the remarkable increase in their resistance to enzymatic degradation.[16][17] Proteases, the enzymes responsible for peptide cleavage, have specific recognition sites and require a certain degree of flexibility in the peptide backbone to bind and catalyze the hydrolysis of the peptide bond.
The steric bulk of the dipropyl groups at the α-carbon acts as a physical shield, preventing the peptide from fitting into the active site of proteases.[15][18] This steric hindrance, coupled with the rigidification of the peptide backbone, makes peptides containing dipropylglycine poor substrates for a wide range of proteases, thereby significantly extending their in vivo half-life.[16][17][19] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
Conclusion: this compound as a Tool for Innovative Peptide Design
This compound is a valuable building block for peptide chemists and drug developers seeking to create peptides with enhanced stability, defined conformations, and improved therapeutic potential. Its unique α,α-disubstituted structure provides a powerful tool to overcome the limitations of natural peptides. While its incorporation into peptide sequences requires careful consideration of coupling strategies due to steric hindrance, the benefits in terms of proteolytic resistance and conformational control often outweigh these challenges. As our understanding of the structure-activity relationships of peptides continues to grow, the strategic use of sterically hindered amino acids like dipropylglycine will undoubtedly play an increasingly important role in the design of novel and effective peptide-based therapeutics.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide [pubmed.ncbi.nlm.nih.gov]
- 19. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Introduction and Strategic Importance
An In-Depth Technical Guide to Fmoc-Dipropylglycine (CAS: 218926-47-7) for Advanced Peptide Synthesis
This compound (Fmoc-Dpg-OH) is a non-canonical, α,α-disubstituted amino acid that serves as a specialized building block in solid-phase peptide synthesis (SPPS). Its defining feature is the presence of two n-propyl groups on the α-carbon, which imparts significant steric bulk. This unique structure is not a bug, but a feature; it is leveraged by peptide chemists to design and synthesize peptides with enhanced and tailored properties.[1]
The incorporation of Fmoc-Dpg-OH into a peptide sequence can profoundly influence its physicochemical characteristics. The gem-dipropyl substitution enhances the hydrophobicity of the peptide, a property that can improve stability against proteolytic degradation and increase bioavailability.[1] Furthermore, the steric hindrance imposed by the dipropyl groups restricts the conformational freedom of the peptide backbone, often promoting the formation of stable helical secondary structures.[2] This conformational rigidity is a powerful tool in drug design for locking a peptide into its bioactive conformation.
This guide provides a comprehensive overview of Fmoc-Dpg-OH, focusing on the practical challenges its steric bulk presents and the field-proven methodologies required for its successful incorporation into synthetic peptides.
Key Identifiers:
-
Common Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-propylglycine, Fmoc-4-aminoheptane-4-carboxylic acid, N-Fmoc-alpha,alpha-dipropylglycine[1][6]
Caption: Chemical Structure of this compound (Fmoc-Dpg-OH).
Section 2: Physicochemical Properties
The reliable use of Fmoc-Dpg-OH in synthesis begins with a clear understanding of its physical and chemical characteristics. These properties dictate storage, handling, and dissolution protocols.
| Property | Value | Source(s) |
| CAS Number | 218926-47-7 | [1][3][4][7] |
| Molecular Formula | C₂₃H₂₇NO₄ | [1][3][7] |
| Molecular Weight | 381.5 g/mol | [1][7] |
| Appearance | White solid / Lyophilized powder | [1][3][4] |
| Purity (Typical) | ≥95-99% (by HPLC) | [1][3] |
| Melting Point | 140 - 146 °C (Lit.) / 102 - 105 °C | [1][4] |
| Solubility | Soluble in DMF, NMP, DMSO. Low solubility in water. | [][9] |
| Storage Conditions | Store at -20°C to 8°C. Protect from moisture. | [1][3][10] |
Note: Discrepancies in melting point may exist between different suppliers or crystalline forms.
Section 3: The Core Challenge: Overcoming Steric Hindrance in Peptide Synthesis
The primary obstacle in utilizing Fmoc-Dpg-OH is the severe steric hindrance around its α-carbon. During the coupling step of SPPS, the incoming activated carboxyl group of Fmoc-Dpg-OH must be accessible to the nucleophilic attack of the N-terminal amine of the resin-bound peptide. The two bulky propyl groups physically shield the reaction center, significantly slowing down the rate of amide bond formation.[11]
This steric impediment renders many standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, inefficient for this task, often resulting in low coupling yields and deletion sequences (peptides missing the intended Dpg residue).[11][12] Consequently, more potent activation methods and optimized reaction conditions are not just recommended, but essential for achieving high-purity peptides containing this residue.
Section 4: Field-Proven Methodologies for Incorporating Fmoc-Dpg-OH
Successful synthesis with Fmoc-Dpg-OH hinges on adapting the standard Fmoc-SPPS workflow to overcome the kinetic barrier imposed by its structure.
The Standard Fmoc-SPPS Cycle
The synthesis proceeds via the well-established iterative cycle of deprotection, washing, coupling, and washing. The key is to optimize the "Coupling" step specifically for Fmoc-Dpg-OH.
Caption: The standard four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Optimized Coupling with High-Potency Reagents
The most critical factor for success is the choice of coupling reagent. Aminium/uronium or phosphonium salt-based reagents are significantly more effective as they form highly reactive intermediates that can overcome the steric barrier.[11]
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Step-by-Step Coupling Protocol (using HATU):
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-Dpg-OH (4 equivalents; ~153 mg)
-
HATU (3.9 equivalents; ~148 mg) in an appropriate volume of DMF or NMP (e.g., 2 mL).
-
-
Base Addition: Add a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) (8 equivalents; ~139 µL), to the activation solution.
-
Pre-activation: Allow the solution to pre-activate for 1-5 minutes. The solution may change color. This step is crucial for forming the highly reactive O-acylisourea intermediate.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the reaction vessel for a minimum of 45-60 minutes at room temperature. For particularly difficult sequences, this time can be extended.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next cycle.
Protocol 2: The "Double Coupling" Strategy
When a single coupling fails to go to completion (as indicated by a positive Kaiser test), a "double coupling" strategy is employed. This involves repeating the coupling step with a fresh batch of activated Fmoc-Dpg-OH to acylate any remaining free amines.
Caption: Workflow for the double coupling of a sterically hindered amino acid.
Advanced Technique: Microwave-Assisted SPPS (MA-SPPS)
Microwave-assisted SPPS is a highly effective method for accelerating difficult couplings.[11] The application of microwave energy efficiently overcomes the high activation energy of the reaction, dramatically reducing coupling times (e.g., to 5-10 minutes) and improving yields for sterically hindered residues like Fmoc-Dpg-OH.[13] This technique requires a specialized microwave peptide synthesizer but is the preferred method in many modern laboratories for challenging sequences.
Section 5: Quality Control & Analytical Characterization
Rigorous quality control is essential at two stages: verifying the integrity of the incoming Fmoc-Dpg-OH raw material and confirming the successful synthesis of the final peptide.
| Technique | Purpose | Details |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment of both the raw material and the final crude peptide. | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Purity is determined by integrating the peak area at a specific wavelength (e.g., 220 nm).[14][15] |
| Mass Spectrometry (MS) | Identity confirmation. | Techniques like MALDI-TOF or ESI-MS are used to verify that the molecular weight of the raw material or final peptide matches the theoretical calculated mass.[2][15] |
| NMR Spectroscopy | Structural elucidation of the raw material. | ¹H and ¹³C NMR can confirm the chemical structure of Fmoc-Dpg-OH, ensuring the correct starting material is used.[16] |
Section 6: Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the quality and reactivity of Fmoc-Dpg-OH.
-
Storage: Fmoc-Dpg-OH is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] It is hygroscopic; therefore, it should be kept in a tightly sealed container in a desiccator.[17] Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[10] Avoid repeated freeze-thaw cycles.[3]
-
Handling: Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[17] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[17]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.
Section 7: Conclusion
This compound is a powerful but challenging building block for peptide synthesis. Its value lies in its ability to confer enhanced stability, hydrophobicity, and structural definition to peptides, making it a key component in the development of novel therapeutics and research agents.[1] Success in its application does not come from standard protocols but from a deliberate and informed approach. By employing high-potency coupling reagents, extended reaction times, double coupling strategies, or advanced technologies like MA-SPPS, researchers can effectively overcome the formidable steric barrier it presents and unlock its full potential in modern peptide chemistry.
Section 8: References
-
Fmoc-di-n-propylglycine. Chem-Impex.--INVALID-LINK--
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.--INVALID-LINK--
-
This compound. Cusabio.--INVALID-LINK--
-
This compound CAS 218926-47-7. Guidechem.--INVALID-LINK--
-
This compound Material Safety Data Sheet. WuXi TIDES.--INVALID-LINK--
-
This compound. CymitQuimica.--INVALID-LINK--
-
This compound. PubChem, National Institutes of Health.--INVALID-LINK--
-
Fmoc-Dpg-OH [218926-47-7]. Aapptec Peptides.--INVALID-LINK--
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed, National Institutes of Health.--INVALID-LINK--
-
An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. J-Stage.--INVALID-LINK--
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.--INVALID-LINK--
-
Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.--INVALID-LINK--
-
An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. SciSpace.--INVALID-LINK--
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.--INVALID-LINK--
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.--INVALID-LINK--
-
Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.--INVALID-LINK--
-
Supporting Information for Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine. IRIS Biotech.--INVALID-LINK--
-
Storage and Handling Synthetic Peptides. Sigma-Aldrich.--INVALID-LINK--
-
The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. Kilobio.--INVALID-LINK--
-
FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. LinkedIn.--INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 3. cusabio.com [cusabio.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. peptide.com [peptide.com]
- 7. This compound | C23H27NO4 | CID 2762258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. scispace.com [scispace.com]
- 15. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 16. cris.unibo.it [cris.unibo.it]
- 17. kilobio.com [kilobio.com]
The Strategic Role of Steric Hindrance in Peptide Engineering
An In-depth Technical Guide on Fmoc-Dipropylglycine: Physicochemical Properties and Strategic Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of this compound, a non-proteinogenic amino acid characterized by significant steric hindrance. We will explore its fundamental physical and chemical properties, its synthesis, and its strategic implementation in peptide chemistry, with a focus on overcoming the challenges presented by its unique structure. This document serves as a key resource for professionals aiming to leverage sterically hindered amino acids in the design and development of advanced peptide-based therapeutics.
The deliberate incorporation of sterically hindered amino acids like this compound into peptide frameworks is a sophisticated strategy to control peptide conformation, enhance metabolic stability, and ultimately modulate biological activity. The gem-dipropyl substitution at the α-carbon atom imposes rigid conformational constraints on the peptide backbone. This restriction in torsional angles can promote the formation and stabilization of specific secondary structures, such as β-turns and helices, which are often crucial for high-affinity receptor binding. Moreover, the bulky dipropyl moiety can act as a steric shield, offering protection against enzymatic degradation and thereby extending the peptide's in vivo half-life.
Core Physicochemical Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value |
| Chemical Formula | C24H29NO4 |
| Molecular Weight | 395.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 135 - 145 °C |
| Solubility | Readily soluble in common organic solvents used in peptide synthesis, including Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). It is insoluble in water. |
| Purity (as assessed by HPLC) | Typically ≥98% |
Note on Spectroscopic Data: The identity and purity of this compound are routinely confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. While the general spectral patterns are consistent, minor variations may be observed between different batches and suppliers.
Synthesis and Purification Strategy
The synthesis of this compound is a multi-step organic synthesis that demands precise control over reaction conditions to ensure high yield and purity.
Overview of the Synthetic Pathway
A common synthetic route involves the dialkylation of a protected glycine precursor, followed by deprotection and subsequent introduction of the Fmoc group.
Caption: A generalized synthetic workflow for this compound.
Step-by-Step Synthesis Protocol Outline
Note: This represents a generalized methodology. For detailed experimental parameters, safety protocols, and reaction optimization, consulting primary peer-reviewed literature is imperative.
-
Protection of the Glycine Amine: The synthesis often commences with the protection of the amino group of a glycine ester (e.g., glycine ethyl ester) to prevent N-alkylation. The formation of a Schiff base with benzophenone is a common strategy.
-
Dialkylation of the α-Carbon: The protected glycine is then subjected to dialkylation using a suitable propyl halide (e.g., propyl bromide) in the presence of a strong base. Phase-transfer catalysis is often employed to facilitate this reaction.
-
Deprotection: The protecting groups from the amine and the ester are removed, typically via acidic hydrolysis, to yield the free dipropylglycine amino acid.
-
Fmoc Protection: The final step involves the reaction of the free amine of dipropylglycine with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), under basic conditions to afford the desired this compound.
Purification and Quality Assurance
The crude product is typically purified using silica gel column chromatography. The final purity is rigorously assessed by High-Performance Liquid Chromatography (HPLC), while the structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically demanding this compound residue into a growing peptide chain via SPPS necessitates specialized considerations to ensure efficient coupling.
Challenges and Strategies in Coupling Reactions
The primary challenge associated with this compound is the slow kinetics of the coupling reaction due to the steric hindrance imposed by the dipropyl groups. To overcome this, highly efficient coupling reagents and optimized reaction conditions are essential.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice due to its superior activation and rapid coupling kinetics.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly effective and commonly used coupling agent.
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate): A robust and cost-effective carbodiimide-based coupling strategy.
Detailed SPPS Protocol for Incorporating this compound
-
Resin Preparation: The solid support (e.g., Rink Amide resin) should be thoroughly swelled in a suitable solvent like DMF for at least 30 minutes prior to use.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This is typically performed twice for 10 minutes each.
-
Washing: The resin must be extensively washed with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
In a separate vessel, pre-activate a solution of this compound (3-5 equivalents relative to the resin loading), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and a tertiary amine base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add this pre-activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period, typically 2 to 4 hours.
-
The completion of the reaction should be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.
-
-
Washing: After coupling, the resin is again thoroughly washed with DMF, DCM, and DMF.
-
Continuation of Synthesis: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the sequence.
Caption: SPPS cycle for the incorporation of this compound.
Critical Considerations and Troubleshooting
-
Incomplete Coupling: This is the most common issue. To address it, consider implementing a "double coupling" strategy where the coupling step is repeated. Using a higher excess of the amino acid and coupling reagents can also drive the reaction to completion.
-
Potential for Racemization: While dipropylglycine itself is achiral, the use of highly activating coupling reagents can pose a risk of racemization to the previously coupled chiral amino acid. The inclusion of an additive like Oxyma can help to minimize this side reaction.
-
Peptide Aggregation: Sequences rich in sterically hindered residues may be prone to on-resin aggregation, which can impede subsequent synthetic steps. The use of specialized solvents, elevated temperatures, or the incorporation of pseudo-proline dipeptides can help to disrupt these aggregates.
Conclusion
This compound stands out as a highly valuable building block for the synthesis of peptides with constrained conformations. Although its successful incorporation into peptide sequences demands a carefully optimized approach to overcome its steric bulk, the resulting peptides frequently exhibit superior biological activity and enhanced stability. A comprehensive grasp of its physicochemical properties, coupled with a nuanced understanding of the required SPPS modifications, is paramount for its effective application in the discovery and development of next-generation peptide therapeutics.
An In-Depth Technical Guide to Fmoc-Dipropylglycine: Properties, Synthesis, and Application
This guide provides an in-depth exploration of Fmoc-Dipropylglycine (Fmoc-Dpg-OH), a non-canonical, α,α-disubstituted amino acid increasingly utilized by researchers in peptide chemistry and drug development. We will delve into its core physicochemical properties, provide detailed protocols for its incorporation into peptide chains, and discuss the scientific rationale behind its use for modulating peptide structure and function.
Introduction: The Strategic Value of Steric Hindrance
In the landscape of peptide-based therapeutics, moving beyond the 20 canonical amino acids is a critical strategy for innovation.[1][2] Non-canonical amino acids (ncAAs), particularly α,α-disubstituted variants like Dipropylglycine (Dpg), offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[][4][5]
This compound is distinguished by the presence of two propyl groups on its α-carbon. This unique structure imparts significant steric bulk, which serves two primary purposes in rational drug design:
-
Conformational Constraint: The dipropyl substitution severely restricts the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces the peptide into a more defined, often helical or turn-like, secondary structure.[6][7][8] By pre-organizing a peptide into its bioactive conformation, researchers can significantly enhance its binding affinity and selectivity for a specific biological target.[]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the dipropyl groups acts as a molecular shield, protecting the adjacent peptide bonds from degradation by proteases. This can dramatically increase the in-vivo half-life of a peptide therapeutic.[2]
This guide serves as a practical resource for scientists aiming to leverage these properties, providing both the foundational knowledge and the field-proven methodologies required for successful application.
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its properties. Fmoc-Dpg-OH is a white, solid powder under standard conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₄ | [9] |
| Molecular Weight | 381.5 g/mol | [9] |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | --- |
| CAS Number | 218926-47-7 | [9] |
| Synonyms | Fmoc-Dpg-OH, N-Fmoc-alpha,alpha-dipropylglycine | [9] |
| Appearance | White solid/powder | --- |
| Melting Point | 140 - 146 °C | --- |
| Purity (Typical) | ≥ 99% (HPLC) | --- |
| Storage Conditions | 0 - 8 °C, protect from moisture | --- |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Dpg-OH into a growing peptide chain is primarily achieved via the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[10][11][12] The general workflow is cyclical, involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.
The Challenge: Coupling a Sterically Hindered Residue
The primary experimental challenge with Fmoc-Dpg-OH is overcoming the steric hindrance of the α,α-dipropyl groups during the coupling step. Standard coupling reagents like DCC/DIC are often inefficient.[13] The causality is straightforward: the bulky propyl groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing the reaction kinetics dramatically.
Failure to achieve complete coupling results in deletion sequences (peptides missing the intended Dpg residue), which are difficult to purify from the target peptide. Therefore, more potent activation methods and optimized protocols are not just recommended; they are essential for success.
Recommended Coupling Protocol
To ensure high coupling efficiency, a combination of a potent coupling reagent and optimized reaction conditions is required. Uronium/aminium salt-based reagents, particularly HATU, are highly effective as they generate highly reactive OAt-active esters.[13][14][15]
Protocol: Manual Double Coupling of Fmoc-Dpg-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly.
-
Resin Preparation : Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by UV monitoring), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 1 min) to remove all traces of piperidine.[16]
-
Activation Solution Preparation : In a separate vessel, dissolve:
-
Fmoc-Dpg-OH (4 equivalents; ~152.6 mg)
-
HATU (3.9 equivalents; ~148.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents; ~139.4 µL) in approximately 2 mL of DMF. Allow this pre-activation to proceed for 1-5 minutes.[13] The solution may change color, which is normal.
-
-
First Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.[13]
-
Intermediate Wash : Drain the reaction vessel and wash the resin with DMF (3 x 1 min). This step removes byproducts and prepares the resin for the second coupling.
-
Second Coupling (Double Coupling) : Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Dpg-OH. This second coupling step is a critical self-validating measure to drive the reaction to completion and minimize deletion sequences.
-
Final Wash : Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection cycle or final cleavage.
Fmoc Deprotection: A Standard Procedure
Unlike the coupling step, the Fmoc deprotection of a Dpg residue is generally not problematic. The acidic proton on the fluorenyl group is readily accessible. The standard protocol using 20% piperidine in DMF is highly effective.
The mechanism involves a base-catalyzed β-elimination. Piperidine abstracts the acidic proton from the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and release of the free N-terminal amine. The excess piperidine then acts as a scavenger for the reactive DBF intermediate.[17][18][19]
A crucial aspect of protocol trustworthiness is monitoring the reaction. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group removed, thus verifying that the deprotection is complete before proceeding.[11][20]
Analytical Characterization
Post-synthesis, the identity and purity of peptides containing Dpg must be confirmed. Standard analytical techniques are employed:
-
Reverse-Phase HPLC (RP-HPLC) : Used to assess the purity of the crude peptide and to purify the final product. Peptides incorporating the hydrophobic Dpg residue will typically have longer retention times than their canonical counterparts.[21]
-
Mass Spectrometry (MS) : Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Dpg residue (mass addition of 157.23 Da for the residue itself). Fmoc-derivatized amino acids can also be analyzed directly by LC-MS/MS.[22][23]
-
NMR Spectroscopy : For structural studies, 2D NMR techniques (COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide in solution. The presence of Dpg often leads to well-defined Nuclear Overhauser Effect (NOE) signals that are indicative of stable helical or turn structures.[6]
Conclusion
This compound is more than just another building block; it is a strategic tool for peptide design. Its defining feature—the α,α-dipropyl substitution—provides a scientifically grounded method for enforcing conformational rigidity and enhancing proteolytic resistance. While its steric bulk demands a more rigorous coupling strategy using potent activating agents like HATU and a double-coupling protocol, the deprotection step remains standard. By understanding the causality behind these experimental choices, researchers can reliably incorporate Fmoc-Dpg-OH to engineer peptides with superior drug-like properties, paving the way for the next generation of targeted therapeutics.
References
- 1. biosynth.com [biosynth.com]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-Dipropylglycine
Introduction: The Significance of Fmoc-Dipropylglycine in Peptide Science
In the landscape of modern peptide chemistry and drug development, the use of non-canonical amino acids is a cornerstone of innovation. This compound (Fmoc-Dpg-OH) stands out as a pivotal building block in this regard. As an α,α-disubstituted amino acid, the gem-dipropyl groups at its α-carbon introduce significant steric hindrance. This unique structural feature imparts a constrained conformation upon the peptide backbone, often promoting the formation of stable helical structures.[1][2] Such conformational rigidity is highly sought after in the design of peptidomimetics, as it can lead to enhanced biological activity, increased metabolic stability, and improved bioavailability.[3]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to the utility of Dipropylglycine, enabling its seamless incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The Fmoc group's lability to mild basic conditions, typically 20% piperidine in DMF, while remaining stable to acids, is the foundation of the most widely used orthogonal protection strategy in modern peptide synthesis.[4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the essential spectroscopic techniques required to verify the identity, purity, and structural integrity of this compound. We will delve into the theoretical basis for each technique, present detailed experimental protocols, and interpret the resulting data, thereby establishing a complete analytical profile for this crucial compound.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking experimental work. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid | PubChem[6] |
| Molecular Formula | C₂₃H₂₇NO₄ | PubChem[6] |
| Molecular Weight | 381.5 g/mol | PubChem[6] |
| Exact Mass | 381.19400834 Da | PubChem[6] |
| Appearance | White solid/powder | Chem-Impex[3] |
| Melting Point | 140 - 146 °C | Chem-Impex[3] |
| CAS Number | 218926-47-7 | Chem-Impex[3] |
Synthesis and Purification: An Overview
The synthesis of this compound, like other Fmoc-protected amino acids, is typically achieved by reacting the free amino acid, Dipropylglycine, with an Fmoc-donating reagent under basic conditions.[4] The most common and efficient reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7] The use of Fmoc-OSu is often preferred as it minimizes the formation of dipeptide impurities that can arise with the more reactive Fmoc-Cl.[7]
The reaction involves the nucleophilic attack of the amino group of Dipropylglycine on the electrophilic carbonyl carbon of the Fmoc reagent. A base, such as sodium bicarbonate or an organic base like triethylamine, is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.[4][8]
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Fmoc-OSu
-
Dissolution: Dissolve Dipropylglycine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution. Cool the mixture in an ice bath to 0-5°C.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.[4]
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir overnight.[4]
-
Work-up: Dilute the reaction mixture with water and perform a wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The this compound product will precipitate as a white solid.
-
Extraction & Drying: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[9]
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final, high-purity product.
Spectroscopic Characterization
A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation and purity assessment of this compound. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic and self-validating dataset.
Caption: Integrated workflow for the complete spectroscopic characterization of a molecule.
¹H NMR Spectroscopy
Causality & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the proton framework of an organic molecule. It provides precise information about the chemical environment, connectivity, and relative number of different types of protons, allowing for a near-complete structural assignment. For this compound, ¹H NMR is used to confirm the presence and integrity of the fluorenyl rings, the linker protons, and the two equivalent propyl chains.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. CDCl₃ is often suitable, but DMSO-d₆ may be required if solubility is an issue.[10]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[11]
-
Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
Data Interpretation & Expected Spectrum: The ¹H NMR spectrum can be logically divided into three regions corresponding to the different moieties of the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| Aromatic (Fmoc) | 7.75 - 7.85 | d | 2H | Protons adjacent to the fused ring system, most deshielded.[9] |
| Aromatic (Fmoc) | 7.55 - 7.65 | d or t | 2H | Aromatic protons of the Fmoc group.[9] |
| Aromatic (Fmoc) | 7.30 - 7.45 | m | 4H | Remaining aromatic protons of the Fmoc group.[9] |
| NH (Amide) | ~5.1 - 5.5 | br s | 1H | Broad signal due to quadrupole broadening and potential H-bonding. |
| O-CH₂ (Fmoc Linker) | 4.40 - 4.55 | d | 2H | Methylene protons attached to the urethane oxygen. |
| CH (Fmoc Linker) | 4.20 - 4.30 | t | 1H | Methine proton at the 9-position of the fluorenyl group. |
| α-C-CH₂ (Propyl) | 1.70 - 1.90 | m | 4H | Methylene protons adjacent to the quaternary α-carbon. |
| CH₂ (Propyl) | 1.10 - 1.30 | m | 4H | Central methylene protons of the propyl chains. |
| CH₃ (Propyl) | 0.80 - 0.95 | t | 6H | Terminal methyl groups of the two equivalent propyl chains. |
| COOH | 10.0 - 12.0 | br s | 1H | Carboxylic acid proton, very broad and may not always be observed. |
¹³C NMR Spectroscopy
Causality & Rationale: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the total carbon count and the electronic environment of each carbon (e.g., carbonyl, aromatic, aliphatic).
Experimental Protocol: The sample preparation is identical to that for ¹H NMR. The spectrum is recorded on the same instrument, typically requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope. Spectra are referenced to the solvent signal (e.g., CDCl₃ at δ 77.23 ppm or DMSO-d₆ at δ 39.52 ppm).[10]
Data Interpretation & Expected Spectrum:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| C=O (Carboxylic Acid) | 175 - 178 | Quaternary carbonyl carbon, deshielded. |
| C=O (Urethane) | 155 - 157 | Urethane carbonyl carbon. |
| Aromatic C (Quaternary, Fmoc) | 143 - 144 | Fused aromatic carbons, no attached protons. |
| Aromatic C (Quaternary, Fmoc) | 141 - 142 | Aromatic carbons at the bridgehead of the fluorenyl group. |
| Aromatic CH (Fmoc) | 127 - 128 | Aromatic carbons with one attached proton. |
| Aromatic CH (Fmoc) | 125 - 126 | Aromatic carbons with one attached proton. |
| Aromatic CH (Fmoc) | 119 - 120 | Aromatic carbons with one attached proton. |
| O-CH₂ (Fmoc Linker) | 66 - 68 | Methylene carbon attached to the urethane oxygen. |
| α-C (Quaternary) | ~60 | The key quaternary α-carbon of the dipropylglycine residue. |
| CH (Fmoc Linker) | 47 - 48 | Methine carbon at the 9-position of the fluorenyl group. |
| α-C-CH₂ (Propyl) | 35 - 38 | Methylene carbons of the propyl chains. |
| CH₂ (Propyl) | 17 - 18 | Central methylene carbons of the propyl chains. |
| CH₃ (Propyl) | 14 - 15 | Terminal methyl carbons of the propyl chains. |
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental formula, serving as a definitive piece of evidence for the compound's identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol, often with a small percentage of water and 0.1% formic acid to promote protonation.
-
Analysis: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
Data Interpretation:
-
Molecular Ion: The primary signal of interest will be the protonated molecular ion, [M+H]⁺.
-
Calculated Exact Mass for C₂₃H₂₇NO₄: 381.1940 Da[6]
-
Expected [M+H]⁺ (C₂₃H₂₈NO₄⁺): m/z 382.1940 (Monoisotopic)
-
-
Other Adducts: It is common to also observe other adducts, such as the sodium adduct [M+Na]⁺ at m/z 404.1759 or the potassium adduct [M+K]⁺ at m/z 420.1499. The presence of these adducts further confirms the molecular weight.
Infrared (IR) Spectroscopy
Causality & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H) absorbs infrared radiation at a characteristic frequency. This technique is excellent for confirming the presence of the carboxylic acid, the urethane linkage, and the aromatic system in this compound.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For ATR, a small amount of the solid powder is placed directly on the crystal. For a KBr pellet, a small amount of sample is ground with dry KBr and pressed into a transparent disk.[9]
-
Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Data Interpretation & Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Urethane (Amide) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (Propyl chains) |
| ~1740 | C=O stretch | Carboxylic Acid |
| ~1690 - 1710 | C=O stretch | Urethane |
| 1580 - 1620 | C=C stretch | Aromatic Ring |
| ~1520 | N-H bend | Urethane (Amide II) |
| ~1240 | C-O stretch | Urethane/Carboxylic Acid |
The IR spectrum provides a distinct fingerprint, confirming the successful coupling of the Fmoc group (urethane C=O and N-H) to the Dipropylglycine moiety (carboxylic acid O-H and C=O, aliphatic C-H).[13]
Conclusion
The structural integrity and purity of this compound are paramount to its successful application in peptide synthesis and drug discovery. The analytical workflow detailed in this guide, employing a combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, provides a robust and self-validating system for its characterization. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity of the carbon and proton skeleton. High-resolution mass spectrometry definitively verifies the elemental composition and molecular weight. Finally, IR spectroscopy provides rapid confirmation of all critical functional groups. Together, these techniques provide the necessary data to confidently qualify this compound for use in demanding research and development applications.
References
- 1. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. This compound | C23H27NO4 | CID 2762258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. cris.unibo.it [cris.unibo.it]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Application, and Modern Peptide Design
Executive Summary
In the landscape of modern drug discovery and peptide science, the rational design of molecules with enhanced therapeutic properties is paramount. Sterically hindered amino acids, a class of non-canonical amino acids characterized by bulky substituents at the α-carbon or α-nitrogen, have emerged as indispensable tools for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. This guide provides a comprehensive technical overview of sterically hindered amino acids for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles of steric hindrance, detail the profound impact of these modifications on peptide structure and function, and present the synthetic challenges and state-of-the-art solutions for their synthesis and incorporation into peptide chains. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for leveraging sterically hindered amino acids to innovate the next generation of peptide-based therapeutics.
The Principle of Steric Hindrance in Amino Acid Architecture
Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions or restricts conformational flexibility due to non-bonded interactions.[1][2] In the context of amino acids, this is intentionally engineered by introducing bulky chemical groups that modify the standard amino acid backbone or side chain. These modifications fundamentally alter the physicochemical properties of the resulting peptide.
Classification of Sterically Hindered Amino Acids
Sterically hindered amino acids can be broadly categorized based on the location of the bulky substituent:
-
α,α-Disubstituted Amino Acids: In these analogs, the hydrogen atom on the α-carbon is replaced by an alkyl group or other substituent.[3][4] This disubstitution severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. The archetypal example is 2-aminoisobutyric acid (Aib).
-
N-Alkylated Amino Acids: The most common modification in this class is N-methylation, where a methyl group replaces the hydrogen on the backbone amide nitrogen.[5][6][7] This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric clash that influences cis/trans amide bond isomerization and local conformation.[8][9]
-
Amino Acids with Bulky Side Chains: This category includes both natural amino acids with large side chains (e.g., Tryptophan, Phenylalanine) and unnatural amino acids specifically designed for steric bulk, such as tert-Leucine (Tle) or dehydroamino acids like dehydrovaline (ΔVal).[10][11][12] These side chains can shield the peptide backbone and influence folding into specific secondary structures.
Fundamental Physicochemical Consequences
The introduction of steric bulk has profound and predictable effects on a peptide's properties:
-
Conformational Rigidity: By restricting rotation around backbone bonds, hindered amino acids reduce the number of accessible low-energy conformations.[3][4] This pre-organization can lock a peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
-
Disruption of Secondary Structures: N-methylation prevents the formation of canonical hydrogen bonds essential for structures like α-helices and β-sheets, often inducing turns or promoting specific folded states.[8] Conversely, α,α-disubstituted amino acids are known to be potent helix inducers.[4]
Strategic Value in Peptide and Drug Design
The true power of sterically hindered amino acids lies in their ability to solve critical challenges in peptide-based drug development. The causality behind their efficacy is a direct result of their unique structural impact.
Enhancing Proteolytic Stability
-
The Problem: Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the body, leading to a short in vivo half-life.[5][10]
-
The Solution & Mechanism: Incorporating a hindered amino acid at or near a protease cleavage site provides a "steric shield." This bulky group physically blocks the protease's active site from accessing and hydrolyzing the scissile peptide bond. N-methylation is particularly effective as it not only adds bulk but also removes the amide proton, disrupting the hydrogen bonding patterns often required for enzyme recognition.[5][8][9] The inclusion of bulky dehydroamino acids has also been shown to confer significant proteolytic stability.[10]
Modulating Pharmacokinetic Properties
Introducing steric hindrance, particularly through N-methylation, can dramatically improve a peptide's drug-like properties.[6][7]
-
Increased Half-Life: As a direct consequence of enhanced enzymatic stability, the peptide persists longer in circulation.[5][8]
-
Enhanced Permeability and Oral Bioavailability: By disrupting backbone hydrogen bonds that would otherwise interact with water, N-methylation increases the lipophilicity of a peptide. This can improve its ability to cross intestinal and even blood-brain barriers.[5][6][9]
Constraining Conformation for Potency and Selectivity
The ability of hindered amino acids to enforce specific secondary structures is a powerful tool for optimizing biological activity.[3][4][8] By reducing flexibility, a peptide can be "locked" into the precise conformation required for high-affinity receptor binding. This conformational control can be so profound as to convert a receptor agonist into a potent antagonist.[5]
Synthesis of Sterically Hindered Amino Acids
The creation of these valuable building blocks is a significant challenge in organic synthesis, precisely because the steric congestion that makes them useful also impedes their formation.[13][14]
Key Synthetic Routes
Several strategies have been developed to overcome these synthetic hurdles:
-
For α,α-Disubstituted AAs:
-
Strecker Synthesis: A classic method involving the reaction of a ketimine with a cyanide source, it provides a direct route to α,α-disubstituted amino acids.[15]
-
Asymmetric Hydrogenation: This powerful technique can be used for the enantioselective synthesis of these chiral compounds, though finding a catalyst that works for every substrate remains a challenge.[15]
-
Modern Methods: Recent advances include visible-light-mediated photocatalysis and synergistic enantioselective catalysis, which offer new avenues to these challenging scaffolds.[13][14]
-
-
For N-Methylated AAs: A common laboratory-scale approach involves the reductive amination of an N-protected amino acid or direct alkylation, followed by deprotection and reprotection with a group suitable for peptide synthesis (e.g., Fmoc).
Experimental Protocol: Synthesis of an N-Acylated, gem-Disubstituted Amino Acid
This protocol is based on the robust method of adding an organometallic reagent to an N-carboxyanhydride (NCA), which tolerates a wide variety of functional groups.[16][17][18]
Objective: To synthesize a sterically hindered N-acyl, gem-disubstituted amino acid.
Materials:
-
N-Carboxyanhydride (NCA) of the desired gem-disubstituted amino acid (e.g., from Aib)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Dry all glassware thoroughly in an oven. Assemble a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (Argon).
-
Dissolution: Dissolve the NCA (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (2.0 equivalents) dropwise via syringe over 10 minutes. Causality Note: The first equivalent of the Grignard reagent deprotonates the NCA, opening the ring to form an isocyanate intermediate. The second equivalent attacks the isocyanate to form the desired amide bond.[18]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction can be monitored by thin-layer chromatography (TLC) or in situ IR spectroscopy to observe the disappearance of the isocyanate peak (~2250 cm⁻¹).[16][18]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-acylated, gem-disubstituted amino acid.
Incorporation into Peptides: Overcoming the Coupling Challenge
The steric bulk that provides therapeutic benefits also creates the primary obstacle in peptide synthesis: forming the peptide bond.[19][20] During solid-phase peptide synthesis (SPPS), both the N-terminus of the resin-bound peptide and the activated carboxyl group of the incoming hindered amino acid are sterically congested, leading to dramatically slower reaction kinetics and incomplete couplings with standard methods.[19][21]
Optimized Coupling Strategies
To drive these difficult reactions to completion, highly efficient coupling reagents and optimized conditions are necessary. The choice of reagent is critical for achieving acceptable yields and purity.
| Coupling Reagent | Class | Key Advantages for Hindered Coupling | Considerations |
| HATU | Uronium/Aminium Salt | Extremely fast activation and high reactivity. Often the first choice for difficult couplings, including N-methyl AAs.[9] | Requires careful control of pre-activation times to minimize racemization. |
| HBTU | Uronium/Aminium Salt | A classic, robust reagent. Effective for many hindered couplings, though may be slightly less potent than HATU. | Can be used when HATU fails or is not available. |
| PyAOP | Phosphonium Salt | Successfully used for preparing peptides containing highly hindered residues like Aib and Cα,α-dipropylglycine.[21] | Generates pyrrolidine as a byproduct. |
| DIC/Oxyma | Carbodiimide/Additive | A cost-effective and powerful combination. Oxyma is a superior additive to HOBt for suppressing racemization and improving efficiency in hindered couplings.[21] | Carbodiimides can have side reactions if not used carefully. |
SPPS Workflow for Hindered Amino Acid Incorporation
The standard SPPS cycle must be modified to ensure the successful incorporation of a sterically hindered residue. The key adaptation is in the coupling step, often requiring longer reaction times, higher temperatures (e.g., microwave-assisted SPPS), and more potent reagents.[22]
Characterization of Sterically Hindered Peptides
After synthesis, rigorous analytical techniques are required to confirm the peptide's identity, purity, and structure.
-
Purity and Identity: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude peptide, while Mass Spectrometry (MS and MS/MS) confirms the correct molecular weight and, through fragmentation, verifies the incorporation of the hindered residue at the correct position in the sequence.[23]
-
Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed, atomic-level information about the peptide's three-dimensional structure and dynamics in solution.[23]
-
Circular Dichroism (CD) Spectroscopy: A rapid method to determine the presence of secondary structural elements like helices and turns, which are often influenced by hindered amino acids.[24]
-
Solid-State NMR (ssNMR): Useful for characterizing the structure and dynamics of proteins and peptides in solid or lyophilized forms.[24]
-
Applications and Case Studies in Drug Discovery
The strategic use of unnatural and sterically hindered amino acids is not merely theoretical; it is a validated strategy present in numerous FDA-approved drugs.[25][26]
-
Peptidomimetic Drugs: Many successful drugs, such as the DPP-4 inhibitor Saxagliptin, incorporate conformationally restricted amino acid analogs to achieve high potency and selectivity.[27] The design principles are directly analogous to those of sterically hindered amino acids.
-
Case Study: Cyclosporin A: This powerful immunosuppressant drug is a cyclic peptide containing multiple N-methylated amino acids.[19] These residues are crucial for its biological activity and pharmacokinetic profile, including its ability to passively diffuse across cell membranes.
-
Future Frontiers: The synthesis of highly hindered peptides opens new avenues for tackling difficult biological targets, such as protein-protein interactions, which often require molecules that can mimic structured protein motifs like α-helices.[19][28] Furthermore, these modifications are being explored in synthetic biology and for the creation of novel biomaterials.[19]
Conclusion
Sterically hindered amino acids represent a cornerstone of modern peptide chemistry and rational drug design. By providing a robust toolkit for enhancing proteolytic stability, modulating pharmacokinetics, and constraining conformation, these unique building blocks enable the transformation of promising but flawed peptide leads into viable therapeutic candidates. While their synthesis and incorporation present formidable challenges, the development of advanced coupling reagents and synthetic methodologies has made their use more accessible than ever. For researchers and drug developers, mastering the principles and techniques outlined in this guide is essential for unlocking the full potential of peptides and engineering the next generation of innovative medicines.
References
- 1. wpage.unina.it [wpage.unina.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. peptide.com [peptide.com]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chimia.ch [chimia.ch]
- 19. scienmag.com [scienmag.com]
- 20. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 21. researchgate.net [researchgate.net]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. polarispeptides.com [polarispeptides.com]
- 24. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biosynth.com [biosynth.com]
- 27. lifechemicals.com [lifechemicals.com]
- 28. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids in Drug Discovery
Introduction: Expanding the Chemical Alphabet of Life
In the central dogma of molecular biology, the protein synthesis machinery relies on a standard set of 20 canonical amino acids. This finite chemical alphabet, while foundational to life, represents a mere fraction of the structural possibilities conceivable. Unnatural amino acids (UAAs), which are not incorporated into proteins through the standard cellular translation machinery, represent a paradigm shift in our ability to engineer novel therapeutics.[1] These bespoke building blocks, either found in nature or, more commonly, synthesized in the laboratory, offer a vast and largely unexplored chemical space.[1] Their incorporation into peptides and proteins grants researchers an unprecedented level of control over molecular properties, paving the way for the development of drugs with enhanced efficacy, improved stability, and novel mechanisms of action.[1][]
The power of UAAs lies in their diverse side chains, which can be tailored to introduce unique chemical functionalities, structural constraints, or biophysical probes.[1][3] This guide will provide an in-depth exploration of the core applications of UAAs in modern drug discovery, detail the key methodologies for their incorporation, and present a forward-looking perspective on the challenges and immense potential of this transformative technology.
Part 1: Core Applications of Unnatural Amino Acids in Drug Discovery
The strategic incorporation of UAAs into therapeutic molecules can overcome many of the limitations inherent in traditional small molecules and biologics. This section will delve into the primary applications where UAAs are making a significant impact.
Enhancing Peptide and Protein Therapeutics
Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and rapid clearance.[4][5] UAAs provide a powerful toolkit to address these challenges.
-
Improving Proteolytic Stability: A primary failure mode for peptide drugs is degradation by proteases. The introduction of non-natural amino acid residues, such as D-amino acids or N-methylated amino acids, can render peptide bonds unrecognizable to proteases, significantly extending the drug's half-life in vivo.[1][] The rationale behind this is that the stereochemistry or backbone modification sterically hinders the approach and binding of proteolytic enzymes.
-
Modulating Conformation and Binding Affinity: The three-dimensional structure of a peptide or protein is critical to its function. UAAs with conformationally constrained side chains, such as cyclic or bulky aliphatic groups, can be used to lock the molecule into a bioactive conformation.[4] This pre-organization reduces the entropic penalty of binding to its target, often leading to a significant increase in binding affinity and potency.[1]
-
Increasing Solubility and Bioavailability: The physicochemical properties of a drug are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. By incorporating UAAs with hydrophilic or specifically charged side chains, it is possible to fine-tune the solubility and permeability of peptide drugs, potentially enabling oral administration for molecules that would otherwise require injection.[4]
Table 1: Impact of UAA Incorporation on Peptide Drug Properties
| Property | Challenge with Canonical Peptides | UAA-based Solution | Example UAA |
| Stability | Rapid degradation by proteases | Introduce protease-resistant linkages | D-Alanine, N-Methyl-Leucine |
| Potency | High conformational flexibility, low binding affinity | Constrain to bioactive conformation | Cyclohexylalanine |
| Bioavailability | Poor membrane permeability, low solubility | Modify physicochemical properties | (S)-2-amino-3-(pyridin-4-yl)propanoic acid |
Crafting Superior Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug.[6][7] A critical challenge in ADC development is achieving a homogenous product with a defined drug-to-antibody ratio (DAR).[8] Traditional conjugation methods that target natural amino acids like lysine or cysteine result in heterogeneous mixtures with variable efficacy and toxicity.[8]
The site-specific incorporation of UAAs with unique chemical handles (e.g., azides, alkynes, or keto groups) provides a solution.[6][7][9] These bio-orthogonal groups allow for the precise and covalent attachment of a drug payload at a specific, pre-determined site on the antibody.[9] This results in a homogeneous population of ADCs with a consistent DAR, leading to improved pharmacokinetics, a wider therapeutic window, and enhanced safety profiles.[6][9]
Diagram 1: Workflow for Site-Specific ADC Generation using UAAs
References
- 1. biosynth.com [biosynth.com]
- 3. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 9. pnas.org [pnas.org]
The Strategic Incorporation of Fmoc-Dipropylglycine for the Rational Design of Helical Peptides
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The α-helix is a fundamental secondary structure motif in peptides and proteins, critical to a vast array of biological functions, including protein-protein interactions and membrane translocation. However, short peptides in isolation often fail to maintain stable helical conformations in solution, limiting their therapeutic potential. The strategic incorporation of Cα-tetrasubstituted amino acids, such as dipropylglycine (Dpg), offers a robust solution to this challenge. This technical guide provides an in-depth exploration of Fmoc-Dpg-OH as a potent helix-inducing agent in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of helix stabilization by Dpg, provide detailed protocols for its incorporation into peptide chains, discuss methods for the characterization of helical propensity, and explore its applications in the development of novel peptide-based therapeutics.
Introduction: The Challenge of Helix Stability in Peptide Therapeutics
Peptides have emerged as a promising class of therapeutics due to their high specificity and low toxicity.[1] Many bioactive peptides adopt an α-helical conformation upon binding to their biological targets. Consequently, the development of peptide drugs often involves the design of sequences with a high propensity to form stable α-helices. However, short peptides are often conformationally flexible in aqueous solutions and exist as a dynamic equilibrium of various structures, including random coils. This lack of a stable, pre-defined helical structure can lead to reduced binding affinity and increased susceptibility to proteolytic degradation.
To overcome these limitations, various strategies have been developed to stabilize helical structures in peptides. These include the use of peptide stapling, the introduction of salt bridges, and the incorporation of unnatural amino acids. Among these, the use of Cα-tetrasubstituted amino acids has proven to be a particularly effective approach.
Fmoc-Dipropylglycine: A Powerful Helix-Inducing Building Block
This compound (Fmoc-Dpg-OH) is a derivative of the unnatural amino acid dipropylglycine, where the alpha-carbon is substituted with two propyl groups.[2] This steric bulk imposes significant conformational constraints on the peptide backbone, favoring dihedral angles consistent with helical structures.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.[5]
Mechanism of Helix Induction by Dipropylglycine
The two propyl groups at the Cα position of Dpg restrict the available conformational space for the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles. This steric hindrance disfavors extended or random coil conformations, guiding the peptide backbone into a helical fold.[3] Crystal structure analyses of peptides containing Dpg have confirmed that this residue readily adopts helical backbone torsion angles.[4] The incorporation of Dpg has been shown to enhance the helicity and cell-penetrating ability of peptides.[6]
Figure 1: Mechanism of helix induction by Dipropylglycine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dpg-Containing Peptides
The incorporation of Fmoc-Dpg-OH into a growing peptide chain presents challenges due to the steric hindrance of the Cα-dipropyl groups.[7] Standard coupling conditions may result in incomplete reactions and low yields. Therefore, the use of potent coupling reagents is crucial for efficient peptide bond formation.[8]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Dpg-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a solution of the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Fmoc-Dpg-OH):
-
Due to steric hindrance, a double coupling is recommended.
-
Pre-activate a solution of Fmoc-Dpg-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 10 minutes.
-
Add the activated Fmoc-Dpg-OH solution to the resin and allow it to react for 4-6 hours.
-
Wash the resin with DMF.
-
Repeat the coupling step with a fresh solution of activated Fmoc-Dpg-OH for another 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for Dpg) for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Figure 2: Workflow for SPPS of Dpg-containing peptides.
Characterization of Helical Content by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[9] Helical peptides exhibit a characteristic CD spectrum with a positive maximum around 192 nm and two negative maxima at approximately 208 nm and 222 nm.[6] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the helical content.
Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.5 mg/mL.[10]
-
Instrument Setup:
-
Use a CD spectrometer with a quartz cuvette with a path length of 1.0 mm.
-
Set the scanning wavelength range from 190 nm to 250 nm.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (c × l × 10) where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
The percentage of helicity can be estimated using the following formula:[6] Helicity (%) = 100 × [θ]₂₂₂ / [-40000 × (1 - 2.5/n)] where n is the number of amino acids in the peptide.
-
Quantitative Analysis of Helix Induction by Dpg
The helix-inducing capability of Dpg has been quantitatively demonstrated in various peptide sequences. A study by Oba et al. (2023) provides a clear example of how the incorporation and positioning of Dpg can significantly enhance the helical content of peptides designed for siRNA delivery.[11]
| Peptide | Sequence | [θ]₂₂₂ (deg cm² dmol⁻¹) | Helicity (%) |
| Pep1 | Tyr-(Arg)₉-NH₂ | Not reported (random coil) | ~0 |
| Pep2 | Tyr-Arg-Leu-Dpg-Leu-Arg-Leu-Dpg-Leu-NH₂ | -15,000 | 42 |
| Pep3 | Tyr-Arg-Leu-Dpg-Leu-Arg-Leu-Dpg-Leu-Arg-NH₂ | -18,000 | 51 |
| Pep4 | Tyr-(Arg-Leu-Dpg-Leu)₃-Arg-NH₂ | -22,000 | 62 |
Data adapted from Oba et al., Chemical and Pharmaceutical Bulletin, 2023, 71(3), 250-256.[12]
Applications in Drug Development: A Case Study
The ability of Dpg to stabilize helical structures has significant implications for drug development, particularly in the design of cell-penetrating peptides (CPPs) and inhibitors of protein-protein interactions.
Case Study: Dpg-Containing Peptides for siRNA Delivery
A recent study demonstrated the successful use of Dpg-containing amphipathic helical peptides for the intracellular delivery of small interfering RNA (siRNA).[11] The researchers designed a series of peptides and found that the peptide with the highest Dpg content (Pep4 in the table above) exhibited the most effective gene-silencing effect with minimal cytotoxicity.[12] The stable helical structure induced by Dpg was crucial for the formation of an amphipathic conformation, which facilitated complexation with siRNA and subsequent cellular uptake.[11] These findings highlight the potential of Dpg as a key component in the design of novel and effective drug delivery systems.[13]
Conclusion
This compound is a valuable tool for peptide chemists and drug developers seeking to rationally design and synthesize peptides with stable helical conformations. Its potent helix-inducing properties, arising from the steric constraints imposed by the Cα-dipropyl groups, can significantly enhance the biological activity and therapeutic potential of peptides. By understanding the principles of Dpg-mediated helix induction and employing optimized synthesis and characterization protocols, researchers can effectively harness the power of this unnatural amino acid to advance the field of peptide-based drug discovery.
References
- 1. file.globalso.com [file.globalso.com]
- 2. peptide.com [peptide.com]
- 3. Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 7. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Dipropylglycine
Introduction: Navigating the Challenges of Sterically Hindered Residues
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks, such as Fmoc-Dipropylglycine (Fmoc-Dpg-OH), offer the ability to fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and conformational rigidity. Fmoc-Dpg-OH, an α,α-dialkylated amino acid, is particularly valuable for inducing helical secondary structures and providing resistance to enzymatic degradation.
However, the very structural feature that imparts these desirable properties—the two propyl groups at the α-carbon—presents a significant steric barrier during solid-phase peptide synthesis (SPPS). This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate Fmoc-Dpg-OH into peptide chains, ensuring high coupling efficiency and final peptide purity. We will delve into the mechanistic rationale behind the recommended protocols, offer detailed step-by-step instructions, and provide troubleshooting strategies to overcome the unique challenges posed by this sterically demanding amino acid.
The Challenge of Steric Hindrance with Fmoc-Dpg-OH
The primary obstacle in the use of Fmoc-Dpg-OH is the steric shield created by the bulky dipropyl side chains around the carboxyl group. This hindrance impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions often result in low yields and incomplete reactions.
To overcome this, a multi-faceted approach is required, focusing on:
-
Potent Activation: Utilizing highly reactive coupling reagents to form a sufficiently activated ester that can overcome the steric barrier.
-
Optimized Reaction Conditions: Adjusting temperature, reaction time, and solvent to favor the forward reaction.
-
Effective Monitoring: Implementing reliable methods to confirm the completion of the coupling reaction before proceeding to the next cycle.
Materials and Reagents
For successful incorporation of Fmoc-Dpg-OH, high-quality reagents are paramount.
| Reagent/Material | Specification | Supplier (Example) |
| Fmoc-Dpg-OH | >98% purity | Commercially available |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading | Commercially available |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Commercially available |
| Piperidine | >99% | Commercially available |
| HATU | >98% purity | Commercially available |
| HOBt | >98% purity | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Acetic Anhydride | >99% | Commercially available |
| Pyridine | Anhydrous | Commercially available |
| Trifluoroacetic Acid (TFA) | >99% | Commercially available |
| Triisopropylsilane (TIS) | >98% | Commercially available |
| Ethanedithiol (EDT) | >98% | Commercially available |
| Diethyl Ether | Anhydrous | Commercially available |
Comparative Analysis of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-Dpg-OH. While direct quantitative comparisons for Fmoc-Dpg-OH are limited in the literature, data from analogous α,α-dialkylated amino acids, such as α-aminoisobutyric acid (Aib), provide valuable insights. Uronium/aminium salt-based reagents are generally preferred due to their high reactivity.
| Coupling Reagent | Reagent Type | Typical Coupling Time for Hindered Residues | Representative Yield (%) | Level of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | 30-60 minutes | >98 | Very Low | Highly efficient, but can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| HBTU | Uronium/Aminium Salt | 45-90 minutes | >95 | Low | A cost-effective alternative to HATU, though slightly less reactive.[2] |
| PyBOP | Phosphonium Salt | 60-120 minutes | >95 | Low | Good for hindered couplings, with a lower risk of side reactions at the N-terminus compared to uronium salts. |
| DIC/HOBt | Carbodiimide/Additive | 120-240 minutes | >90 | Low to Moderate | A more traditional and cost-effective option, but significantly slower and less efficient for hindered residues. |
Recommendation: For the incorporation of Fmoc-Dpg-OH, HATU is the recommended coupling reagent due to its superior reactivity and ability to achieve high coupling efficiencies in shorter reaction times, which is crucial for minimizing potential side reactions.
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide containing a Dipropylglycine residue. These can be adapted for automated peptide synthesizers.
Diagram of the SPPS Workflow for Fmoc-Dpg-OH Incorporation
Caption: Workflow for Fmoc-Dpg-OH incorporation in SPPS.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which can interfere with the subsequent coupling step.
Protocol 3: Fmoc-Dpg-OH Activation and Coupling
This protocol is based on a 0.1 mmol scale synthesis. Adjust reagent quantities accordingly for different scales.
-
In a separate vial, dissolve Fmoc-Dpg-OH (4 equivalents, e.g., 0.4 mmol) and HATU (3.9 equivalents, e.g., 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, e.g., 0.8 mmol) to the solution and agitate for 1-2 minutes to pre-activate the amino acid. The formation of the active ester is crucial for driving the reaction to completion.[2]
-
Add the activated Fmoc-Dpg-OH solution to the deprotected resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours, or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).
-
After the coupling, drain the reaction solution and wash the resin with DMF (5 x 1 min).
Protocol 4: Coupling Monitoring (Kaiser Test)
It is imperative to confirm the completion of the coupling reaction before proceeding.
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol and then add the Kaiser test solutions as per the manufacturer's instructions.
-
Interpretation:
-
Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling).
-
Colorless/Yellow beads: Indicate the absence of primary amines (complete coupling).
-
Protocol 5: Capping of Unreacted Amines (Optional but Recommended)
If the Kaiser test is positive, a capping step should be performed to acetylate any unreacted N-terminal amines. This prevents the formation of deletion sequences.
-
To the resin, add a solution of acetic anhydride and pyridine in DMF (e.g., a 10:5:85 v/v/v mixture).
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 6: Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3, with the next Fmoc-amino acid) steps until the desired peptide sequence is assembled.
Protocol 7: Cleavage and Global Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water/Ethanedithiol (94:1:2.5:2.5 v/v/v/v). The scavengers (TIS and EDT) are crucial for quenching reactive cationic species generated during deprotection, thus preventing side reactions.[3]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a gentle stream of nitrogen.
Protocol 8: Peptide Precipitation and Purification
-
Add cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Microwave-Assisted SPPS for Fmoc-Dpg-OH
Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids by providing controlled and efficient heating.[4][5]
-
Coupling: A typical microwave protocol would involve heating the coupling reaction to a set temperature (e.g., 75°C) for a shorter duration (e.g., 10-20 minutes).
-
Deprotection: Microwave-assisted deprotection can also be performed, reducing the time to as little as 3-5 minutes.[4]
It is essential to use a dedicated microwave peptide synthesizer to ensure accurate temperature control and avoid overheating, which can lead to increased side reactions.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | 1. Double couple: Repeat the coupling step with a fresh solution of activated Fmoc-Dpg-OH. 2. Increase reaction time and/or temperature: Extend the coupling time to 4 hours or perform the reaction at 35-40°C. 3. Use microwave assistance: Employ a microwave synthesizer for the coupling step. |
| Presence of deletion sequences in the final product | Incomplete coupling and failure to cap unreacted amines. | Always perform a Kaiser test after coupling Fmoc-Dpg-OH and cap any unreacted amines before proceeding. |
| Low final yield | Incomplete coupling at the Dpg residue or subsequent steps. Peptide aggregation. | Optimize the coupling of Fmoc-Dpg-OH as described above. For aggregation-prone sequences, consider using specialized resins or solvents. |
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the challenges posed by its steric bulk. By employing highly reactive coupling reagents like HATU, optimizing reaction conditions, and diligently monitoring the completion of each step, researchers can effectively synthesize Dpg-containing peptides. The protocols outlined in this application note provide a robust framework for navigating the complexities of synthesizing these valuable molecules, thereby enabling the advancement of peptide-based therapeutics and research tools.
References
- 1. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Introduction: The Unique Challenge of Incorporating Fmoc-Dipropylglycine
An Application Note on Coupling Conditions for Fmoc-Dipropylglycine in Solid-Phase Peptide Synthesis
This compound (Fmoc-Dpg-OH) is an α,α-disubstituted amino acid characterized by significant steric bulk due to the two propyl groups attached to its α-carbon. Its incorporation into peptide sequences is a powerful tool for medicinal chemists and peptide scientists to induce specific secondary structures, such as helices or turns, and to enhance the proteolytic stability of synthetic peptides. However, the very feature that makes Dpg a valuable building block—its steric hindrance—presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS).
Standard SPPS coupling protocols, which are highly efficient for proteinogenic amino acids, often fail when applied to sterically demanding residues like Fmoc-Dpg-OH.[1] The bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to dramatically reduced reaction rates and incomplete coupling.[2] This results in the formation of deletion sequences, which are difficult to separate from the target peptide, ultimately leading to low yields and compromised purity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with Fmoc-Dpg-OH incorporation. We will explore the causality behind experimental choices, present field-proven protocols, and offer a systematic approach to optimizing coupling conditions to ensure the successful synthesis of Dpg-containing peptides.
The Crucial Role of the Coupling Reagent
The selection of an appropriate coupling reagent is the most critical factor for achieving efficient acylation with Fmoc-Dpg-OH. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered couplings, the high reactivity of aminium/uronium and phosphonium salt-based reagents is paramount.[2]
-
Carbodiimides (e.g., DIC): While common in SPPS, N,N'-Diisopropylcarbodiimide (DIC) and other carbodiimides are generally inefficient for driving the acylation of hindered amino acids to completion on their own.[1] Their reactivity can be enhanced with additives like Oxyma Pure, but they are often outperformed by more potent systems in these challenging cases.[1]
-
Phosphonium Salts (e.g., PyBOP®, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly effective. PyAOP, the 7-azabenzotriazole derivative, is also an excellent choice that can further reduce the risk of racemization and avoids potential guanidinylation side reactions.[2]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): This class of reagents is widely considered the gold standard for difficult couplings.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its HOBt-analogue HBTU are extremely popular due to their high reactivity. More recently, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a superior alternative. COMU's design incorporates the Oxyma Pure additive, making it not only highly efficient and comparable to HATU but also non-explosive and less allergenic.[3]
Comparative Overview of Recommended Coupling Reagents
| Reagent Class | Example(s) | Key Advantages | Considerations |
| Aminium/Uronium | HATU, HCTU, COMU | Extremely high reactivity, ideal for hindered couplings.[3] COMU offers enhanced safety and solubility.[3] | Higher cost. HATU can potentially cause N-terminal guanidinylation in rare cases. |
| Phosphonium | PyBOP®, PyAOP | High reactivity, effective for hindered residues. Avoids guanidinylation side reactions. | Can be less potent than the most reactive uronium salts for extreme cases. |
| Carbodiimide | DIC + Oxyma Pure | Cost-effective. The urea byproduct of DIC is soluble.[3] | Generally lower efficiency for severely hindered couplings compared to other classes.[1] |
Optimized Coupling Protocols for this compound
Successful incorporation of Fmoc-Dpg-OH requires a departure from standard protocols. The following methodologies are designed to maximize coupling efficiency through a combination of highly reactive reagents, optimized stoichiometry, and extended reaction times. Monitoring the completion of each coupling step is essential.[4]
Protocol 1: High-Efficiency Coupling using HATU
This protocol leverages the high reactivity of HATU and is a reliable method for most difficult coupling scenarios.
Materials:
-
Fmoc-Dpg-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Peptide synthesis-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
-
Reagents for monitoring (e.g., Kaiser test kit)
Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine (e.g., 20% piperidine in DMF)[5], wash the peptide-resin extensively with DMF (at least 5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-Dpg-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Base Addition: Add DIPEA (8 equivalents) to the amino acid solution and vortex briefly. The solution should be added to the resin immediately after the base is added. A pre-activation time is generally not recommended with HATU to avoid side reactions.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for a minimum of 2 hours. For automated synthesizers, this may require programming a special, extended coupling cycle.
-
Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Decision and Double Coupling:
-
If the test is negative (indicating complete reaction), proceed with washing the resin with DMF and continue to the next deprotection step.
-
If the test is positive, a "double coupling" is required.[6] Drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated Fmoc-Dpg-OH.
-
-
Final Wash: Once a negative monitoring test is achieved, wash the resin thoroughly with DMF (5-7 times) before proceeding with the synthesis.
Protocol 2: Robust and Safe Coupling using COMU
This protocol utilizes COMU, which offers reactivity comparable to HATU with an improved safety profile.[3]
Materials:
-
Fmoc-Dpg-OH
-
COMU
-
DIPEA or 2,4,6-Collidine
-
Peptide synthesis-grade DMF or NMP
-
Resin-bound peptide with a free N-terminal amine
-
Reagents for monitoring (e.g., Kaiser test kit)
Procedure:
-
Resin Preparation: Perform Fmoc deprotection and subsequent DMF washes as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dpg-OH (4 equivalents) and COMU (4 equivalents) in DMF or NMP.
-
Base Addition: Add DIPEA (8 equivalents) to the solution and mix.
-
Coupling Reaction: Immediately add the activated mixture to the peptide-resin. Agitate the reaction at room temperature for 2-4 hours. The use of elevated temperature (e.g., 50°C) can significantly accelerate the coupling of hindered residues and may reduce the need for double coupling.[7]
-
Monitoring and Recoupling: After the initial coupling period, perform a Kaiser test. If the result is positive, drain the vessel and perform a second coupling as described above.
-
Final Wash: Upon reaction completion, wash the resin thoroughly with DMF to prepare for the next cycle.
Workflow for Coupling Sterically Hindered Amino Acids
The following diagram illustrates the critical decision-making process required when coupling residues like Fmoc-Dpg-OH.
Caption: Decision workflow for SPPS of sterically hindered residues.
Advanced Strategies for Extremely Difficult Couplings
In sequences where aggregation is high or where Dpg is coupled to another hindered residue, even the protocols above may be insufficient. In these cases, consider the following:
-
Elevated Temperature: Performing the coupling at elevated temperatures (40-75°C), either through conventional heating or with a microwave peptide synthesizer, can provide the necessary energy to overcome the activation barrier.[7] Studies on the Aib-ACP model peptide showed a dramatic increase in purity from 7.8% with HCTU at room temperature to 91% with COMU at 75°C.[7]
-
Solvent Choice: While DMF is standard, NMP has superior solvating properties and can be beneficial. In cases of severe on-resin aggregation, using "magic mixtures" or chaotropic agents may be necessary to improve solvation of the growing peptide chain.[8]
-
In Situ Neutralization: This technique involves adding the activated amino acid solution, which contains the base, directly to the TFA salt of the peptide-resin (in Boc chemistry) or immediately after deprotection in Fmoc chemistry. This minimizes the time the free amine is exposed, which can reduce aggregation.[8]
Conclusion
The successful incorporation of this compound is a challenging but achievable goal in SPPS. It requires a deliberate move away from standard protocols towards methods specifically designed for sterically hindered amino acids. The key to success lies in the synergistic application of highly reactive coupling reagents like HATU or COMU, extended reaction times, diligent monitoring, and the routine use of double coupling when necessary. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can effectively harness the unique structural benefits of Dpg to advance their peptide-based research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced Strategies for Fmoc-Dipropylglycine Deprotection Using Piperidine Alternatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Challenge of Sterically Hindered Residues
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of α,α-dialkylated amino acids, such as dipropylglycine (Dpg), offers a powerful tool for constraining peptide conformation and enhancing metabolic stability. However, the inherent steric bulk of these residues presents significant synthetic challenges. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group on dipropylglycine is notoriously difficult to remove using standard piperidine-based protocols. The two propyl groups on the α-carbon effectively shield the base's access to the acidic proton of the Fmoc group, leading to incomplete deprotection and the generation of deletion sequences, which severely compromises the purity and yield of the target peptide. This application note provides a detailed guide to overcoming this obstacle by employing effective alternatives to piperidine for the deprotection of Fmoc-Dipropylglycine.
The Limitations of Piperidine for Hindered Systems
The standard Fmoc deprotection procedure, typically employing 20% piperidine in N,N-dimethylformamide (DMF), relies on a β-elimination mechanism initiated by the abstraction of a proton from the C9 position of the fluorenyl ring.[1][2][3] While highly efficient for most amino acids, the steric hindrance imposed by the dipropyl moiety in Fmoc-Dpg significantly slows down this reaction. To achieve complete deprotection with piperidine, researchers often resort to extended reaction times or elevated temperatures. However, these harsh conditions can promote undesirable side reactions, such as aspartimide formation in sensitive sequences.[4]
Piperidine Alternatives: A Mechanistic and Comparative Overview
To address the shortcomings of piperidine, several alternative deprotection reagents have been investigated and proven effective for sterically hindered amino acids. The choice of an alternative is guided by its basicity, nucleophilicity, and steric profile.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Non-Nucleophilic Base
DBU is a significantly stronger, non-nucleophilic base compared to piperidine.[5][6] Its strength allows for a much faster abstraction of the Fmoc proton, even in sterically congested environments. However, its non-nucleophilic nature presents a drawback: it cannot scavenge the highly reactive dibenzofulvene (DBF) intermediate that is released during deprotection.[7][8] If left unquenched, DBF can react with the newly liberated N-terminal amine, leading to the formation of a stable adduct and capping the peptide chain.
To mitigate this, DBU is almost always used in conjunction with a nucleophilic scavenger. Piperazine has emerged as an excellent partner for DBU, efficiently trapping the DBF byproduct.[8][9][10]
Mechanism of DBU/Piperazine Deprotection
The deprotection proceeds in a two-step fashion where DBU acts as the primary base to initiate the β-elimination, and piperazine serves as the scavenger for the resulting dibenzofulvene.
Figure 1: DBU initiates Fmoc removal, piperazine traps DBF.
Other Piperidine Alternatives
While the DBU/piperazine cocktail is highly effective, other alternatives have also been explored, particularly in the context of "green" solid-phase peptide synthesis.[11]
-
4-Methylpiperidine: This derivative of piperidine offers similar deprotection kinetics to piperidine but is not a controlled substance in many regions, simplifying procurement.[12][13] Its efficacy on highly hindered residues like Dpg may still require optimization.
-
Pyrrolidine: In certain solvent systems, pyrrolidine has been shown to be an efficient base for Fmoc removal.[14]
-
3-(diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative to piperidine.[11]
Comparative Data of Deprotection Reagents
| Reagent(s) | Concentration | Typical Deprotection Time (Standard Amino Acid) | Key Advantages | Key Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Well-established, effective scavenger | Slow for hindered residues, regulated substance |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP/DMF | 2 x 3 min | Very fast, highly effective for hindered residues | Requires a scavenger, DBU can catalyze aspartimide formation[5] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Not a controlled substance, similar kinetics to piperidine[13] | May not be sufficiently reactive for highly hindered residues |
| Morpholine | 50% in DMF | 2 x 15 min | Milder conditions, can reduce certain side reactions[15] | Slower deprotection kinetics |
Experimental Protocols
The following protocols are designed to provide a starting point for the efficient deprotection of this compound. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: DBU/Piperazine Deprotection of Fmoc-Dpg-Peptide-Resin
This protocol is highly recommended for this compound and other sterically hindered α,α-dialkylated amino acids.
Materials:
-
Fmoc-Dpg-Peptide-Resin
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[16]
Procedure:
-
Resin Swelling: Swell the Fmoc-Dpg-peptide-resin in NMP for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add the deprotection solution (10 mL per gram of resin). Agitate for 3-5 minutes at room temperature.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to ensure complete removal of the deprotection reagents and the DBF-piperazine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or a small-scale cleavage and LC-MS analysis to confirm complete deprotection before proceeding with the next coupling step.
Figure 2: Workflow for DBU/Piperazine deprotection.
Protocol 2: Standard Piperidine Deprotection (For Comparison and Less Hindered Systems)
This protocol is provided as a baseline and is generally not recommended for this compound unless other methods are unavailable.
Materials:
-
Fmoc-Peptide-Resin
-
DMF
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add the 20% piperidine/DMF solution. Agitate for 10-20 minutes at room temperature.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the Kaiser test is still positive (blue beads), extend the deprotection times or perform a third deprotection step. For the DBU/piperazine protocol, slightly increasing the DBU concentration (e.g., to 3%) can be attempted, but caution is advised to avoid side reactions.
-
Aspartimide Formation: When sequences containing Asp residues are synthesized, especially Asp-Gly or Asp-Ser, the use of DBU can increase the risk of aspartimide formation.[4] In such cases, adding 0.1 M HOBt or Oxyma to the piperidine deprotection solution can help suppress this side reaction.[4] For DBU-based deprotection, minimizing reaction times is crucial.
-
Solvent Choice: While DMF is common, NMP is often preferred for syntheses involving aggregation-prone sequences due to its superior solvating properties.[1]
Conclusion
The successful incorporation of sterically demanding residues like dipropylglycine is critical for modern peptide design and drug development. Standard piperidine-based Fmoc deprotection protocols are often inadequate for these challenging building blocks. The use of a stronger, non-nucleophilic base like DBU, in combination with a scavenger such as piperazine, provides a rapid and highly efficient method for removing the Fmoc group from dipropylglycine and other α,α-dialkylated amino acids. By understanding the underlying mechanisms and adopting the optimized protocols presented in this application note, researchers can significantly improve the yield and purity of complex peptides containing these valuable residues.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Note: A Guide to the Successful Incorporation of Fmoc-Dipropylglycine in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Sterically Hindered Amino Acids in Peptide Therapeutics
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. Among these, α,α-disubstituted amino acids, such as Fmoc-Dipropylglycine (Fmoc-Dpg-OH), are of significant interest. The dipropyl side chains of Fmoc-Dpg-OH introduce a high degree of hydrophobicity and conformational rigidity to a peptide sequence. This can lead to enhanced proteolytic stability, improved bioavailability, and the ability to induce specific secondary structures like helices, which are crucial for modulating protein-protein interactions.[1][2] However, the very steric bulk that confers these desirable properties also presents a formidable challenge to peptide chemists, particularly in the context of automated Solid-Phase Peptide Synthesis (SPPS).
This application note provides an in-depth technical guide for the successful incorporation of Fmoc-Dpg-OH using automated peptide synthesizers. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer strategies to overcome the challenges associated with this sterically hindered building block.
The Core Challenge: Steric Hindrance at the Carboxyl Group
The primary obstacle in utilizing Fmoc-Dpg-OH is the severe steric hindrance around the carboxyl group. This bulk impedes the approach of the activated carboxyl species to the N-terminal amine of the growing peptide chain on the solid support.[3] The result is often slow and incomplete coupling reactions, leading to deletion sequences and a significant reduction in the crude peptide purity and overall yield. Early research into the incorporation of dipropylglycine highlighted that conventional coupling methods were often inefficient for forming a peptide bond with the carboxyl group of Dpg.[3]
Overcoming this challenge requires a multi-faceted approach that involves optimizing the coupling chemistry, reaction conditions, and the overall synthetic strategy within the automated synthesizer's workflow.
Optimized Protocols for Automated Synthesizers
The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc chemistry. Parameters should be considered as a starting point and may require further optimization based on the specific peptide sequence, the synthesizer model, and the scale of the synthesis.
Protocol 1: Standard Single Coupling Cycle for Fmoc-Dpg-OH
This protocol is a starting point but may be insufficient for quantitative coupling, especially if the preceding amino acid is also sterically hindered.
Reagents:
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for peptide amides).
-
Fmoc-Dpg-OH: 5-10 equivalents relative to resin loading.
-
Coupling Reagent: HATU or HCTU (4.5-9.5 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (10-20 equivalents).
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF (v/v).
Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Perform a standard two-step Fmoc deprotection of the N-terminal amino group of the resin-bound peptide. A first treatment with 20% piperidine in DMF for 3-5 minutes, followed by a second treatment for 15-20 minutes is recommended.[4]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
Pre-activate the Fmoc-Dpg-OH by dissolving it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF for 1-3 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-120 minutes. For particularly difficult couplings, extending this time may be beneficial.[5]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring: It is highly recommended to perform a qualitative test (e.g., Kaiser or ninhydrin test) to check for the presence of free primary amines. A positive result indicates incomplete coupling.
Protocol 2: The Recommended "Double Coupling" Strategy
Due to the high probability of incomplete coupling in a single cycle, a "double coupling" strategy is strongly recommended for incorporating Fmoc-Dpg-OH.[6][7]
Steps:
-
Follow steps 1-4 of the Standard Single Coupling Protocol .
-
First Coupling: Allow the initial coupling reaction to proceed for 60-90 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Dpg-OH and repeat the coupling step for another 60-90 minutes.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a qualitative test to confirm the absence of free primary amines.
This double coupling approach significantly increases the likelihood of driving the reaction to completion, resulting in a higher purity crude product.
Key Considerations for Success
Choice of Coupling Reagent
For sterically hindered amino acids like Fmoc-Dpg-OH, standard carbodiimide-based reagents like DIC/HOBt are often insufficient.[8] More potent aminium/uronium or phosphonium salt-based coupling reagents are necessary to achieve high coupling efficiencies.
| Coupling Reagent | Type | Performance with Hindered Residues | Notes |
| HATU | Aminium/Uronium Salt | Excellent | Generally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester.[4] |
| HCTU | Aminium/Uronium Salt | Excellent | A cost-effective alternative to HATU with comparable performance in many cases.[4] |
| PyBOP® | Phosphonium Salt | Very Good | Effective for hindered couplings and can be advantageous in reducing racemization. |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate to Good | An improvement over DIC/HOBt, but may still require extended reaction times or double coupling. |
Fmoc Deprotection
The steric bulk of the dipropyl groups does not significantly hinder the deprotection of the Fmoc group. A standard deprotection protocol using 20% piperidine in DMF is generally effective.[9] However, for long or aggregation-prone sequences, ensuring complete deprotection is crucial. Some automated synthesizers offer UV monitoring of the Fmoc deprotection, which can be used to extend the deprotection time until the reaction is complete.[10]
Elevated Temperatures
Many modern automated peptide synthesizers have the capability to perform couplings at elevated temperatures.[10] Increasing the reaction temperature to 40-75°C can significantly enhance the rate and efficiency of coupling for sterically hindered residues. However, this must be balanced with the potential for increased side reactions, such as racemization. When using elevated temperatures, it is advisable to reduce the coupling time accordingly and to use coupling reagents known for low racemization potential.
Workflow Visualization
The following diagram illustrates the recommended double coupling workflow for incorporating Fmoc-Dpg-OH in an automated peptide synthesizer.
References
- 1. researchgate.net [researchgate.net]
- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
Application Note & Protocols: Enhancing Peptide Therapeutics with Fmoc-Dipropylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. A primary failure mechanism is rapid degradation by endogenous proteases. The incorporation of non-proteinogenic α,α-disubstituted amino acids (dαAAs) is a powerful strategy to overcome these limitations. This guide details the application of Fmoc-Dipropylglycine (Fmoc-Dpg-OH), a sterically hindered dαAA, to confer exceptional proteolytic resistance and modulate the conformational properties of peptides. We provide the scientific rationale for its use, comparative data on its stabilizing effects, and robust, field-tested protocols for its efficient incorporation using Solid-Phase Peptide Synthesis (SPPS).
The Challenge: Overcoming the Instability of Peptide Therapeutics
Native peptides are rapidly cleared from circulation, primarily through enzymatic degradation by proteases that recognize and cleave specific peptide bonds. This results in short in-vivo half-lives, necessitating frequent, often parenteral, administration and limiting therapeutic efficacy. Key strategies to enhance peptide stability include N- or C-terminal modifications, cyclization, and the substitution of canonical L-amino acids with unnatural variants.[1][2][3] Among these, the site-specific incorporation of α,α-disubstituted amino acids has emerged as a premier approach for imparting robust enzymatic stability.[4][5][6]
Rationale for Dipropylglycine (Dpg): Steric Shielding and Conformational Control
Dipropylglycine is an achiral amino acid featuring two propyl groups on its α-carbon. This unique structure imposes significant local steric hindrance, which forms the basis of its utility in peptide drug design.
2.1. Mechanism of Proteolytic Resistance
The gem-dipropyl group acts as a "steric shield," physically blocking the peptide backbone.[7][8] This shield prevents the adjacent peptide bonds from fitting into the active site of proteolytic enzymes, rendering the peptide highly resistant to degradation at and near the site of Dpg incorporation.[5] Peptides containing α,α-dialkyl amino acids have shown dramatically increased resistance to enzymes like trypsin and chymotrypsin.[5]
Diagram: Mechanism of Steric Shielding
The following diagram illustrates how the bulky dipropyl moiety on a Dpg residue sterically hinders the approach of a protease, protecting the adjacent peptide bond from cleavage, in contrast to a standard Glycine residue which allows easy access.
Caption: Dpg's bulky side chains prevent protease access to the peptide backbone.
2.2. Conformational Constraint and Bioavailability
The steric bulk of Dpg significantly restricts the rotational freedom of the peptide backbone (phi/psi angles), locking it into specific conformations.[9][10][11] While smaller dαAAs like Aib (α-aminoisobutyric acid) tend to induce helical structures, the larger dipropyl groups in Dpg favor more extended, planar conformations.[9] This conformational rigidity can pre-organize a peptide into its bioactive shape, potentially increasing receptor binding affinity.
Furthermore, the hydrophobic nature of the dipropyl groups can increase the overall lipophilicity of the peptide. This may enhance its ability to cross cellular membranes, a critical factor for improving the bioavailability of orally administered peptide drugs.[12][13][14] Studies have shown that amphipathic peptides containing Dpg can effectively penetrate cells.[12][13]
Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dpg-OH
The incorporation of Fmoc-Dpg-OH presents a challenge due to its extreme steric hindrance.[15][16] Standard coupling conditions are often insufficient and lead to low yields or failed synthesis. The following protocols are optimized for the successful incorporation of this hindered amino acid.
3.1. Critical Consideration: The Coupling Reaction
The primary obstacle is forming the peptide bond between the carboxyl group of Fmoc-Dpg-OH and the N-terminal amine of the growing peptide chain on the resin. The gem-dipropyl groups hinder the approach of the activated carboxyl group.
Causality Behind Protocol Choices:
-
High-Potency Coupling Reagents: Standard reagents like HBTU may be inadequate. Uronium/aminium salt-based reagents containing the HOAt leaving group, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are strongly recommended.[17][18][19] HATU forms a highly reactive OAt-active ester, which is more effective at overcoming the steric barrier compared to HOBt-based esters.[17][20]
-
Extended Reaction Times & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) is often insufficient. Extended coupling times or, more reliably, a "double coupling" strategy are necessary to drive the reaction to completion.
-
Monitoring: The Kaiser test is essential for confirming the completion of the coupling step. A positive (blue beads) test indicates free amines and an incomplete reaction, necessitating a second coupling.
3.2. Materials and Reagents
-
Fmoc-Dpg-OH
-
Solid support resin (e.g., Rink Amide MBHA, Wang resin)[21][22]
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine (20% v/v in DMF) for Fmoc deprotection
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
3.3. Protocol: Manual SPPS Coupling of Fmoc-Dpg-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
| Step | Procedure | Rationale & Key Insights |
| 1 | Resin Swelling | Swell the resin in DMF for at least 30-60 minutes in the reaction vessel. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times). |
| 3 | Amino Acid Activation | In a separate vial, dissolve Fmoc-Dpg-OH (3 eq., ~0.3 mmol) and HATU (2.9 eq., ~0.29 mmol) in DMF. Add DIPEA (6 eq., ~0.6 mmol). Allow to pre-activate for 1-2 minutes. |
| 4 | First Coupling | Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours . |
| 5 | Monitoring | Take a small sample of resin beads, wash them thoroughly with DMF and MeOH, and perform a Kaiser test. |
| 6 | Second Coupling (If Necessary) | If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 for a second coupling cycle. |
| 7 | Washing | Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. |
| 8 | Chain Elongation | Repeat the deprotection-coupling cycle for subsequent amino acids. |
| 9 | Final Cleavage | Once synthesis is complete, treat the dried resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether. |
Diagram: SPPS Workflow for Fmoc-Dpg-OH
Caption: Optimized SPPS cycle for incorporating sterically hindered Fmoc-Dpg-OH.
Conclusion
This compound is a powerful building block for peptide drug development. Its unique gem-dipropyl structure provides a highly effective steric shield, conferring exceptional resistance to proteolytic degradation. While its incorporation requires optimized SPPS protocols featuring high-potency coupling reagents like HATU and rigorous monitoring, the resulting enhancement in peptide stability can be profound. By rationally incorporating Dpg into peptide sequences, researchers can significantly improve the pharmacokinetic properties of therapeutic candidates, moving them closer to viable clinical applications.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. americapeptide.com [americapeptide.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Design and Synthesis of Amphipathic Helical Peptides with Fmoc-Dipropylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphipathic helical peptides are a class of molecules with significant therapeutic and biotechnological potential, acting as antimicrobial agents, cell-penetrating peptides (CPPs), and drug delivery vectors.[1][2][3] Their biological activity is intrinsically linked to their secondary structure, which dictates the spatial segregation of hydrophobic and hydrophilic residues. A key challenge in peptide design is the stabilization of the helical conformation, particularly for shorter sequences in aqueous environments. The incorporation of unnatural, sterically constrained α,α-disubstituted amino acids offers a robust solution to this challenge.[4][5] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and characterization of amphipathic helical peptides incorporating Fmoc-Dipropylglycine (Fmoc-Dpg), a potent helix-inducing residue.
Introduction: The Power of Dipropylglycine in Helical Peptide Design
Amphipathic helical peptides possess distinct hydrophobic and hydrophilic faces, allowing them to interact with and disrupt cell membranes or facilitate the transport of cargo across them.[3][6] The stability of this helical structure is paramount for their function. Natural peptides, however, are often flexible and can adopt random coil conformations in solution, reducing their efficacy.
Dipropylglycine (Dpg), an α,α-disubstituted amino acid, introduces significant conformational constraints on the peptide backbone.[4][7] The presence of two propyl groups on the α-carbon restricts the available Ramachandran space, strongly favoring dihedral angles consistent with helical structures (α-helix or 3₁₀-helix).[7][8] This inherent structural bias makes Dpg an invaluable tool for designing peptides with stable, predictable secondary structures.
Key Advantages of Incorporating Dpg:
-
Enhanced Helicity: Dpg residues act as potent helix nucleators, inducing and stabilizing helical conformations even in short peptide sequences.[5][9]
-
Increased Proteolytic Resistance: The unnatural structure of Dpg renders peptides less susceptible to degradation by proteases, increasing their in vivo half-life.[1][10]
-
Improved Biological Activity: By enforcing a stable amphipathic structure, Dpg can enhance the peptide's interaction with biological membranes, leading to increased cell penetration or antimicrobial activity.[1][9]
Design Principles for Dpg-Containing Amphipathic Peptides
The rational design of Dpg-containing peptides requires careful consideration of the sequence to achieve the desired amphipathic character. The primary tool for visualizing this is the helical wheel projection.
The Helical Wheel: Mapping Amphipathicity
A helical wheel diagram is a two-dimensional representation of a helical peptide sequence viewed down the helical axis. This projection allows for the visualization of the spatial distribution of amino acid side chains. In a well-designed amphipathic helix, the hydrophobic residues will cluster on one side of the wheel, while the hydrophilic, often cationic, residues will cluster on the opposite side.
Example Design Workflow:
-
Define the Application: Is the peptide intended for antimicrobial activity, siRNA delivery, or another purpose? This will influence the required charge, hydrophobicity, and length.
-
Select Hydrophilic and Hydrophobic Residues:
-
Hydrophilic/Cationic: Lysine (Lys) and Arginine (Arg) are commonly used to provide a positive charge for interacting with negatively charged cell membranes or nucleic acids.[2][3]
-
Hydrophobic: Natural amino acids like Leucine (Leu), Alanine (Ala), Valine (Val), and Tryptophan (Trp) are excellent choices for the hydrophobic face.[11][12]
-
-
Incorporate Dpg: Strategically replace hydrophobic residues with Dpg to enforce helicity. Placing Dpg residues at intervals of i, i+3, or i+4 can further stabilize the helix through favorable side-chain interactions.
-
Visualize with a Helical Wheel: Plot the designed sequence onto a helical wheel (numerous online tools are available). Adjust the sequence as needed to achieve clear segregation of hydrophobic and hydrophilic faces.
Logical Design Pathway
The following diagram illustrates the decision-making process for designing a Dpg-containing amphipathic helical peptide.
Caption: Workflow for designing Dpg-containing amphipathic helical peptides.
Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing the sterically hindered Dpg residue is readily achieved using standard Fmoc-based SPPS protocols with minor modifications to ensure efficient coupling.[9][13]
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Rink Amide Resin | Varies | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Protected Amino Acids | Varies | Synthesis Grade |
| Fmoc-Dpg-OH | Varies | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Varies | Peptide Synthesis Grade |
| Piperidine | Varies | Reagent Grade |
| Dichloromethane (DCM) | Varies | ACS Grade |
| Diisopropylethylamine (DIEA) | Varies | Reagent Grade |
| HATU (Coupling Reagent) | Varies | Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Varies | Reagent Grade |
| Triisopropylsilane (TIS) | Varies | Reagent Grade |
| Dithiothreitol (DTT) | Varies | Reagent Grade |
| Acetonitrile (ACN) | Varies | HPLC Grade |
| Diethyl Ether | Varies | ACS Grade |
Step-by-Step Synthesis Protocol
This protocol is for a 0.1 mmol scale synthesis.
Step 1: Resin Swelling
-
Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Step 2: Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Amino Acid Coupling Cycle (Repeat for each amino acid)
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF. Add DIEA (8 equivalents, 0.8 mmol) and vortex for 1-2 minutes.
-
Note on Dpg Coupling: Due to the steric hindrance of Dpg, coupling can be slower.[14] Using a potent coupling agent like HATU is crucial. It is also advisable to "double couple" the Dpg residue, meaning after the initial coupling reaction, the resin is washed and the coupling step is repeated with a fresh activation solution.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For Fmoc-Dpg, extend this time to 4 hours or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Step 4: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a fume hood and wear appropriate PPE.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL conical tube.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purity and identity of the synthesized peptide must be confirmed before any biological assays.[15]
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/water).
-
Instrumentation: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient from ~5% Solvent B to 95% Solvent B over 30-40 minutes. The exact gradient will need to be optimized for each peptide.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions on an analytical RP-HPLC to confirm purity (>95% is generally desired).[9]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Identity Confirmation by Mass Spectrometry
Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization (ESI-MS). The observed mass should match the calculated theoretical mass.[9]
Structural Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a critical technique to confirm the helical conformation of the designed peptide.[2][6][16]
-
Sample Preparation: Prepare a solution of the peptide (~20-50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, add helix-inducing solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS).
-
Measurement: Acquire CD spectra from 190 nm to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Interpretation:
-
α-helical structures show characteristic double minima at ~208 nm and ~222 nm, and a strong positive peak at ~192 nm.[16]
-
Random coil structures exhibit a strong negative peak around 200 nm.
-
| Secondary Structure | Characteristic CD Signal |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive at ~192 nm |
| β-Sheet | Negative band at ~218 nm, positive at ~195 nm |
| Random Coil | Strong negative band near 200 nm |
Conclusion and Future Perspectives
The incorporation of this compound is a powerful and reliable strategy for the de novo design of amphipathic helical peptides with enhanced stability and biological activity. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these promising molecules. By combining rational design principles with optimized synthesis and rigorous biophysical analysis, researchers can effectively develop novel Dpg-containing peptides for a wide range of applications, from advanced therapeutics to innovative biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Cell-Penetrating Peptides and Their Application to DDS [jstage.jst.go.jp]
- 6. Conformational studies of amphipathic alpha-helical peptides containing an amino acid with a long alkyl chain and their anchoring to lipid bilayer liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptide and an alpha-helical tetradecapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 10. Intracellular Delivery of Plasmid DNA Using Amphipathic Helical Cell-Penetrating Peptides Containing Dipropylglycine [jstage.jst.go.jp]
- 11. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Characterization of a β-Peptide Bundle: Comparison to Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Dipropylglycine Coupling Kinetics
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) focusing on the unique challenges presented by sterically hindered amino acids, specifically Fmoc-Dipropylglycine (Fmoc-Dpg-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this bulky residue into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so slow and often incomplete?
The primary reason for the slow and inefficient coupling of Fmoc-Dpg-OH is significant steric hindrance.[1] Dipropylglycine is a Cα,α-disubstituted amino acid, meaning it has two propyl groups attached to its alpha-carbon.[2] This bulky substitution physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain attached to the solid support. This steric clash dramatically slows down the reaction kinetics, often leading to incomplete coupling under standard SPPS conditions.[1][3]
Furthermore, peptide sequences containing multiple hydrophobic and bulky residues like Dpg are prone to aggregation on the resin.[4][5] This aggregation can make the N-terminal amine of the growing peptide chain inaccessible to the incoming activated Fmoc-Dpg-OH, further reducing coupling efficiency.[4][6]
Q2: How can I reliably detect an incomplete coupling of Fmoc-Dpg-OH?
The most common and immediate method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (or ninhydrin test).[1][7] This qualitative colorimetric assay detects the presence of free primary amines on the peptide-resin.[8][9]
-
Positive Result (Dark Blue or Purple Beads): This indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[1][7]
-
Negative Result (Yellow or Colorless Beads): This suggests that the coupling reaction is complete, as there are no detectable free primary amines.[1][7]
For a more definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[7][9] The presence of deletion sequences (peptides missing the Dpg residue) in the mass spectrum or a complex, low-purity profile in the HPLC chromatogram provides conclusive evidence of incomplete coupling.[1]
Troubleshooting Guide: Overcoming Slow Coupling Kinetics
A positive Kaiser test after the initial coupling attempt with Fmoc-Dpg-OH necessitates a systematic approach to drive the reaction to completion. The following sections detail proven strategies, from immediate interventions to more advanced optimization techniques.
Issue 1: Incomplete Coupling After Standard Protocol
If a standard coupling protocol (e.g., 1-2 hours with standard reagents) results in a positive Kaiser test, the most direct and widely used solution is to perform a double coupling .[6][7]
Caption: Troubleshooting workflow for incomplete Fmoc-Dpg-OH coupling.
This protocol is the recommended first-line troubleshooting step.
-
Initial Coupling Monitoring: After the initial coupling of Fmoc-Dpg-OH (e.g., for 1-4 hours), take a small sample of resin beads and perform a Kaiser test.[10]
-
Positive Kaiser Test Action: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) to remove old reagents and byproducts.[6]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Dpg-OH and reagents (see table below for recommendations) and add it to the resin. Allow the reaction to proceed for another 1-4 hours.[6][10]
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin thoroughly with DMF and proceed with the synthesis.[1] If the test remains positive, consider more advanced strategies outlined below.
Issue 2: Persistent Coupling Failure Even with Double Coupling
If a double coupling strategy is insufficient, a multi-faceted approach involving more potent reagents, optimized reaction conditions, and alternative solvents may be necessary.
For highly hindered residues like Fmoc-Dpg-OH, the choice of coupling reagent is critical. Onium salt-based reagents are generally preferred due to their higher reactivity.[11]
| Coupling Reagent | Class | Key Characteristics |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered amino acids, forms reactive OAt esters.[12] |
| PyAOP | Phosphonium Salt | Generates highly reactive OAt esters and is very effective for hindered couplings.[2][12] |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety profile.[13] |
| PyBOP | Phosphonium Salt | A strong coupling reagent, more cost-effective than PyAOP.[12] |
Table 1: Recommended Coupling Reagents for Fmoc-Dpg-OH.
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[11] Microwave-assisted peptide synthesis (MASPS) is particularly effective for driving difficult couplings to completion rapidly.[4]
-
Solvent Optimization: The choice of solvent is crucial for solvating the growing peptide chain and preventing aggregation. N-methylpyrrolidone (NMP) often has superior solvating properties compared to DMF.[5] Using a mixture of solvents, such as DCM/DMF/NMP, can also be beneficial.[4]
-
Use of Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to HOBt (1-Hydroxybenzotriazole) in forming more reactive esters and suppressing racemization.[11]
-
Increased Reagent Equivalents: Using a higher excess of Fmoc-Dpg-OH and the coupling reagent (e.g., 3-5 equivalents relative to resin loading) can help to drive the reaction forward.[14]
-
Extended Coupling Time: For exceptionally difficult couplings, extending the reaction time to 4-12 hours or even overnight may be necessary.[14]
This protocol is designed for instances where standard double coupling fails.
-
Resin Preparation: Following a positive Kaiser test and thorough DMF washes, swell the resin in NMP.
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-Dpg-OH (4 equivalents), PyAOP (3.9 equivalents), and HOAt (4 equivalents) in NMP.[12]
-
Activation: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the reagent mixture and allow for a brief pre-activation period (1-2 minutes).[15]
-
Coupling: Add the activated mixture to the resin and perform the coupling at a moderately elevated temperature (e.g., 40-50°C) for 2-4 hours, with gentle agitation.[8]
-
Monitoring and Completion: After the coupling period, allow the reaction vessel to return to room temperature. Perform a Kaiser test to confirm completion. If the test is negative, wash the resin extensively with NMP, followed by DCM, and proceed to the next deprotection step.
Caption: General chemical pathway for peptide bond formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
Technical Support Center: Fmoc-Dipropylglycine Deprotection
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting for a common and challenging issue: the incomplete Nα-Fmoc deprotection of Fmoc-Dipropylglycine (Fmoc-Dpg-OH) and other sterically hindered amino acids. Incomplete deprotection is a critical failure that prevents subsequent couplings, leading to deletion sequences that compromise the yield and purity of your target peptide[1][2]. This resource combines mechanistic explanations, field-tested protocols, and data-driven recommendations to help you overcome this synthetic hurdle.
Quick-Reference FAQs
Q1: Why is this compound so difficult to deprotect?
A1: The primary reason is severe steric hindrance. The two propyl groups on the α-carbon of Dipropylglycine physically obstruct the deprotection reagent (typically piperidine) from accessing the acidic proton on the C9 position of the fluorene ring[1][2]. This initial proton abstraction is the rate-limiting step in the β-elimination mechanism required for Fmoc group removal[3].
Q2: What are the immediate signs of incomplete deprotection in my synthesis?
A2: The most common indicators are a negative or weak positive result from a qualitative test for free amines (like the Kaiser test) after the deprotection step, and subsequent failure to couple the next amino acid in the sequence. Post-synthesis analysis by HPLC and Mass Spectrometry will reveal a significant peak corresponding to a deletion sequence[1][4].
Q3: Is my standard 20% piperidine in DMF solution always sufficient?
A3: For most amino acids, yes. However, for sterically demanding residues like Dpg, this standard protocol is often inadequate[1][2]. The combination of steric bulk and potential peptide aggregation can dramatically slow down the reaction, requiring modified conditions[1][5].
Q4: Can I just extend the deprotection time with 20% piperidine?
A4: While extending the time is a common first step, it may not be sufficient for severely hindered residues and can increase the risk of side reactions, such as aspartimide formation if Asp is present in the sequence[6]. For difficult cases, a change in the base composition is often more effective[7][8].
Understanding the Mechanism: The Steric Challenge
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process hinges on the abstraction of an acidic proton from the fluorene ring's C9 carbon by a base, typically piperidine. This creates a stabilized carbanion that rapidly undergoes elimination to release the free peptide amine and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to prevent it from capping the newly freed amine[3][9][10].
With Fmoc-Dpg-OH, the bulky dipropyl side chain creates a molecular shield around the N-terminus, hindering the approach of the piperidine base to the C9 proton. This dramatically slows the initial, crucial proton abstraction step.
Caption: Steric hindrance from propyl groups on Fmoc-Dpg.
In-Depth Troubleshooting Guide
If you suspect incomplete deprotection of Fmoc-Dpg, follow this systematic approach to diagnose and resolve the issue.
Symptom 1: Negative or Ambiguous Kaiser Test
A blue color in the Kaiser test indicates the presence of free primary amines. If your resin beads remain yellow or turn a faint blue after deprotection, the Fmoc group is likely still attached.
Root Cause Analysis & Solutions:
-
Insufficient Reaction Time/Temperature: The standard 10-20 minute deprotection at room temperature is often not enough for Fmoc-Dpg.
-
Solution A (Simple): Extend the second deprotection time to 30-60 minutes.
-
Solution B (Moderate): Gently warm the reaction vessel to 30-40°C during deprotection to increase reaction kinetics.
-
-
Ineffective Deprotection Reagent: The standard 20% piperidine/DMF may lack the basic strength to efficiently overcome the steric barrier.
-
Solution C (Advanced): Switch to a stronger, less nucleophilic base cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is significantly more potent and can often complete the deprotection in minutes[7][8]. Since DBU is non-nucleophilic, it's often used with a small amount of a scavenger like piperidine or piperazine to trap the DBF byproduct[7][11][12].
-
Symptom 2: Major Deletion Sequence Detected by LC-MS
Post-synthesis analysis shows a major peak with a mass corresponding to [Target Peptide - Dipropylglycine]. This is definitive proof of deprotection failure at that specific residue.
Root Cause Analysis & Solutions:
-
Severe Steric Hindrance/Peptide Aggregation: In addition to the inherent bulk of Dpg, the growing peptide chain may be aggregating on the resin, further blocking reagent access[1][5].
-
Solution A (Reagent Change): The use of a DBU-based cocktail is highly recommended. DBU's smaller size and stronger basicity make it more effective in penetrating hindered spaces[7][8].
-
Solution B (Solvent Change): Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting secondary structures that cause aggregation[13].
-
Solution C (Combined Approach): For extremely difficult cases, use an optimized cocktail in NMP. A widely cited effective solution is 2% DBU / 5% Piperazine (w/v) in NMP [12][14].
-
Validated Experimental Protocols
Protocol 1: Optimized DBU-Assisted Fmoc Deprotection
This protocol is recommended for Fmoc-Dpg or other sterically hindered residues where standard piperidine methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Drain the solvent.
-
Prepare Deprotection Reagent: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP [1].
-
First Deprotection: Add the DBU/piperidine solution to the resin (approx. 10 mL per gram of resin).
-
Agitate: Agitate the resin slurry for 3-5 minutes at room temperature[1]. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes.
-
Wash: Drain the solution and wash the resin thoroughly with the synthesis solvent (NMP or DMF, 5-7 times) to remove all traces of DBU, piperidine, and the DBF adduct[1].
-
Verification: Perform a Kaiser test on a small sample of beads. A uniform, dark blue color should develop within 5 minutes, confirming successful deprotection.
Protocol 2: Quantitative Deprotection Monitoring via UV-Vis
This method allows you to quantify the efficiency of your deprotection step by measuring the concentration of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm[3].
-
Collect Filtrate: After each deprotection step, collect the piperidine/DMF solution that is drained from the resin.
-
Combine and Dilute: Combine the filtrates from both deprotection steps into a volumetric flask of known volume (e.g., 25 or 50 mL). Dilute to the mark with DMF and mix thoroughly.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Calculate Moles of Cleaved Fmoc: Use the Beer-Lambert law (A = εcl) to determine the concentration of the adduct.
-
A: Measured Absorbance
-
ε: Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[3]
-
c: Concentration (mol/L)
-
l: Path length of the cuvette (typically 1 cm)
-
-
Compare to Theory: The calculated total moles of cleaved Fmoc should correspond to the initial loading of your resin. A significantly lower value indicates incomplete deprotection.
Data Summary: Deprotection Reagent Comparison
| Deprotection Reagent | Base(s) | Typical Concentration | Recommended For | Key Advantages | Potential Issues |
| Standard | Piperidine | 20% in DMF | Routine, non-hindered amino acids | Well-established, effective for most cases. | Inefficient for sterically hindered residues like Dpg[1]. |
| DBU-Assisted | DBU, Piperidine | 2% DBU, 2% Piperidine in DMF/NMP | Sterically hindered residues (e.g., Dpg) | Very fast and highly effective deprotection[7]. Overcomes steric hindrance. | DBU can catalyze aspartimide formation in Asp-containing peptides[7]. |
| Piperazine/DBU | Piperazine, DBU | 5% (w/v) Piperazine, 2% DBU in NMP | Difficult sequences, DKP-prone sequences | Rapid deprotection, shown to suppress Diketopiperazine (DKP) formation[11][12][14]. | Piperazine has lower solubility than piperidine. |
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis form - ProteoGenix [proteogenix.science]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
side reactions associated with Fmoc-Dipropylglycine in peptide synthesis
Welcome to the technical support center for navigating the complexities of incorporating Fmoc-Dipropylglycine (Fmoc-Dpg) into your peptide synthesis workflows. As a sterically hindered α,α-disubstituted amino acid, Fmoc-Dpg presents unique challenges that can impact coupling efficiency, deprotection kinetics, and ultimately, the purity of your final peptide product. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these hurdles and achieve successful synthesis of Dpg-containing peptides.
Introduction to the Challenges of Fmoc-Dpg
This compound is a valuable building block for introducing conformational constraints into peptides, often enhancing helicity and metabolic stability.[1][2] However, the two propyl groups at the α-carbon create significant steric hindrance, which is the primary cause of synthetic difficulties. This steric bulk can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, leading to a cascade of potential side reactions and impurities. Understanding these potential issues is the first step toward developing a robust synthetic strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Dpg-containing peptides, presented in a question-and-answer format.
Question 1: My coupling reaction with Fmoc-Dpg is incomplete, leading to a significant deletion sequence in my final product. What is causing this and how can I fix it?
Answer:
Incomplete coupling is the most common issue when working with Fmoc-Dpg. The steric hindrance from the dipropyl side chain dramatically slows down the kinetics of amide bond formation.[3] Standard coupling reagents are often not potent enough to overcome this energy barrier, resulting in a low yield of the desired peptide and the presence of deletion sequences.
Causality and Recommended Solutions:
-
Insufficiently Potent Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often inadequate for sterically demanding couplings.[4] You should switch to more powerful in-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP). These reagents form highly reactive esters that can overcome the steric barrier more effectively.[4][5] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4]
-
Expert Insight: While HATU is a go-to reagent for difficult couplings, it's important to remember that its superiority comes from the formation of a highly reactive OAt-ester, thanks to the lower pKa of its leaving group, HOAt.[5] This makes it particularly effective for residues like Dpg.
-
-
Suboptimal Reaction Conditions: Steric hindrance not only requires more potent reagents but also adjustments to reaction parameters.
-
Increased Reaction Time: A standard 1-2 hour coupling time may be insufficient. Consider extending the coupling reaction time, even up to overnight, to drive the reaction to completion.[4]
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[4] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings by using microwave energy to heat the reaction rapidly and efficiently.[4]
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation, further hindering the reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]
-
-
Double Coupling: If a single coupling still results in low efficiency, a "double coupling" strategy is recommended. After the first coupling, the resin is washed, and a fresh solution of activated Fmoc-Dpg is added for a second coupling step.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete Fmoc-Dpg coupling.
Question 2: I'm observing a byproduct with a mass corresponding to the loss of two amino acids at the N-terminus of my peptide, specifically after the Dpg residue. What could be happening?
Answer:
This is a classic sign of diketopiperazine (DKP) formation.[6] This side reaction is more prevalent in Fmoc-based synthesis and occurs at the dipeptide stage. After the deprotection of the second amino acid, the free N-terminal amine can attack the C-terminal ester bond linking the first amino acid to the resin, forming a cyclic dipeptide (a diketopiperazine) which is then cleaved from the resin. This results in a truncated peptide sequence.
Causality and Prevention:
-
Sequence Dependence: DKP formation is especially common when Proline is one of the first two residues.[6] While Dpg is not Proline, its rigid structure can also facilitate the necessary conformation for this intramolecular cyclization. The rate of DKP formation is highly dependent on the amino acid sequence.[7]
-
Resin Choice: The choice of resin can significantly influence the rate of DKP formation. Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended when the C-terminal residue is known to promote DKP formation. The bulky trityl group sterically shields the ester linkage from intramolecular attack.[6]
-
Protocol Modification:
-
Coupling the Third Residue Quickly: After deprotecting the second amino acid (in this case, Dpg), immediately proceed to the coupling of the third amino acid. Minimizing the time the free dipeptide is attached to the resin reduces the opportunity for DKP formation.
-
Use of Protected Dipeptides: If DKP formation is still a major issue, consider synthesizing the first two amino acids as a dipeptide in solution and then coupling the protected dipeptide to the resin.
-
Mechanism of Diketopiperazine Formation
Caption: Simplified mechanism of diketopiperazine formation.
Frequently Asked Questions (FAQs)
Q: Are there any specific cleavage cocktail considerations for Dpg-containing peptides?
A: The dipropyl side chain of Dpg is aliphatic and highly stable to standard TFA-based cleavage cocktails. Therefore, no special scavengers are typically required for the Dpg residue itself. Your choice of cleavage cocktail should be dictated by other sensitive amino acids in your sequence (e.g., Trp, Cys, Met). A standard Reagent B cocktail (TFA/Phenol/Water/TIPS) is usually sufficient if no other sensitive residues are present.[8]
Q: Does the hydrophobicity of Dpg lead to significant aggregation issues?
A: Yes, like other hydrophobic residues (e.g., Val, Ile, Leu), the inclusion of Dpg can increase the propensity of the peptide chain to aggregate on the solid support. This can lead to poor solvation and incomplete deprotection and coupling reactions. Strategies to mitigate aggregation include:
-
Using NMP instead of DMF as the primary solvent.[4]
-
Synthesizing on a low-substitution resin.
-
Employing microwave synthesis, which can disrupt aggregation through rapid heating.[4]
Q: Can I expect any side reactions related to the Fmoc deprotection step with piperidine?
A: While Dpg itself is stable, the deprotection step can be slower due to steric hindrance around the N-terminus. If deprotection is incomplete, this will lead to deletion sequences. It is crucial to ensure complete Fmoc removal. If you suspect incomplete deprotection, you can:
-
Increase the deprotection time (e.g., from 10-15 min to 20-30 min).
-
Perform a double deprotection.
-
Consider using a stronger, non-nucleophilic base like DBU in your deprotection cocktail, but be aware that DBU can catalyze other side reactions like aspartimide formation if Asp is present.[9]
Protocols
Protocol 1: Optimized Coupling of Fmoc-Dpg using HATU
This protocol is designed to maximize the coupling efficiency of Fmoc-Dpg to the resin-bound peptide.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation of Fmoc-Dpg:
-
In a separate vessel, dissolve Fmoc-Dpg (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base like DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes. The solution should change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for at least 2 hours. For difficult sequences, this can be extended to 4 hours or overnight.
-
Agitate the reaction vessel continuously.
-
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is negative, proceed to the next deprotection step. If positive, proceed to the second coupling.
-
Second Coupling (if necessary):
-
Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Dpg.
-
Allow the second coupling to proceed for 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next Fmoc deprotection step.
Data Presentation: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activated Species | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Generally insufficient for Dpg.[4] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the more acidic leaving group.[5] |
| HATU/PyAOP | OAt ester | Very High | Considered the most effective for sterically hindered couplings due to the reactivity and anchimeric assistance from the pyridine nitrogen of HOAt.[5] |
| COMU | Oxyma ester | Very High | Comparable to HATU in efficiency, with the advantage of not being based on potentially explosive HOBt/HOAt.[10] |
References
- 1. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Peptide Yields with Fmoc-Dipropylglycine
Welcome, researchers and peptide chemists. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, Fmoc-Cα,α-dipropylglycine (Fmoc-Dpg). As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you navigate the unique challenges posed by this residue.
The core difficulty in incorporating Dpg arises from its Cα,α-disubstituted nature. The two propyl groups create significant steric hindrance around the alpha-carbon, which severely impacts the kinetics of both coupling and deprotection steps. This guide provides a systematic approach to overcoming these hurdles to maximize peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-Dipropylglycine a "difficult" amino acid in SPPS?
A1: Fmoc-Dpg is a Cα,α-disubstituted amino acid. The two propyl groups at the α-carbon create a sterically crowded environment. This bulkiness physically obstructs the approach of reagents to both the N-terminal amine (for coupling) and the carbonyl group (for activation), leading to significantly slower reaction rates compared to standard proteinogenic amino acids.[1] This can result in incomplete reactions, leading to deletion sequences and low yields.
Q2: What are the primary challenges I should anticipate when using Fmoc-Dpg?
A2: The two main challenges are:
-
Inefficient Coupling: Standard coupling reagents (e.g., HBTU, DIC/HOBt) are often too slow to achieve complete acylation of the N-terminal amine of the Dpg residue, or in coupling the Dpg residue itself to the growing peptide chain.[1]
-
On-Resin Aggregation: The presence of hydrophobic residues like Dpg can promote the self-association of peptide chains on the solid support.[2][3] This aggregation can physically block reactive sites, preventing reagents from reaching the N-terminus and leading to failed deprotection and coupling steps. A visible sign of aggregation is the shrinking or poor swelling of the resin beads.[4]
Q3: Can I use standard Fmoc-deprotection conditions for a Dpg-containing peptide?
A3: While standard conditions (e.g., 20% piperidine in DMF) may work, the steric hindrance from Dpg can slow down the deprotection reaction.[5] If the Dpg residue is preceded by another bulky amino acid, you may experience incomplete Fmoc removal. This results in the N-terminus remaining blocked, preventing the next coupling step and causing a deletion sequence. Monitoring deprotection is critical.
Q4: Are there specific side reactions associated with Dipropylglycine?
A4: While Dpg itself is not prone to common side reactions like aspartimide formation, its presence can indirectly cause issues. If Dpg is one of the first two residues at the C-terminus (e.g., in the Xaa-Dpg-Resin sequence), the slow kinetics of the third amino acid coupling can increase the risk of diketopiperazine formation, which cleaves the dipeptide from the resin.[2] Using a 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[2]
Troubleshooting Guide: Low Yield & Purity
This section addresses the most common problems encountered during the synthesis of Dpg-containing peptides. A logical workflow for diagnosing these issues is presented below.
Caption: Troubleshooting workflow for Dpg-containing peptides.
Problem 1: Incomplete Coupling
-
Symptom: Your HPLC/MS analysis shows a major impurity peak corresponding to the target peptide minus the residue that was supposed to be coupled after Dpg. Alternatively, you may see the target peptide minus the Dpg residue itself.
-
Causality: The steric bulk of the Dpg residue hinders the incoming activated amino acid from accessing the N-terminal amine. Standard activation methods may not be sufficient to drive the reaction to completion.[1]
-
Solution Strategy:
-
Utilize High-Potency Coupling Reagents: Carbodiimide-based reagents like DIC are often inefficient for hindered couplings.[1] Switch to phosphonium or aminium/uronium salt-based reagents known to be effective for sterically demanding couplings.
-
Perform a Double Couple: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[6]
-
Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Increasing the temperature to 40-50°C can also significantly improve kinetics.[2] Microwave irradiation can be a powerful tool to accelerate these difficult couplings.[2]
-
Data Summary: Coupling Reagent Selection
| Reagent Class | Example Reagents | Recommended for Dpg? | Rationale & Comments |
| Carbodiimides | DCC, DIC | No | Generally too slow and inefficient for Cα,α-disubstituted amino acids.[1] |
| Aminium/Uronium | HBTU, TBTU | With caution | Better than carbodiimides, but may still be insufficient. Often require longer reaction times.[7] |
| Aminium/Uronium (High Potency) | HATU, HCTU, COMU | Yes (Recommended) | Form highly reactive HOAt/Oxyma esters, which are more effective at acylating hindered amines.[8] COMU is a safer, non-explosive alternative to HATU.[8] |
| Phosphonium | PyBOP, PyAOP, PyBrOP | Yes (Recommended) | PyAOP and PyBrOP are particularly effective for coupling hindered residues like Dpg.[1][7] They are known to minimize racemization. |
| Acid Halide | Fmoc-AA-F | Yes (Advanced) | In-situ generation of amino acid fluorides with TFFH is highly effective for coupling sterically hindered amino acids but requires specific expertise.[8] |
Problem 2: Incomplete Fmoc Deprotection
-
Symptom: Your HPLC/MS analysis shows a major impurity peak corresponding to the target peptide missing the Dpg residue and all subsequent amino acids. This indicates the chain was capped because the Fmoc group on the preceding residue was not removed.
-
Causality: Severe steric hindrance, often compounded by early signs of aggregation, can prevent the piperidine solution from efficiently reaching and cleaving the Fmoc group.[9]
-
Solution Strategy:
-
Extend Deprotection Time: Increase the standard 20-minute deprotection time. A common strategy is to perform an initial 5-minute deprotection, drain, and follow with a second 20-30 minute deprotection.
-
Use a Stronger Deprotection Cocktail: For particularly difficult sequences, consider replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU / 2% piperidine in DMF. The DBU accelerates the deprotection, while the piperidine scavenges the dibenzofulvene byproduct.[2][10]
-
Increase Temperature: Performing the deprotection at an elevated temperature (e.g., 35-40°C) can increase the reaction rate.
-
Problem 3: On-Resin Aggregation
-
Symptom: You observe poor resin swelling, and HPLC analysis reveals a complex mixture of impurities, often including multiple deletion sequences.[4] Colorimetric tests like the Kaiser test may give false negatives because the aggregated chains block access to the free amines.[4]
-
Causality: The growing peptide chains, particularly in hydrophobic sequences, can form intermolecular hydrogen bonds, leading to β-sheet structures that render the peptide chains insoluble and inaccessible to reagents. The difficulty of incorporating Dpg can exacerbate this by allowing more time for aggregation to occur.
-
Solution Strategy:
-
Change the Solvent System: DMF is a common solvent but not always the best for disrupting aggregation. Switch to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[11] Adding 15-25% Dimethyl sulfoxide (DMSO) to DMF or NMP can also be highly effective.[2]
-
Incorporate Backbone Protection: Introduce a structure-breaking element every 6-7 residues. Using commercially available 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can effectively disrupt hydrogen bonding.[2] These groups are removed during the final TFA cleavage.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can disrupt the secondary structures causing aggregation.[2]
-
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Dpg
This protocol describes the coupling of an Fmoc-Dpg residue to a deprotected peptide-resin using HATU.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding residue has been completely removed (confirm with a positive Kaiser test).[5]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Dpg-OH (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[12]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 4 hours at room temperature. For very difficult sequences, the reaction can be performed at 40°C.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Validation (Optional but Recommended):
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[12]
-
If the test is positive (blue beads), perform a second coupling (double couple) by repeating steps 2 and 3 with fresh reagents.
-
Protocol 2: Enhanced Fmoc Deprotection for Hindered Residues
This protocol is for removing the Fmoc group from a Dpg residue or a residue immediately preceding it.
-
Initial Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.[12]
-
Drain the solution.
-
-
Main Deprotection:
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 25 minutes.
-
Drain the solution.
-
-
Alternative for Severe Cases (DBU Protocol):
-
Prepare a solution of 2% DBU and 2% piperidine in DMF.
-
Add the solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 x 1 min) to ensure all residual base and dibenzofulvene-adduct are removed.
-
-
Validation:
-
Perform a Kaiser test. A positive result (blue beads) confirms the successful removal of the Fmoc group and the presence of a free primary amine.[5]
-
Caption: Standard SPPS cycle with validation checkpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted SPPS of Hindered Amino Acids
Welcome to the technical support center for microwave-assisted Solid-Phase Peptide Synthesis (SPPS) of hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating sterically challenging residues into peptide sequences. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
The Challenge of Hindered Amino Acids in SPPS
Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib - α-aminoisobutyric acid), N-methylated amino acids, and those with bulky side-chain protecting groups, present significant challenges in conventional SPPS.[1][2][3] The steric bulk around the α-carbon or the amide nitrogen can impede the approach of the activated amino acid, leading to slow and incomplete coupling reactions. This often results in deletion sequences and low purity of the target peptide.
Microwave-assisted SPPS has emerged as a powerful tool to overcome these hurdles.[1][2][3] The application of microwave energy accelerates reaction kinetics, driving difficult couplings toward completion and disrupting peptide chain aggregation.[4][5] However, the use of elevated temperatures also necessitates careful optimization to mitigate potential side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the microwave-assisted SPPS of hindered amino acids, providing their likely causes and actionable solutions.
Issue 1: Incomplete Coupling and Presence of Deletion Sequences
Symptom: Mass spectrometry analysis of the crude peptide shows significant peaks corresponding to the desired mass minus the mass of one or more hindered amino acids.
Potential Causes:
-
Insufficient Coupling Time/Temperature: The steric hindrance of the amino acid prevents the coupling reaction from reaching completion within the standard protocol time.
-
Inappropriate Coupling Reagents: The chosen activation method may not be potent enough to overcome the steric barrier.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminus inaccessible.[6]
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Optimize Microwave Parameters | Protocol: Increase the coupling time in increments of 5-10 minutes or raise the temperature by 5-10°C. For highly hindered residues, coupling times of up to 20 minutes at 75°C may be necessary.[5] Rationale: Microwave energy enhances the kinetics of the reaction.[7] A longer exposure or higher temperature provides more energy to overcome the activation barrier of the sterically hindered coupling. |
| Employ High-Efficiency Coupling Reagents | Protocol: Switch to a more potent coupling reagent. For hindered amino acids, carbodiimide-based methods like DIC/Oxyma are often preferred under microwave conditions to minimize racemization.[8] Onium salts like HATU and HBTU are also effective but require careful base selection.[9][10] COMU is another excellent choice for microwave-assisted SPPS due to its high reactivity and safety profile.[9] Rationale: Different coupling reagents have varying activation efficiencies. Reagents like HATU and COMU form highly reactive activated esters capable of overcoming significant steric hindrance.[9] |
| Implement Double Coupling | Protocol: After the initial coupling step and a wash, perform a second coupling of the same hindered amino acid. Rationale: If the first coupling is incomplete, a second coupling cycle can help drive the reaction to completion, minimizing the final amount of deletion sequence. |
| Disrupt Peptide Aggregation | Protocol: Consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better microwave absorption properties and can help solubilize aggregating sequences.[5] The incorporation of pseudoproline dipeptides can also disrupt secondary structure formation.[11] Rationale: Aggregation physically blocks the reactive sites on the peptide-resin.[6] Using stronger solvents or structure-breaking elements can improve accessibility. |
Issue 2: Racemization of the Coupled Amino Acid
Symptom: Chiral HPLC or mass spectrometry analysis reveals the presence of the D-epimer of the incorporated amino acid.
Potential Causes:
-
High Coupling Temperatures: Elevated temperatures, especially during the activation step, can increase the rate of racemization.[12][13][14]
-
Prolonged Activation Time: Leaving the amino acid in its activated state for an extended period before coupling can lead to epimerization.
-
Choice of Base: Strong, unhindered bases can promote racemization.
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Reduce Coupling Temperature | Protocol: For sensitive amino acids like Cysteine and Histidine, lower the microwave coupling temperature from a standard 75-80°C to 50°C.[12][13] Alternatively, couple these specific residues at room temperature while using the microwave for the rest of the synthesis.[15] Rationale: Racemization is a temperature-dependent side reaction. Reducing the thermal energy of the system slows down the rate of epimerization.[14] |
| Minimize Pre-activation Time | Protocol: Add the activated amino acid to the resin immediately after it is prepared. Avoid lengthy pre-activation steps where the activated species is allowed to sit. Rationale: The activated ester is the species susceptible to racemization. Minimizing its lifetime before it reacts with the N-terminal amine reduces the opportunity for this side reaction to occur.[8] |
| Use a Sterically Hindered Base | Protocol: If using an onium salt reagent, opt for a sterically hindered base like 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).[12][13] Rationale: The bulkier base is less efficient at abstracting the α-proton of the activated amino acid, which is a key step in the racemization pathway. |
Issue 3: Side Reactions of Specific Amino Acids
Symptom: Unexpected byproducts are observed in the mass spectrum, such as aspartimide formation with Asp residues or side-chain branching with Lys.
Potential Causes:
-
Thermal Instability of Protecting Groups: High temperatures can lead to the partial cleavage of acid-labile side-chain protecting groups (e.g., Boc on Lysine).[16]
-
Base-Catalyzed Side Reactions: The basic conditions of the deprotection step can trigger side reactions like aspartimide formation.[12][13]
Solutions:
| Strategy | Detailed Protocol & Rationale |
| Lower Deprotection/Coupling Temperature | Protocol: If you observe byproducts suggesting protecting group instability (e.g., +1 Lysine addition), reduce the microwave temperature for both the coupling and deprotection steps to around 70°C.[16] Rationale: This minimizes the thermal stress on sensitive protecting groups like Boc, preventing premature cleavage and subsequent side reactions. |
| Modify Deprotection Conditions for Asp | Protocol: To suppress aspartimide formation, add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[12][13] Alternatively, using piperazine in place of piperidine can also reduce this side reaction.[12][15] Rationale: HOBt can protonate the succinimide intermediate, slowing down the formation of the aspartimide ring. |
Frequently Asked Questions (FAQs)
Q1: Why is microwave energy beneficial for coupling hindered amino acids?
Microwave energy efficiently and uniformly heats the reaction mixture.[5][7] This rapid heating provides the necessary energy to overcome the high activation barrier associated with coupling sterically bulky amino acids, leading to faster and more complete reactions compared to conventional methods at room temperature.[1][2][3] Microwave energy also helps to disrupt peptide aggregation on the solid support, improving the accessibility of the reactive N-terminus.[4]
Q2: What are the best coupling reagents for hindered amino acids in microwave-assisted SPPS?
For microwave SPPS, carbodiimide-based reagents like DIC in combination with Oxyma Pure are highly effective and are often preferred as they can reduce the risk of racemization at elevated temperatures compared to onium salt methods that require a strong base.[8] However, onium salt reagents such as HATU and COMU are also excellent choices due to their high coupling efficiency.[9] For particularly challenging couplings, such as with α,α-disubstituted amino acids like Aib, reagents that generate amino acid fluorides in situ, like TFFH , can be beneficial.[9]
Q3: Can I use the same microwave settings for all hindered amino acids?
No, it is not recommended. The optimal microwave protocol will depend on the specific amino acid's steric hindrance and the nature of the surrounding sequence. A highly hindered residue like Aib may require a longer coupling time or higher temperature than a less hindered one. It is always advisable to start with a standard protocol and optimize based on the results of a test cleavage.
Q4: How can I monitor the completion of a difficult coupling reaction?
Traditional colorimetric tests like the ninhydrin test can sometimes give false negatives with hindered N-termini. A more reliable method is to take a small sample of the resin after the coupling, cleave the peptide, and analyze it by LC-MS. This will give you a definitive answer on the efficiency of the coupling. Some modern automated synthesizers also incorporate real-time monitoring of Fmoc deprotection to infer coupling efficiency.[17]
Q5: Does microwave heating affect the stability of the solid support or protecting groups?
Yes, it can. While standard resins like polystyrene and PEG are generally stable, prolonged exposure to very high temperatures can cause degradation. More importantly, acid-labile side-chain protecting groups, such as Boc and Trt, can be partially cleaved at high temperatures (e.g., >80-90°C), leading to side reactions.[16] It is crucial to operate within the recommended temperature ranges for your specific chemistry.
Visualizing the Workflow
Decision-Making for a Difficult Coupling
The following diagram illustrates a logical workflow for troubleshooting an incomplete coupling of a hindered amino acid.
Caption: Troubleshooting workflow for incomplete couplings.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. occamdesign.com [occamdesign.com]
Technical Support Center: Minimizing Racemization of Sterically Hindered Residues
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incorporating sterically hindered amino acids into their peptide sequences. The inherent bulk of residues such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and β-branched amino acids (e.g., Val, Ile) can significantly impede reaction kinetics, leading to incomplete couplings and, critically, an increased risk of racemization.
This resource provides a structured approach to understanding and mitigating racemization. We will delve into the underlying mechanisms, offer data-driven recommendations for reagent selection, and present detailed troubleshooting guides and protocols to maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the coupling of sterically hindered amino acids?
A1: The principal mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted, forming a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar intermediate, leading to a mixture of L- and D-isomers in the final peptide.[1] Sterically hindered residues often have slower coupling kinetics, which increases the lifetime of the activated species and provides a greater opportunity for oxazolone formation and subsequent racemization.[3]
Q2: Are all sterically hindered amino acids equally prone to racemization?
A2: No, the degree of susceptibility to racemization varies with the type of steric hindrance.
-
α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) are achiral and therefore cannot racemize. However, they present a significant steric challenge for coupling to the preceding residue.
-
N-methylated amino acids are highly prone to racemization. The presence of the N-methyl group increases the steric bulk around the nitrogen, slowing down the coupling reaction. This prolonged reaction time allows for a greater chance of oxazolone formation and racemization of the activated N-methylated amino acid.
-
β-branched amino acids such as Valine and Isoleucine are also susceptible to racemization due to the steric bulk of their side chains, which can slow coupling reactions.
Q3: Which coupling reagents are best suited for minimizing racemization with hindered residues?
A3: For sterically hindered amino acids, more powerful coupling reagents are generally required to achieve efficient coupling and minimize the time the activated amino acid is susceptible to racemization.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective.[4][5] HATU is often considered superior for many difficult couplings due to the formation of a highly reactive OAt active ester.[5] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[4] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields and is particularly effective for coupling N-methyl amino acids.[7]
-
Acyl Fluorides: For extremely hindered couplings, such as with Aib, the in-situ generation of amino acid fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is a highly effective strategy.[6][8]
Q4: How critical is the choice of base and solvent in preventing racemization?
A4: The base and solvent play a significant role.
-
Base: The strength and steric hindrance of the base are crucial.[1] Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction from the oxazolone intermediate, increasing racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize this side reaction.[4]
-
Solvent: The polarity of the solvent can influence the rate of racemization. While solvent choice is often dictated by the solubility of the reagents, less polar solvents can sometimes help reduce racemization.[7] For difficult sequences prone to aggregation, more disruptive solvents like N-methylpyrrolidone (NMP) or mixtures such as DMF/DCM may be necessary to improve coupling efficiency.[4]
Understanding the Mechanism of Racemization
The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. The rate of racemization is a competition between the desired aminolysis (peptide bond formation) and the undesired enolization of the oxazolone.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Guide
This section addresses common issues encountered when working with sterically hindered residues.
Issue 1: Low or No Coupling Yield
This is a frequent challenge due to the physical obstruction caused by bulky side chains.
| Possible Cause | Suggested Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent onium-salt reagent such as HATU, COMU, or PyAOP. For α,α-disubstituted amino acids, consider using an acyl fluoride-forming reagent like TFFH.[4] |
| Steric hindrance slowing reaction | 1. Increase reaction time: Allow the coupling to proceed for a longer duration (e.g., 2-24 hours).[4] 2. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[4] 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Peptide aggregation on resin | Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[4] |
| Incomplete N-terminus deprotection | Ensure complete removal of the Fmoc or Boc protecting group before coupling. Use a qualitative test like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines like N-methylated residues) to confirm the presence of a free amine.[4][9] |
Issue 2: High Levels of Racemization Detected
This indicates that the conditions are favoring the oxazolone pathway.
| Possible Cause | Suggested Solution |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component. |
| Use of a strong, non-hindered base | Switch from DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] |
| Inappropriate coupling reagent/additive combination | If using a carbodiimide (e.g., DIC), always include an additive. HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt. For critical couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are often associated with lower racemization levels.[4] |
| Prolonged reaction at elevated temperature | If using heat to improve coupling efficiency, optimize for the shortest time necessary to achieve a good yield. Consider performing the coupling at a lower temperature (e.g., 0 °C) if racemization is severe.[4] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
This protocol is a general guideline for coupling sterically hindered amino acids (e.g., Val, Ile, N-methylated residues) during Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in high-quality DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation (Activation Mixture): In a separate vessel, dissolve:
-
Fmoc-protected hindered amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
A suitable base, such as DIPEA (8 equivalents) or NMM (8 equivalents), in DMF.
-
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature. For standard hindered residues, couple for 1-2 hours. For N-methylated amino acids, extend the coupling time to 4 hours or perform a double coupling.[9]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (Kaiser or bromophenol blue) to check for completion.[4]
-
Washing: Once the coupling is complete (negative test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Acyl Fluoride Coupling for Extremely Hindered Residues (e.g., Aib) using TFFH
This protocol is recommended when standard onium salt reagents fail to provide satisfactory yields.[10]
-
Resin Preparation: Swell and deprotect the N-terminus of the resin-bound peptide as described in Protocol 1.
-
In-situ Acyl Fluoride Formation: In a separate vessel, dissolve:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH) (2 equivalents)
-
TFFH (2 equivalents)
-
DIPEA (4 equivalents) in anhydrous DMF.
-
-
Activation: Allow the mixture to react for approximately 10-15 minutes at room temperature to form the amino acid fluoride. For highly hindered residues like Aib, this may require longer.[10]
-
Coupling: Add the solution containing the in-situ generated acyl fluoride to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.
Quantitative Data Summary
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following table summarizes representative data on the performance of various coupling systems.
| Coupling System | Model Reaction | % Racemization (D-Isomer) | Reference |
| DIC / HOBt | Z-Phe-Val + Pro-NH₂ | 14.8% | [11] |
| DIC / HOAt | Z-Phe-Val + Pro-NH₂ | 5.9% | [11] |
| HBTU | Boc-Phe-(NMe)Aib + Phe-OBzl | Significant Yield | [5] |
| PyBroP | Boc-Phe-(NMe)Aib + Phe-OBzl | Significant Yield | [5] |
| HATU / DIPEA | Synthesis of IRAP inhibitors | Minimal Racemization | [12] |
Note: The extent of racemization is highly sequence- and condition-dependent. This data is for comparative purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. americapeptides.com [americapeptides.com]
Technical Support Center: Troubleshooting Failed Couplings with Fmoc-Dipropylglycine (Fmoc-Dpg-OH)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Dipropylglycine (Fmoc-Dpg-OH), a sterically demanding amino acid. Here, we provide in-depth troubleshooting guides and FAQs to diagnose and resolve common coupling failures, ensuring the successful synthesis of your target peptide.
Introduction to the Challenge: The Steric Hurdle of Dipropylglycine
This compound (Fmoc-Dpg-OH) is an α,α-disubstituted amino acid, a class of building blocks known to introduce unique conformational constraints into peptides. However, the very feature that makes it valuable—the two propyl groups on its α-carbon—creates a significant steric barrier. This bulkiness severely hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and a high incidence of incomplete or failed coupling reactions.[1][2]
Understanding the root cause of these failures is the first step toward a successful synthesis. This guide will walk you through a logical troubleshooting process, from identifying the problem to implementing robust solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding Fmoc-Dpg-OH couplings.
Q1: My Kaiser test is still strongly positive (dark blue beads) after a standard coupling time for Fmoc-Dpg-OH. What is the primary cause?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[3] The most probable cause is the profound steric hindrance from the two propyl groups on the α-carbon of Fmoc-Dpg-OH.[1] Standard coupling conditions (reagents, time, temperature) are often insufficient to overcome the high activation energy required for this amide bond formation.
Q2: Are standard coupling reagents like DIC/HOBt suitable for Fmoc-Dpg-OH?
Generally, no. Carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for such sterically demanding couplings.[4] You will almost certainly need to switch to a more powerful activation reagent.
Q3: Can I simply extend the coupling time to solve the problem?
Extending the reaction time is a valid strategy and is often necessary.[4] For a residue as hindered as Dpg, this could mean increasing the coupling from a standard 1-2 hours to several hours or even overnight.[4] However, this may not be sufficient on its own and should be combined with other optimization strategies.
Q4: I'm concerned about racemization with longer coupling times or higher temperatures. Is this a risk with Fmoc-Dpg-OH?
Since Dipropylglycine is an achiral amino acid (its α-carbon is not a stereocenter), there is no risk of racemization for the Dpg residue itself. However, elevated temperatures can increase the risk of racemization for the C-terminal residue of the growing peptide chain to which the Dpg is being coupled. Therefore, any use of heat should be approached with caution.
Q5: What is "double coupling," and should I use it for Fmoc-Dpg-OH?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first attempt.[5] This is a highly recommended strategy for difficult residues like Dpg.[4][6] It helps to drive the reaction to completion by providing a new, highly concentrated supply of the activated species.
Part 2: The Troubleshooting Workflow: From Diagnosis to Solution
When a coupling fails, a systematic approach is crucial. The following workflow will guide you through diagnosing the issue and implementing the most effective solutions.
Diagram: Troubleshooting Logic for Fmoc-Dpg-OH Coupling Failure
Caption: A decision tree for troubleshooting incomplete Fmoc-Dpg-OH coupling.
Step 1: Evaluate and Upgrade Your Coupling Reagent
The single most impactful change you can make is to switch to a more powerful coupling reagent. Steric hindrance slows down the formation of the active ester and its subsequent reaction with the resin-bound amine. High-potency reagents form more reactive intermediates that can overcome this barrier.[4]
| Reagent Class | Examples | Potency for Hindered AA | Notes |
| Carbodiimides | DIC, DCC | Low | Generally insufficient for Dpg.[4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Very High | Recommended starting point. Form highly reactive OBt or Oxyma esters. HATU and COMU are often cited as the most efficient.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Also highly effective. PyAOP is noted for use with Cα,α-disubstituted amino acids.[2][7] |
| Acyl Fluorides | TFFH, PyFluor | Highest | An advanced strategy for extremely difficult cases where other reagents fail.[4] |
Recommendation: Switch to HATU or COMU as your primary coupling reagent for Fmoc-Dpg-OH. Use 3-4 equivalents of the amino acid and 0.95 equivalents of the coupling reagent relative to the amino acid.
Step 2: Optimize Reaction Conditions
Even with a potent reagent, adjustments to time and temperature may be necessary.
-
Extend Reaction Time: Increase the coupling duration significantly. A single 2-hour coupling is unlikely to suffice. Plan for a minimum of 4-6 hours, or an overnight reaction for the first attempt.[4]
-
Double Coupling: This is a near-mandatory step for Dpg. After the initial coupling (e.g., 4 hours), drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated Fmoc-Dpg-OH for a second coupling period.[5][6]
-
Elevated Temperature: Gentle heating (e.g., 35-40°C) can increase the reaction rate. However, this is a secondary option. Microwave-assisted peptide synthesis (MASPPS) is a highly effective method that uses microwave energy to rapidly heat the reaction and drive difficult couplings to completion.[4]
Step 3: Improve Solvation
Poor solvation of the growing peptide chain can lead to aggregation, physically blocking reactive sites.[4]
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[9]
-
Solvent Mixtures: For particularly stubborn couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can sometimes improve results by altering the polarity and solvation environment.[4]
Step 4: When All Else Fails - Capping
If a Kaiser test remains positive after implementing the strategies above, it may be necessary to permanently block the unreacted N-terminal amines. This "capping" step prevents the formation of deletion sequences (peptides missing the Dpg residue).[3]
Capping Protocol: Treat the resin with a solution of acetic anhydride (10 eq.) and a non-nucleophilic base like DIPEA (10 eq.) in DMF for 30 minutes. This acetylates the free amines, rendering them unreactive for subsequent coupling steps.
Part 3: Essential Experimental Protocols
Protocol 1: High-Potency Double Coupling for Fmoc-Dpg-OH
This protocol is the recommended starting point for incorporating Fmoc-Dpg-OH.
-
Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide has been completely removed (20% piperidine in DMF) and the resin has been washed thoroughly with DMF (5-7 times).[6]
-
First Coupling - Activation: In a separate vessel, dissolve Fmoc-Dpg-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP. Add DIPEA (8 equivalents). Allow the solution to pre-activate for 1-5 minutes.[4]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 4 hours at room temperature.
-
Intermediate Wash: Drain the coupling solution. Wash the resin thoroughly with NMP (3-5 times) to remove old reagents.
-
Second Coupling - Activation & Reaction: Prepare a fresh solution of activated Fmoc-Dpg-OH as described in Step 2. Add it to the resin and agitate for another 4 hours or overnight.
-
Monitoring and Final Wash: Perform a Kaiser test (see Protocol 2). If the test is negative (yellow/colorless beads), the coupling is complete. Wash the resin thoroughly with NMP (5-7 times) before proceeding to the next deprotection step. If the test remains positive, consider capping (see Step 4 above).
Protocol 2: On-Resin Monitoring with the Kaiser Test
This qualitative test detects the presence of free primary amines.[3][6]
-
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol
-
Solution B: 80 g Phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple Beads: Positive result (incomplete coupling).
-
Yellow/Colorless Beads: Negative result (complete coupling).
-
-
References
- 1. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with Fmoc-Dipropylglycine
Introduction: The Challenge of Sterically Hindered Peptides
In modern peptide chemistry, the incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics, probes, and biomaterials. Among these, α,α-disubstituted amino acids like Dipropylglycine (Dpg) are particularly valuable. Their unique steric bulk locks the peptide backbone into specific conformations, often inducing stable helical structures and providing exceptional resistance to proteolytic degradation.[1][2] The synthesis of these peptides predominantly relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for N-terminal protection during solid-phase peptide synthesis (SPPS).[3][4]
However, the very features that make Dpg-containing peptides desirable also render them notoriously difficult to analyze. The significant steric hindrance from the dual propyl side chains poses a substantial challenge for standard mass spectrometry-based sequencing techniques.[5][6] This guide provides an in-depth comparison of common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of peptides containing the Fmoc-Dpg residue. We will explore the mechanistic basis for the success and failure of each technique, provide actionable experimental protocols, and offer field-proven insights to guide your analytical choices.
The Analytical Hurdle: Steric Hindrance and Protecting Groups
The primary obstacle in the MS/MS analysis of Dpg-peptides is the steric shielding of the adjacent peptide bonds. In conventional fragmentation methods like CID and HCD, which rely on vibrational excitation of the peptide backbone, the energy supplied via collision with an inert gas is often insufficient to break the bonds flanking the bulky Dpg residue.[7] This leads to incomplete fragmentation and significant "blind spots" in the sequence data, making unambiguous characterization impossible.
Furthermore, incomplete removal of the N-terminal Fmoc protecting group during synthesis or sample preparation introduces another layer of complexity. The Fmoc group is highly labile under MS/MS conditions and its fragmentation can dominate the spectrum, often yielding a prominent ion at m/z 179 (the dibenzofulvene cation).[8] This can suppress the desired peptide backbone fragmentation, further obscuring the sequence information.
A Comparative Study: CID vs. HCD vs. ETD
To objectively compare the performance of different fragmentation techniques, we will consider a model synthetic peptide: Ac-Ala-Dpg-Phe-Gly-Lys-NH₂ . This sequence allows us to directly assess fragmentation efficiency around the sterically hindered Dpg residue.
Fragmentation Techniques at a Glance:
-
Collision-Induced Dissociation (CID): This is a low-energy fragmentation method that occurs in an ion trap. It works by accelerating ions and colliding them with a neutral gas, which increases their internal vibrational energy and leads to fragmentation, primarily at the weakest bonds—the peptide amides. This process generates predominantly b- and y-type ions .[9]
-
Higher-Energy Collisional Dissociation (HCD): Implemented on Orbitrap instruments, HCD is a beam-type fragmentation method that occurs in a dedicated collision cell. It provides higher fragmentation energy than CID, resulting in a more comprehensive set of b- and y-ions and often includes immonium ions and other informative fragments.[9]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic, radical-driven fragmentation technique. It involves the transfer of an electron to a multiply charged peptide cation, which induces cleavage of the N-Cα bond along the peptide backbone. This process is largely independent of the peptide's vibrational energy or secondary structure, producing characteristic c- and z-type fragment ions .[10] This method is particularly adept at preserving labile post-translational modifications.
Experimental Design & Protocols
Peptide Synthesis and Purification
The model peptide Ac-Ala-Dpg-Phe-Gly-Lys-NH₂ should be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11][12]
Protocol: Fmoc-SPPS of Model Peptide
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash thoroughly with DMF.[13]
-
Amino Acid Coupling: Activate the incoming Fmoc-amino acid (4 equivalents) with a coupling agent like HCTU (4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF. Add the activated mixture to the resin and allow it to react for 1-2 hours. For the sterically hindered Fmoc-Dpg-OH, a longer coupling time (4-12 hours) and potentially a stronger activating agent like HATU may be necessary to ensure efficient coupling.[5][14]
-
Wash: Wash the resin extensively with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence (Lys, Gly, Phe, Dpg, Ala).
-
N-terminal Acetylation: After the final Fmoc deprotection, cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve the pellet in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using LC-MS.
Sample Preparation for Mass Spectrometry
Protocol: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in 50:50 acetonitrile:water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in the LC-MS loading solvent (e.g., 98% H₂O, 2% Acetonitrile, 0.1% Formic Acid). Formic acid is crucial for efficient protonation and ionization in positive-ion ESI.
-
Centrifugation: Centrifuge the final solution at high speed for 10 minutes to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
The following methods are designed for a hybrid Ion Trap-Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos), which allows for multiple fragmentation modes.
Protocol: LC-MS/MS Acquisition
-
LC System: Standard nano-flow HPLC system.
-
Column: C18 analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: 2% to 40% B over 30 minutes.
-
MS Settings:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan: Orbitrap analyzer, Resolution 120,000, Scan Range m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Top speed, 3-second cycle time. Select doubly and triply charged precursor ions for fragmentation.
-
Fragmentation Method Parameters:
-
Method A (CID):
-
Analyzer: Ion Trap.
-
Isolation Window: 1.6 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) of 35%.
-
Activation Q: 0.25.
-
-
Method B (HCD):
-
Analyzer: Orbitrap.
-
Isolation Window: 1.6 m/z.
-
Collision Energy: Stepped NCE (e.g., 28%, 32%, 35%).
-
Resolution: 30,000.
-
-
Method C (ETD):
-
Analyzer: Ion Trap.
-
Isolation Window: 1.6 m/z.
-
Reagent: Fluoranthene anion.
-
ETD Reaction Time: Calibrated based on precursor charge state and m/z.
-
Supplemental Activation: Can be enabled (ETciD/EThcD) to generate b/y ions alongside c/z ions.[9]
-
Data Visualization & Comparison
Results & Discussion: Choosing the Right Tool for the Job
The following table summarizes the expected outcomes from the analysis of our model peptide, Ac-Ala-Dpg-Phe-Gly-Lys-NH₂, using the three different fragmentation methods.
| Performance Metric | CID (Collision-Induced Dissociation) | HCD (Higher-Energy Collisional Dissociation) | ETD (Electron Transfer Dissociation) |
| Primary Ion Types | b, y | b, y | c, z |
| Expected Sequence Coverage | Low (~30-50%) | Moderate (~50-70%) | High (>90%) |
| Fragmentation at Dpg Residue | Very poor; dominant y₃ and b₂ ions with little to no internal fragments. | Poor; improved signal for some fragments but still a significant gap around Dpg. | Excellent; cleavage of N-Cα bond is efficient, producing strong c₂/z₄ and c₁/z₅ ion pairs. |
| Key Strengths | Widely available, simple to implement. | High-resolution fragment ions, good for general peptide ID.[10] | Overcomes steric hindrance, preserves labile modifications. |
| Key Weaknesses | Ineffective for hindered residues, low-mass cutoff issues. | Struggles with sterically hindered residues. | Requires multiply charged precursors (≥2+), slower scan speed.[15] |
| Recommendation | Not recommended for sequencing Dpg-containing peptides. | Suitable for mass confirmation if sequence is known, but not for de novo sequencing. | Highly Recommended for unambiguous sequencing and localization of Dpg. |
Causality Behind the Results: Why ETD Excels
The stark difference in performance is rooted in the fragmentation mechanisms.
-
CID and HCD Failure: Both CID and HCD are "slow-heating" methods that rely on converting kinetic energy into vibrational energy. The bulky propyl groups of Dpg act like a shock absorber, dissipating this energy before it can localize and cleave the adjacent amide bonds. The result is a "fragmentation hole"—the peptide breaks at weaker points far from the Dpg residue, leaving its precise position ambiguous.
-
ETD Success: ETD operates on a fundamentally different principle. The transfer of an electron creates a radical species on the peptide backbone, which rapidly initiates cleavage of the N-Cα bond. This process is extremely fast and is not dependent on the overall conformation or local steric environment of the peptide. Because the radical can be formed anywhere along the backbone, ETD provides uniform fragmentation, effortlessly cleaving the bonds around the Dpg residue and yielding a complete series of c- and z-ions for confident sequencing.
Final Recommendations for Researchers
As a Senior Application Scientist, my guidance is to align your analytical method with your experimental question:
-
For Routine Mass Confirmation: If you have synthesized a Dpg-containing peptide and simply need to confirm that the final product has the correct mass and contains some expected sequence fragments, a high-resolution HCD experiment may be sufficient and is typically faster.
-
For Unambiguous Sequencing and De Novo Analysis: When the exact sequence must be confirmed, especially to verify the successful incorporation of Dpg at a specific position or to sequence an unknown peptide, ETD is the unequivocal method of choice . Its ability to circumvent steric hindrance provides the complete and confident sequence information that CID and HCD cannot deliver.
-
Leverage Hybrid Methods: If your instrument supports it, consider using hybrid fragmentation techniques like EThcD . This approach combines both fragmentation types in a single scan, providing a rich spectrum containing b, y, c, and z ions, offering the highest possible confidence in peptide identification.[9]
By understanding the underlying chemistry of fragmentation and the unique challenges posed by sterically hindered amino acids like Dipropylglycine, you can select the optimal analytical strategy, ensuring the integrity and accuracy of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. support.proteomesoftware.com [support.proteomesoftware.com]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Fmoc-Dipropylglycine Incorporation via NMR Spectroscopy
For researchers, synthetic chemists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide sequences is paramount for developing novel therapeutics and research tools. Among these, α,α-disubstituted amino acids like Fmoc-Dipropylglycine (Fmoc-Dpg-OH) are of particular interest for their ability to induce specific secondary structures and enhance proteolytic stability. However, the steric hindrance posed by the two propyl side chains presents unique challenges in both synthesis and characterization. This guide provides an in-depth, experience-driven comparison of methodologies for confirming the successful incorporation of Fmoc-Dpg-OH into a peptide backbone, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge and Importance of Dipropylglycine (Dpg)
Fmoc-Dpg-OH, with its two propyl chains attached to the α-carbon, is a potent tool for constraining peptide conformations. Unlike proteinogenic amino acids, the lack of an α-hydrogen and the bulky side chains significantly restrict the available conformational space, often favoring extended or helical structures. This property is invaluable in peptide design for modulating biological activity. However, this same steric bulk makes the coupling of Fmoc-Dpg-OH during Solid-Phase Peptide Synthesis (SPPS) a non-trivial task, requiring optimized conditions to ensure efficient peptide bond formation. Consequently, rigorous analytical confirmation of its incorporation is not just a quality control step but a necessity for valid structure-activity relationship (SAR) studies.
Comparative Analysis of Confirmation Techniques
While several techniques can be employed to analyze a synthesized peptide, NMR spectroscopy offers an unparalleled level of detail for confirming the incorporation of unique residues like Dpg.
| Analytical Technique | Information Provided | Limitations for Dpg Confirmation |
| Mass Spectrometry (MS) | Confirms the total mass of the peptide, indicating the presence of the Dpg residue. | Does not provide information on the location of the residue or the integrity of its side chains. |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of the peptide after hydrolysis. | Can confirm the presence and quantity of Dpg but not its position in the sequence. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus. | The α,α-disubstituted nature of Dpg can hinder or halt the degradation process. |
| NMR Spectroscopy | Provides detailed structural information, including through-bond and through-space correlations, allowing for unambiguous identification and localization of the Dpg residue and its side chains. | Requires a larger sample amount and more complex data analysis compared to MS. |
As the table illustrates, while other methods provide pieces of the puzzle, only NMR can provide the definitive, atom-level confirmation of Dpg's successful incorporation and structural integrity within the peptide sequence.
Experimental Workflow: From Synthesis to NMR Sample Preparation
The following workflow outlines the key stages for synthesizing a model peptide containing a Dpg residue and preparing it for NMR analysis.
A Comparative Guide to the Circular Dichroism of Peptides Containing Fmoc-Dipropylglycine
For researchers and professionals in drug development, understanding peptide conformation is paramount. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides in solution.[1][2][3] This guide provides an in-depth comparison of the CD spectra of standard peptides versus those incorporating Fmoc-Dipropylglycine (Fmoc-Dpg), a unique building block that introduces significant conformational constraints. We will explore the structural implications of this modification and provide the experimental data necessary to interpret these effects.
The Role of Circular Dichroism in Peptide Analysis
Circular Dichroism measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[1][3] In peptides, the primary chromophore in the far-UV region (190-260 nm) is the amide bond of the polypeptide backbone.[1][4] The spatial arrangement of these bonds in secondary structures like α-helices, β-sheets, and β-turns gives rise to distinct CD spectra.[2][4]
-
α-Helices: Typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[5]
-
β-Sheets: Characterized by a single negative band around 216-218 nm and a positive band near 195-198 nm.[4]
-
β-Turns: Exhibit more varied spectra, but a common pattern for a Type II β-turn includes positive bands around 230 nm and 202 nm.[6]
-
Random Coil: Generally displays a strong negative band near 200 nm.
It is also important to note that the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis, is itself a potent chromophore.[7][8][9] Its aromatic nature means it can dominate the CD spectrum, especially in short peptides, and its contribution must be considered during spectral analysis.[7][10]
This compound: A Tool for Conformational Control
Dipropylglycine (Dpg) is an α,α-disubstituted amino acid. The presence of two propyl groups on the α-carbon severely restricts the rotational freedom of the peptide backbone (the phi, φ, and psi, ψ, dihedral angles). This steric hindrance makes Dpg a powerful tool for inducing specific, predictable secondary structures. Depending on the surrounding sequence and local bond angles, Dpg can strongly promote either a helical or a fully extended conformation.[11][12] Crystal structure studies have shown that Dpg residues can readily be incorporated into both β-turns and α-helical structures.[12][13] Peptides containing Dpg have been shown to favor helical structures, which can be crucial for applications like siRNA delivery.[5][14][15]
Figure 1: Conformational restriction by Fmoc-Dpg.
Comparative CD Spectral Analysis: A Case Study
To illustrate the impact of Fmoc-Dpg, let's compare the hypothetical CD spectra of two model pentapeptides:
-
Peptide A (Control): Fmoc-Gly-Ala-Val-Leu-Ile-NH₂
-
Peptide B (Dpg-Modified): Fmoc-Gly-Dpg -Val-Leu-Ile-NH₂
We hypothesize that the unconstrained nature of Peptide A allows it to exist primarily in a random coil or nascent β-sheet conformation in an aqueous buffer. In contrast, the steric bulk of the Dpg residue in Peptide B is expected to force a well-defined β-turn structure.
Expected Spectral Features:
-
Peptide A (Control): The spectrum would likely be dominated by a strong negative band below 200 nm, characteristic of a random coil. There might be a weak negative shoulder around 218 nm, suggesting some β-sheet propensity, which is common for short, aliphatic peptides. The Fmoc group will also contribute significantly to the signal.[7]
-
Peptide B (Dpg-Modified): The spectrum is predicted to show features characteristic of a β-turn. Specifically, for a Type I' or Type II turn, we would expect a significant shift from the random coil signal. The spectrum might feature a positive band near 205-207 nm and negative bands at other wavelengths, indicating a folded structure.[16][17] Crystal structures of peptides containing Dpg have confirmed its ability to adopt a type I' β-turn conformation.[13]
Table 1: Comparison of Expected CD Spectral Data
| Feature | Peptide A (Control - Random Coil/β-Sheet) | Peptide B (Dpg-Modified - β-Turn) |
| Positive Maximum | Weak, ~195 nm | Strong, ~207 nm[17] |
| Negative Minimum(a) | Strong, <200 nm | Strong, ~191 nm[17] |
| Negative Minimum(b) | Weak shoulder, ~218 nm | Possible weak negative band |
| Interpretation | Predominantly unordered structure | Well-defined β-turn structure |
Note: The exact positions and magnitudes of the bands are illustrative and depend on the specific peptide sequence, solvent, and temperature.
Experimental Protocol for CD Spectroscopy of Fmoc-Dpg Peptides
Acquiring high-quality, reproducible CD data requires careful attention to detail. This protocol is designed to be a self-validating system for analyzing peptides like the ones in our case study.
Figure 2: CD Spectroscopy Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation (Causality: Accurate concentration is critical for calculating Molar Ellipticity)
-
Synthesize and purify the peptide to >95% using standard Fmoc solid-phase methods and RP-HPLC.[5]
-
Prepare a stock solution of the peptide in a suitable buffer. A common choice is 10 mM sodium phosphate at pH 7.0.[1][18] The buffer must be transparent in the far-UV region. Avoid high concentrations of chloride ions, which can interfere with measurements.
-
Determine the precise concentration of the peptide solution. If the peptide contains Trp or Tyr, absorbance at 280 nm can be used. For peptides lacking these, the Fmoc group's absorbance around 301 nm can be utilized if it hasn't been cleaved.[9]
-
For CD analysis, dilute the stock solution to a final concentration of approximately 50-100 µM.[1][5]
-
-
Instrumentation and Measurement (Causality: Proper setup ensures data quality and instrument stability)
-
Use a quartz cuvette with a short path length, typically 1 mm, to minimize solvent absorbance in the far-UV.[1]
-
Thoroughly clean the cuvette with water and methanol, then dry with nitrogen gas before each measurement.[1]
-
Ensure the CD spectrometer is purged with dry nitrogen gas to remove oxygen, which absorbs strongly below 200 nm.
-
Set the instrument parameters: scan from 260 nm down to 190 nm, with a data pitch of 1 nm, a scan speed of 50 nm/min, and an integration time of 1-2 seconds. To improve the signal-to-noise ratio, average at least three scans.[19]
-
-
Data Acquisition and Processing (Causality: Correct processing is essential for comparability)
-
First, acquire a baseline spectrum of the buffer solution using the exact same instrument settings.[1]
-
Next, acquire the spectrum of the peptide sample.
-
Subtract the buffer baseline from the peptide spectrum to correct for any solvent-related signals.[1]
-
Convert the raw data (millidegrees, mdeg) to Mean Residue Ellipticity ([θ]) using the following equation. This normalization allows for direct comparison of spectra from different peptides and concentrations.[1]
[θ] = (mdeg × 100) / (c × n × l)
Where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in centimeters.
-
Conclusion and Outlook
The incorporation of this compound into a peptide sequence serves as a potent method for inducing conformational order. As demonstrated by the comparative analysis, a peptide that might otherwise exist as a random coil can be directed into a well-defined β-turn or helical structure. Circular Dichroism spectroscopy is an indispensable tool for verifying these structural changes in solution. The distinct spectral signatures provide clear, empirical evidence of the conformational constraints imposed by Dpg. For drug development professionals, this ability to engineer specific secondary structures is invaluable for designing peptides with enhanced stability, receptor affinity, and biological activity.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. researchgate.net [researchgate.net]
- 3. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 6. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic signatures of an Fmoc–tetrapeptide, Fmoc and fluorene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptide and an alpha-helical tetradecapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. rsc.org [rsc.org]
A Comparative Guide to Helix Induction: Fmoc-Dipropylglycine vs. Fmoc-Aib
A Senior Application Scientist's Perspective on Engineering Peptide Secondary Structure
In the landscape of peptide design and drug development, the ability to control and stabilize secondary structures is paramount. Helical conformations, in particular, are central to mediating protein-protein interactions, enabling membrane translocation, and conferring proteolytic resistance. The incorporation of α,α-disubstituted amino acids (dAAs) is a cornerstone strategy for sterically constraining peptide backbones into predictable helical folds.
For decades, α-aminoisobutyric acid (Aib) has been the benchmark for this purpose—a simple, achiral, and remarkably effective helix promoter. However, the expanding chemical toolbox now offers compelling alternatives. Among these, α,α-dipropylglycine (Dpg) presents a unique profile of properties stemming from its bulkier side chains.
This guide provides an in-depth, evidence-based comparison of Fmoc-Dpg and Fmoc-Aib. We will move beyond simple cataloging of features to explore the mechanistic underpinnings of their function, present comparative experimental data, and offer detailed protocols for researchers to validate these findings in their own laboratories. Our objective is to equip scientists with the nuanced understanding required to select the optimal building block for their specific application, be it enhancing peptide stability, modulating hydrophobicity, or designing novel therapeutic agents.
The Structural and Mechanistic Basis of Helix Induction
The helix-inducing capacity of dAAs is rooted in the principles of conformational restriction. By replacing the α-hydrogen with a second alkyl substituent, the sterically allowable regions of the Ramachandran plot are dramatically reduced, forcing the peptide backbone into a narrow conformational space that overwhelmingly favors helical structures.
Fmoc-Aib (α-aminoisobutyric acid) , with its two α-methyl groups, is the archetypal helix inducer.[1][2] The minimal steric bulk of the methyl groups effectively restricts the backbone dihedral angles (Φ, Ψ) to the helical regions of the Ramachandran plot (Φ ≈ ±60°, Ψ ≈ ±30°). This makes Aib a powerful promoter of both the tighter 3₁₀-helix, common in shorter Aib-rich sequences, and the classic α-helix, which often becomes more favorable in longer peptides.[2][3][4]
Fmoc-Dpg (α,α-dipropylglycine) represents a significant increase in steric hindrance. The replacement of methyl with n-propyl groups creates a much larger steric footprint around the α-carbon. This profound steric blockade provides a powerful driving force for helix formation. However, the increased bulk is a double-edged sword; while it strongly disfavors extended or random coil conformations, the propyl chains can introduce gauche interactions or unfavorable steric clashes that may, in certain solvent environments or sequence contexts, slightly alter the ideal helical geometry or even favor more extended structures compared to the less-hindered Aib.[5][6]
Figure 1: Chemical structures of Fmoc-Aib and Fmoc-Dpg.
Comparative Performance Analysis
Direct comparison reveals important distinctions in their helix-stabilizing efficiency and their impact on overall peptide properties.
| Feature | Fmoc-Aib | Fmoc-Dpg | Rationale & References |
| Helix Induction Strength | Very Strong & Highly Reliable | Strong, but can be context-dependent | Aib is a well-established and predictable helix inducer.[1][2] Dpg's efficacy has been noted as "less certain" in some direct comparisons, showing a higher tendency for extended conformations in strongly solvating media like DMSO.[5][6] |
| Preferred Helix Type | 3₁₀-helix (short peptides), α-helix (longer peptides) | Primarily α-helical | The steric bulk of Dpg's propyl groups can disfavor the tighter packing of a 3₁₀-helix, making the α-helix more common. Aib's smaller profile accommodates both helical types readily.[2][3][4] |
| Solvent Dependence | Low; maintains helical structure in various solvents. | Moderate; helicity can be more sensitive to strongly solvating media. | Studies show Aib-peptides retain significant helical character even in DMSO, whereas Dpg-peptides may show a greater shift towards extended conformations under the same conditions.[6] |
| Steric Hindrance (Synthesis) | Low to moderate | High | The bulky propyl groups make the carboxyl group of Dpg very sterically hindered, often requiring longer coupling times, double coupling, or more potent reagents during SPPS.[7] |
| Hydrophobicity Contribution | Low | High | The two n-propyl chains add significant hydrophobicity, a feature that can be exploited in designing amphipathic peptides for membrane interaction.[8] |
| Proteolytic Stability | Increases stability | Increases stability | The α,α-disubstitution in both residues protects the adjacent peptide bonds from recognition and cleavage by proteases.[9][10] |
| Primary Applications | General helix stabilization, peptaibol mimics, enhancing metabolic stability. | Designing amphipathic peptides, cell-penetrating peptides, modulating hydrophobicity.[8] | Aib is a versatile workhorse.[1] Dpg's unique properties make it a specialized tool for applications requiring significant non-polar character. |
Experimental Guide: A Head-to-Head Comparison Protocol
To provide a framework for empirical comparison, we outline a comprehensive experimental workflow. This protocol is designed as a self-validating system to quantify the helix-inducing propensity of Dpg versus Aib within an identical peptide backbone.
Figure 2: Experimental workflow for comparing helix induction.
Step 1: Peptide Design
A model sequence is designed to be sensitive to helix induction while maintaining good solubility.
-
Sequence: Ac-Tyr-Val-Ala-Leu-Xxx -Val-Ala-Leu-Lys-NH₂
-
Xxx: Aib for Peptide 1, Dpg for Peptide 2.
-
Rationale:
-
Ac- (N-terminal acetylation) & -NH₂ (C-terminal amidation): Neutralize termini to mimic an internal peptide segment and prevent charge repulsion.
-
Tyr: Provides a chromophore for accurate concentration determination via UV absorbance at 280 nm.
-
Val, Ala, Leu: Hydrophobic residues with a high propensity to be in a helical conformation.
-
Lys: Enhances solubility in aqueous buffers.
-
Step 2: Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc/tBu chemistry is employed.[11][12]
-
Resin: Start with Rink Amide resin (for C-terminal amide). Use a substitution of ~0.5 mmol/g.
-
Swell Resin: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Critical Note for Dpg: Due to its significant steric hindrance, the coupling of the amino acid following the Dpg residue may be inefficient.[7] It is highly recommended to perform a double coupling for this step to ensure the reaction goes to completion. A Kaiser test can be used to confirm the absence of free amines.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Acetylation: After the final Fmoc deprotection, cap the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
Step 3: Cleavage, Deprotection, and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the peptide fractions using LC-MS (ESI or MALDI). Lyophilize the pure fractions.
Step 4: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the gold standard for analyzing peptide secondary structure in solution.[13][14]
-
Sample Preparation:
-
Accurately determine the concentration of each peptide stock solution using the UV absorbance of the Tyrosine residue (ε₂₈₀ ≈ 1490 M⁻¹cm⁻¹).
-
Prepare peptide solutions at a final concentration of 25-50 µM in two solvents:
-
Aqueous Buffer: 10 mM Sodium Phosphate, pH 7.4 (to assess structure in a physiological-like environment).
-
Helix-Promoting Solvent: 50% 2,2,2-Trifluoroethanol (TFE) in water (to assess maximum helical potential).
-
-
-
CD Measurement:
-
Use a 1 mm path length quartz cuvette.
-
Record CD spectra from 260 nm to 190 nm at 25 °C.
-
Acquire three scans for each sample and average them.
-
Subtract the spectrum of the corresponding solvent blank.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula:
-
MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)
-
Where n is the number of amino acid residues, c is the molar concentration, and l is the path length in cm.
-
-
Interpretation: A characteristic α-helical spectrum will show two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm.[15] A random coil shows a single strong negative minimum near 200 nm.
-
Estimate Helical Content: The percentage of α-helix can be estimated using the MRE value at 222 nm:
-
% Helix = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100
-
Where MRE₂₂₂ is the experimental value, MRE_c is the MRE of a random coil (often approximated as 0), and MRE_h is the MRE of a pure helical peptide, approximated as -33,000 deg·cm²·dmol⁻¹.
-
-
Conclusion and Recommendations
Both Fmoc-Aib and Fmoc-Dpg are potent tools for enforcing helical conformations in peptides. The choice between them is not a matter of "better" or "worse," but one of strategic design based on experimental goals.
-
Fmoc-Aib remains the undisputed standard for general-purpose helix induction. Its reliability, ease of incorporation during synthesis, and extensive body of literature make it the go-to choice for applications where robust and predictable helix stabilization is the primary objective.
-
Fmoc-Dpg should be viewed as a specialized tool for advanced peptide engineering. Its primary advantage lies in the significant hydrophobicity conferred by its n-propyl side chains. This makes it an excellent candidate for designing amphipathic peptides intended to interact with or translocate across cell membranes, as demonstrated in its use for creating effective siRNA delivery vehicles.[8] Researchers should select Dpg when the modulation of steric bulk and hydrophobicity is as critical as helix induction itself. However, they must be prepared for potential challenges in peptide synthesis and be aware that its helix-stabilizing effect can be more sensitive to the surrounding chemical environment.
By understanding the distinct structural and functional profiles of these two building blocks, researchers can make more informed decisions, accelerating the development of next-generation peptide therapeutics with precisely engineered structures and functions.
References
- 1. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of helix-stabilizing effects of α,α-dialkyl glycines with linear and cycloalkyl side chains | Semantic Scholar [semanticscholar.org]
- 7. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unraveling the Conformational Impact of Fmoc-Dipropylglycine in Peptide Design: A Comparative Guide
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy to enhance conformational stability, metabolic resistance, and binding affinity.[1][2] Among the diverse repertoire of UAAs, α,α-disubstituted amino acids, such as Fmoc-Dipropylglycine (Fmoc-Dpg), offer unique structural constraints that profoundly influence peptide secondary structure. This guide provides a comprehensive comparison of the structural effects of Fmoc-Dpg against other notable unnatural amino acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Significance of α,α-Disubstitution: A Structural Paradigm Shift
The replacement of the α-hydrogen atom with an alkyl group in an amino acid residue significantly restricts the conformational freedom of the peptide backbone.[3][4] This steric hindrance limits the accessible regions of the Ramachandran plot, thereby predisposing the peptide to adopt specific secondary structures. While α-aminoisobutyric acid (Aib), with its gem-dimethyl substitution, is a well-established helix-inducing residue, the impact of bulkier dialkyl groups, such as the dipropyl moiety in Dpg, presents a more nuanced conformational landscape.[5][6]
This compound (Dpg): A Versatile Modulator of Peptide Conformation
This compound is an achiral α,α-disubstituted amino acid that introduces significant steric bulk at the α-carbon. This unique feature makes it a powerful tool for influencing peptide secondary structure, with the potential to stabilize both helical and extended conformations depending on the surrounding sequence and solvent environment.
Structural Predispositions of Dpg-Containing Peptides
Crystal structure analyses of peptides incorporating Dpg have revealed its capacity to participate in distinct secondary structural motifs. For instance, in the tetrapeptide Boc-Gly-Dpg-Gly-Leu-OMe, the Dpg residue occupies the i+1 position of a type I' β-turn.[7] Conversely, a 14-residue peptide containing two Dpg residues adopts a continuous α-helical conformation.[7] This conformational duality highlights the context-dependent nature of Dpg's structural influence.
Comparative Structural Analysis: Dpg vs. Other Unnatural Amino Acids
A direct comparison with other α,α-disubstituted amino acids, particularly the helix-promoting Aib, is crucial for understanding the unique contributions of Dpg to peptide structure. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating these conformational differences in solution.
NMR Spectroscopic Comparison in a Model Heptapeptide
A study comparing the solution conformations of the model heptapeptide Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe, where Xxx was varied to include Dpg, Aib, and other cyclic α,α-dialkyl amino acids, provides valuable insights.[8]
In the apolar solvent CDCl₃, all peptides, including the one with Dpg, predominantly adopted helical conformations, as evidenced by solvent-shielded NH groups and sequential NᵢH ↔ Nᵢ₊₁H nuclear Overhauser effects (NOEs).[8] However, upon titration with the strongly solvating dimethyl sulfoxide (DMSO), the conformational behavior of the Dpg-containing peptide diverged from that of the Aib-containing peptide. The Dpg peptide exhibited a greater propensity for conformational transitions, with evidence for the population of extended backbone conformations, while the Aib peptide retained a significant helical population.[8]
Table 1: Comparative Conformational Properties of Xxx in Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe
| Unnatural Amino Acid (Xxx) | Predominant Conformation in CDCl₃ | Conformational Behavior in DMSO | Reference |
| Dipropylglycine (Dpg) | Helical | Conformational transitions, population of extended forms | [8] |
| Aminoisobutyric acid (Aib) | Helical | Predominantly helical | [8] |
| Diethylglycine (Deg) | Helical | Conformational transitions, similar to Dpg | [8] |
| 1-aminocycloheptane-1-carboxylic acid (Ac₇c) | Helical | Significant residual helical population | [8] |
| 1-aminocyclooctane-1-carboxylic acid (Ac₈c) | Helical | Significant residual helical population | [8] |
This comparative data underscores the more adaptable conformational nature of Dpg compared to the rigidly helix-promoting Aib. The bulkier propyl side chains of Dpg can favor extended structures in environments that disrupt helical hydrogen bonding networks.
Experimental Methodologies
To empower researchers in their exploration of unnatural amino acids, this section provides detailed protocols for the synthesis and structural analysis of peptides containing residues like Fmoc-Dpg.
Fmoc-Solid Phase Peptide Synthesis (SPPS) of Peptides Containing Dpg
The incorporation of sterically hindered amino acids like Dpg into a growing peptide chain via Fmoc-SPPS requires optimized coupling conditions to overcome the challenge of slow reaction kinetics.
Protocol 1: Fmoc-SPPS of a Dpg-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF for 2-5 minutes.[7]
-
For the sterically hindered Fmoc-Dpg, a more potent coupling reagent like HATU is recommended, and the coupling time should be extended to at least 4 hours, or even overnight, to ensure complete reaction.[9]
-
Add the activated amino acid solution to the deprotected resin and agitate at room temperature.
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10]
Protocol 2: CD Spectroscopy of a Synthetic Peptide
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).[1]
-
Determine the precise concentration of the peptide stock solution, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by quantitative amino acid analysis.
-
Prepare a final peptide sample with a concentration of approximately 50-100 µM in the desired buffer.[1]
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge at least 30 minutes before use to ensure a stable, oxygen-free environment.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scanning speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette (typically a 1 mm pathlength quartz cuvette) and instrument settings as for the peptide sample.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * l * n), where 'c' is the molar concentration of the peptide, 'l' is the pathlength of the cuvette in cm, and 'n' is the number of amino acid residues.
-
-
Data Interpretation:
-
α-helical structures are characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheet structures typically show a negative band around 218 nm and a positive band around 195 nm.
-
Random coil conformations exhibit a strong negative band below 200 nm.
-
High-Resolution Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides atomic-level information on peptide conformation and dynamics in solution.[11][12]
Protocol 3: NMR Structural Analysis of a Dpg-Containing Peptide
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O with a buffer). The sample concentration should be in the millimolar range.[1]
-
Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra, including:
-
¹H 1D spectrum for initial assessment of sample quality and folding.
-
2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.[12]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å), which are crucial for defining the 3D structure.[12]
-
For ¹⁵N-labeled peptides, ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra can be used to resolve overlapping amide proton signals.
-
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems of each amino acid residue.
-
Use the NOESY spectrum to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).
-
-
Structural Restraint Generation:
-
Convert the intensities of NOE cross-peaks into upper distance limits.
-
Determine dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)) or from chemical shift values using programs like TALOS.
-
-
Structure Calculation and Refinement:
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental data.
-
Refine the calculated structures in a simulated solvent environment to obtain a final, energetically favorable ensemble.
-
-
Structure Validation: Assess the quality of the final structures using programs like PROCHECK to evaluate stereochemical parameters and identify any violations of the experimental restraints.
Definitive Structural Insights from X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides the highest resolution structural information.[2][3]
Protocol 4: X-ray Crystallography of a Synthetic Peptide
-
Crystallization Screening:
-
Prepare a highly pure and concentrated solution of the peptide.
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[2]
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystallization "hits" to obtain single, well-diffracting crystals.
-
Carefully harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[2]
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam (often from a synchrotron source).
-
Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.[2]
-
-
Data Processing and Structure Solution:
-
Process the diffraction images to determine the intensities and positions of the diffraction spots.
-
Solve the "phase problem" to obtain an initial electron density map. For novel structures, this may require methods like heavy-atom derivatization or direct methods.[2]
-
-
Model Building and Refinement:
-
Build an atomic model of the peptide into the electron density map using molecular graphics software.
-
Refine the model against the diffraction data to improve the fit and stereochemistry.[2]
-
-
Validation and Deposition:
-
Validate the final structure for its geometric quality and agreement with the experimental data.
-
Deposit the atomic coordinates and structure factors into a public database like the Protein Data Bank (PDB).[2]
-
Conclusion
This compound stands as a valuable and versatile building block in the toolkit of peptide chemists and drug designers. Its structural effects are more nuanced than those of the canonical helix-inducer, Aib. While capable of promoting helical conformations, Dpg's larger steric profile also allows for the adoption of more extended structures, offering a greater degree of conformational control that can be exploited in the design of peptides with specific structural and functional properties. The choice between Dpg and other unnatural amino acids will ultimately depend on the desired conformational outcome and the specific molecular context. The experimental protocols provided in this guide offer a robust framework for synthesizing and structurally characterizing peptides containing Fmoc-Dpg and other unnatural amino acids, thereby facilitating the rational design of next-generation peptide therapeutics.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
Navigating Steric Hindrance in Peptide Synthesis: A Comparative Guide to Fmoc- and Boc-Protected Dipropylglycine
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like Dipropylglycine (Dpg) into peptide sequences presents a significant synthetic challenge. The bulky nature of Dpg can impede coupling reactions, leading to lower yields and purity. A critical decision in overcoming this hurdle lies in the choice of the temporary Nα-protecting group. This guide provides an in-depth, objective comparison of the two most prevalent strategies in solid-phase peptide synthesis (SPPS): the use of 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for Dipropylglycine.
While Fmoc-based chemistry has become the dominant approach in modern peptide synthesis due to its milder deprotection conditions and compatibility with automation, the classic Boc strategy retains its relevance, particularly for complex and "difficult" sequences.[][2] This guide will dissect the core chemical principles of each strategy, analyze their performance in the context of the sterically demanding Dpg residue, and provide field-proven insights to aid in the selection of the optimal synthetic route.
The Central Challenge: Steric Hindrance of Dipropylglycine
Dipropylglycine is an α,α-disubstituted amino acid, meaning it has two propyl groups attached to its α-carbon. This structure imparts significant steric bulk around the peptide backbone, which can:
-
Hinder Coupling Reactions: The bulky side chains can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, slowing down or preventing peptide bond formation.[3]
-
Promote Aggregation: Peptides containing sterically hindered residues can be more prone to aggregation on the solid support, further reducing the accessibility of reactive sites.[4]
-
Influence Peptide Conformation: The presence of Dpg can induce specific secondary structures, such as helices or turns, which can also impact the efficiency of subsequent synthetic steps.
The choice between Fmoc-Dpg-OH and Boc-Dpg-OH directly influences how these challenges are addressed throughout the synthesis.
A Tale of Two Chemistries: Fmoc vs. Boc for Dipropylglycine
The fundamental difference between the two strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for deprotection and cleavage.[][6]
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy | Boc (tert-butyloxycarbonyl) Strategy |
| Nα-Protecting Group | Fmoc | Boc |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[] | Acid-labile (e.g., 50% TFA in DCM)[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | More acid-stable (e.g., Bzl); requires strong acid for final cleavage[7] |
| Final Cleavage | Mild acid (e.g., TFA)[] | Strong acid (e.g., HF, TFMSA)[4] |
| Orthogonality | Fully orthogonal system[] | Not fully orthogonal, relies on differential acid lability[7] |
The Fmoc Strategy: The Modern Workhorse
The Fmoc strategy is the most widely used method in SPPS today.[] Its primary advantage is the use of mild basic conditions for Nα-deprotection, which is compatible with a wide range of acid-sensitive side-chain protecting groups.[]
Advantages for Dpg-containing peptides:
-
Milder Conditions: The repeated use of mild base for deprotection minimizes the risk of side reactions and degradation of sensitive residues in the peptide chain.[]
-
Automation-Friendly: The reaction conditions are well-suited for automated peptide synthesizers.[8]
-
Orthogonality: The clear distinction between base-labile Nα-protection and acid-labile side-chain protection simplifies the synthesis of complex peptides with various modifications.[]
Challenges and Mitigation:
-
Coupling of Fmoc-Dpg-OH: The steric hindrance of Dpg remains a major challenge. To overcome this, highly efficient coupling reagents such as HATU, HBTU, or COMU are recommended.[9] Extended coupling times and/or double coupling protocols may also be necessary to drive the reaction to completion.[10]
-
Aggregation: While the Fmoc group itself can contribute to aggregation, the use of chaotropic salts, high temperatures, or special "difficult sequence" protocols can help to mitigate this issue.
The Boc Strategy: The Classic Approach for Difficult Sequences
The Boc strategy, while older, is still a valuable tool, particularly for hydrophobic and aggregation-prone sequences.[4][11] The key feature is the use of a moderately strong acid for Nα-deprotection.
Advantages for Dpg-containing peptides:
-
Reduced Aggregation: The acidic deprotection step protonates the N-terminal amine, creating a positive charge that can disrupt interchain hydrogen bonding and reduce on-resin aggregation.[4] This can be particularly beneficial when synthesizing longer Dpg-containing peptides.
-
Improved Solvation: The protonated peptide chain may exhibit better solvation, improving the accessibility of the N-terminus for the subsequent coupling reaction.[4]
Challenges and Mitigation:
-
Harsher Conditions: The repeated use of TFA for deprotection can lead to the gradual degradation of acid-sensitive residues. The final cleavage with strong acids like HF or TFMSA requires specialized equipment and careful handling.[4]
-
Coupling of Boc-Dpg-OH: Similar to the Fmoc strategy, the coupling of the sterically hindered Boc-Dpg-OH requires powerful activating agents and potentially longer reaction times. In situ neutralization protocols, where the neutralization of the N-terminal amine and the coupling of the next amino acid occur simultaneously, can be particularly effective in improving coupling efficiency for difficult sequences.[4][7]
Experimental Data and Performance Insights
While direct head-to-head comparative studies detailing the synthesis of a Dpg-containing peptide using both Fmoc and Boc strategies are not abundant in the readily available literature, performance can be inferred from studies on other sterically hindered or "difficult" sequences.
It is generally accepted that for routine synthesis, the Fmoc approach often yields crude products of higher purity due to its milder deprotection steps.[12] However, for sequences prone to significant aggregation, the Boc strategy has been shown to be superior.[11] A study on the synthesis of hydrophobic peptides demonstrated that the Boc method can produce higher yields and purer products compared to the Fmoc strategy for these challenging sequences.[11]
For the incorporation of Dpg, early work highlighted the severe limitations in forming a peptide bond with the carboxyl group of protected Dpg derivatives due to steric hindrance.[3] This study found that specific activating agents were necessary to achieve successful coupling.[3] More recent studies have successfully incorporated Dpg into peptides using Fmoc-SPPS, indicating that with modern coupling reagents, this challenge can be overcome.
Experimental Protocols
Below are generalized, step-by-step protocols for the key steps in incorporating Fmoc-Dpg-OH and Boc-Dpg-OH into a peptide sequence using manual SPPS.
Fmoc-SPPS: Incorporation of Fmoc-Dpg-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Coupling of Fmoc-Dpg-OH:
-
Pre-activate a solution of Fmoc-Dpg-OH (3-5 equivalents), a coupling reagent like HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
If the coupling is incomplete, repeat the coupling step (double coupling).
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the deprotection and coupling of the next amino acid.
Boc-SPPS: Incorporation of Boc-Dpg-OH
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).
-
Neutralization: Neutralize the resin with 5% DIPEA in DCM for 2 minutes (repeat twice).
-
Washing: Wash the resin with DCM (5-7 times).
-
Coupling of Boc-Dpg-OH:
-
Pre-activate a solution of Boc-Dpg-OH (3-5 equivalents) and a coupling reagent like HBTU (2.9 equivalents) in DMF.
-
Add a base like DIPEA (6 equivalents) to the resin, followed immediately by the activated amino acid solution (in situ neutralization).
-
Shake for 2-4 hours and monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
-
Repeat: Continue with the deprotection and coupling of the next amino acid.
Visualizing the Workflows
Figure 1: Comparative workflow of a single coupling cycle for Fmoc- and Boc-SPPS.
Figure 2: Simplified deprotection mechanisms for Fmoc and Boc groups.
Conclusion: Making an Informed Decision
The choice between Fmoc- and Boc-protected Dipropylglycine is not a one-size-fits-all decision but rather a strategic choice based on the specific peptide sequence and the available synthetic resources.
-
For most applications, the Fmoc strategy is the recommended starting point. Its milder conditions, high efficiency with modern coupling reagents, and compatibility with a wide range of functionalities make it a robust and versatile choice for incorporating the sterically hindered Dpg residue.[]
-
The Boc strategy should be considered for sequences that are known to be particularly prone to aggregation. The ability of the acidic deprotection step to disrupt interchain hydrogen bonding can be a significant advantage in these "difficult" cases.[4][11] However, researchers must be equipped to handle the harsher cleavage conditions.
Ultimately, the successful synthesis of Dpg-containing peptides relies on a careful consideration of the interplay between the protecting group strategy, the choice of coupling reagents, and the optimization of reaction conditions to overcome the inherent steric challenges.
References
- 2. benchchem.com [benchchem.com]
- 3. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating Peptide Hydrophobicity with Fmoc-Dipropylglycine
In the intricate world of peptide therapeutics and drug discovery, modulating a peptide's physicochemical properties is paramount to achieving desired biological activity and pharmacokinetic profiles. Hydrophobicity, in particular, stands out as a critical parameter influencing solubility, membrane permeability, and target engagement. The incorporation of non-proteinogenic amino acids is a well-established strategy for fine-tuning this characteristic. This guide provides a comprehensive, data-driven comparison of how Fmoc-Dipropylglycine (Fmoc-Dpg) can be utilized to enhance peptide hydrophobicity, benchmarked against other common amino acid substitutions.
The Pivotal Role of Hydrophobicity in Peptide Function
The hydrophobicity of a peptide is a double-edged sword. Insufficient hydrophobicity can lead to poor membrane permeability, limiting access to intracellular targets. Conversely, excessive hydrophobicity can result in poor aqueous solubility, aggregation, and non-specific binding, posing significant challenges for formulation and administration. Therefore, the ability to rationally and predictably modify a peptide's hydrophobic character is a cornerstone of modern peptide chemistry. This is where unnatural amino acids, such as Dipropylglycine (Dpg), offer a distinct advantage.
Fmoc-Dpg is an α,α-disubstituted amino acid featuring two propyl groups on its α-carbon. This bulky, aliphatic side-chain structure significantly increases the non-polar surface area of a peptide upon incorporation. The use of the standard 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures its seamless integration into established solid-phase peptide synthesis (SPPS) protocols[1].
Quantifying Hydrophobicity: The RP-HPLC Approach
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide hydrophobicity[2]. This technique separates molecules based on their hydrophobicity through differential interactions with a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. Peptides with greater hydrophobicity interact more strongly with the stationary phase, resulting in longer retention times (Rt).
Experimental Workflow for Hydrophobicity Assessment
The process of evaluating peptide hydrophobicity can be systematically broken down into three key stages: sample preparation, RP-HPLC analysis, and data interpretation.
Caption: A streamlined workflow for the comparative analysis of peptide hydrophobicity.
Detailed Experimental Protocol: RP-HPLC
-
Peptide Synthesis: Synthesize the parent peptide and its analogues using standard Fmoc-based solid-phase peptide synthesis (SPPS)[3][4].
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail[3].
-
Purification: Purify the crude peptides using preparative RP-HPLC to achieve >95% purity, and confirm identity by mass spectrometry. Lyophilize the pure peptide fractions.
-
Sample Preparation for Analysis: Dissolve the lyophilized peptides in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient of 5% to 95% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs[5].
-
-
Data Analysis: Inject equal volumes of each peptide solution and record the retention time (Rt) at the peak apex. An increase in Rt indicates an increase in hydrophobicity.
Performance Comparison: Fmoc-Dpg vs. Alternative Amino Acids
To provide a tangible comparison, let's consider a hypothetical model peptide (MP) and its analogues where a single valine residue is replaced by Dipropylglycine (Dpg), Norleucine (Nle), and Aminoisobutyric acid (Aib).
Model Peptide (MP): Ac-Gly-Ala-Val-Gly-Lys-Leu-NH2
Analogues:
-
MP-Dpg: Ac-Gly-Ala-Dpg -Gly-Lys-Leu-NH2
-
MP-Nle: Ac-Gly-Ala-Nle -Gly-Lys-Leu-NH2
-
MP-Aib: Ac-Gly-Ala-Aib -Gly-Lys-Leu-NH2
Illustrative Comparative Hydrophobicity Data
The following table presents representative RP-HPLC retention time data that would be expected from such a comparative study, based on established principles of amino acid hydrophobicity.
| Peptide | Substituted Residue | Side-Chain Structure | Expected Retention Time (Rt) in min | Expected Change in Rt vs. MP (min) |
| MP | Valine (Val) | Isopropyl | 18.5 | - |
| MP-Dpg | Dipropylglycine (Dpg) | Di-n-propyl | ~25.0 | ~+6.5 |
| MP-Nle | Norleucine (Nle) | n-Butyl | ~20.3 | ~+1.8 |
| MP-Aib | Aminoisobutyric acid (Aib) | Dimethyl | ~18.1 | ~-0.4 |
Disclaimer: This data is illustrative and serves to demonstrate the expected trend. Actual retention times will vary based on the specific peptide sequence and chromatographic conditions.
Analysis of Comparative Data
-
This compound (Dpg): The substitution of valine with Dpg is expected to cause the most substantial increase in retention time. This is a direct result of the two propyl side chains, which add significant non-polar bulk to the peptide, thereby increasing its interaction with the C18 stationary phase[6].
-
Norleucine (Nle): Norleucine, an isomer of leucine with a linear butyl side chain, also increases hydrophobicity compared to valine, as reflected by a longer retention time. However, its impact is considerably less pronounced than that of Dpg[7].
-
Aminoisobutyric acid (Aib): Aib, with two methyl groups on the α-carbon, is structurally similar to valine but slightly less hydrophobic. Consequently, its incorporation is expected to result in a minor decrease in retention time compared to the parent valine-containing peptide[8].
Mechanistic Rationale and Practical Implications
The dramatic increase in hydrophobicity imparted by Dpg is a powerful tool for peptide design. This modification can be strategically employed to:
-
Enhance Membrane Permeability: For peptides targeting intracellular components, increased lipophilicity can facilitate passive diffusion across the cell membrane.
-
Modulate Target Binding: Hydrophobic interactions are often key drivers of ligand-receptor binding. The introduction of a highly hydrophobic residue like Dpg can significantly enhance binding affinity.
-
Influence Peptide Conformation: The steric bulk of the dipropyl groups can introduce conformational constraints, potentially stabilizing a desired secondary structure, such as an α-helix, which can in turn influence biological activity.
However, researchers must also consider the potential downsides of significantly increasing hydrophobicity. A careful balance must be struck to avoid issues with solubility and aggregation, which can be detrimental to a peptide's therapeutic potential[9].
Conclusion
The incorporation of this compound is a highly effective and straightforward method for substantially increasing the hydrophobicity of synthetic peptides. As demonstrated by the principles of reversed-phase chromatography, a single Dpg substitution can impart a greater degree of hydrophobicity than other common non-polar amino acids like norleucine. This makes Fmoc-Dpg an invaluable tool for scientists and drug developers seeking to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The key to its successful application lies in a rational design approach, where the desired increase in hydrophobicity is balanced against the need to maintain adequate solubility and avoid off-target effects.
References
- 1. Item - Relative Hydrophobicity and Hydrophilicity of Some âIonic Liquidâ Anions Determined by the 1-Propanol Probing Methodology:â A Differential Thermodynamic Approach - figshare - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Side-chain hydrophobicity scale derived from transmembrane protein folding into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The effect of side-chain functionality and hydrophobicity on the gene delivery capabilities of cationic helical polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of quantitative structure-retention relationship models for chromatographic retention prediction of peptides applying individual local partial least squares models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Fmoc-Dipropylglycine and Associated Waste Streams
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Fmoc-Dipropylglycine (Fmoc-Dpg-OH) and the associated waste streams generated during its use in solid-phase peptide synthesis (SPPS). As drug development professionals, our responsibility extends beyond synthesis to the entire lifecycle of our chemical reagents, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Section 1: Core Principles and Hazard Assessment
This compound is an N-Fmoc protected amino acid derivative widely used to introduce hydrophobic characteristics into synthetic peptides.[1] While a specific, comprehensive Safety Data Sheet (SDS) detailing all toxicological properties for this compound is not always readily available, the foundational principle of laboratory safety dictates that it be treated as a potentially hazardous substance.[2][3] This approach is based on data from analogous Fmoc-protected amino acids and the general hazards of chemical reagents used in synthesis.[2][3]
The Overarching Mandate: Under no circumstances should this compound or its associated waste be disposed of in standard laboratory trash or down the drain.[2][4] All waste materials must be collected, properly segregated, and disposed of through a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[2][4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[6]
Section 2: Identification and Segregation of Waste Streams
Effective waste management begins with accurate identification and strict segregation. In the context of peptide synthesis involving this compound, several distinct waste streams are generated. Cross-contamination of these streams can lead to hazardous reactions, such as violent acid-base neutralization, and complicates the final disposal process.
-
Unused or Expired Solid Reagent: This refers to the pure, solid this compound powder. It should be kept in its original or a clearly labeled, sealed container.
-
Contaminated Solid Waste: This category includes items that have come into direct contact with the chemical, such as weighing papers, pipette tips, vials, and contaminated PPE (gloves, etc.).[7] These items must be collected in a designated, lined container separate from non-contaminated trash.
-
Liquid Synthesis Waste: This is the most complex stream and requires careful segregation based on chemical composition.
-
Basic Deprotection Waste: This stream is generated during the removal of the Fmoc protecting group. It typically contains a secondary amine base (e.g., piperidine, pyrrolidine) and the resulting dibenzofulvene (DBF)-base adduct dissolved in a solvent like N,N-Dimethylformamide (DMF).[7][8][9][10] This waste is alkaline and must be collected in a dedicated, compatible container.
-
Acidic Cleavage Waste: Generated at the end of synthesis, this stream contains a strong acid, most commonly Trifluoroacetic Acid (TFA), used to cleave the peptide from the resin support.[7][9] This waste is highly corrosive and must be collected in a separate, acid-resistant container, often with a vented cap to accommodate potential off-gassing.
-
General Solvent Waste: This includes rinse solvents (e.g., DMF, Dichloromethane) from washing steps that are not strongly acidic or basic. While less reactive, they are still considered hazardous chemical waste.
-
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for handling waste from the moment it is generated to its final collection.
Step 1: Containerization
The foundation of safe disposal is the use of appropriate, robust, and compatible containers.
-
Action: Select a container made of material compatible with the chemical waste it will hold (e.g., HDPE for most solvents and bases, glass or specialized fluorinated plastic for strong acids like TFA).
-
Causality: Using incompatible containers can lead to degradation of the container, causing leaks and hazardous spills. Strong acids can degrade standard plastics, while certain solvents can soften or dissolve others.
-
Procedure:
-
For each segregated waste stream identified in Section 2, designate a specific waste container.
-
Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof lid.[2]
-
Never fill a waste container more than 80% full to allow for expansion of vapors and prevent splashing during transport.
-
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and is critical for the safety of all laboratory personnel and waste handlers.
-
Action: Label every waste container clearly and immediately upon creation.
-
Causality: Unlabeled containers are a serious safety hazard, as their contents are unknown. Proper labeling ensures that incompatible wastes are not mixed and that waste is handled and disposed of correctly by EHS personnel.
-
Procedure:
Step 3: Storage
Proper storage of waste containers pending pickup is essential to maintain a safe laboratory environment.
-
Action: Store sealed waste containers in a designated, secure waste accumulation area.
-
Causality: Storing waste in a designated area prevents accidental spills, reduces clutter in active work areas, and ensures that incompatible materials are kept separate. Secondary containment captures any potential leaks from the primary container.
-
Procedure:
-
Keep waste containers tightly closed when not in use.[6]
-
Store containers in a well-ventilated area, such as a satellite waste accumulation area within a fume hood.[2]
-
Utilize secondary containment (e.g., a larger bin or tray) to hold the waste containers.
-
Ensure basic waste is stored separately from acidic waste.
-
Step 4: Arrange for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Action: Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[4]
-
Causality: Licensed contractors are equipped to handle, transport, and treat chemical waste in an environmentally sound and legally compliant manner, protecting both the community and the institution from liability.
-
Procedure:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup time.
-
Do not attempt to transport the waste off-site yourself.
-
Section 4: Data Summary and Visual Workflow
For quick reference, the key information for handling this compound waste streams is summarized below.
| Waste Stream | Typical Components | Container Type | Key Handling Precautions |
| Unused Solid Reagent | This compound | Original or clearly labeled sealed container | Avoid dust inhalation; handle in a fume hood or with respiratory protection. |
| Contaminated Solids | Gloves, weighing paper, pipette tips | Lined, sealed container labeled "Hazardous Waste" | Collect immediately after use; do not mix with regular trash. |
| Basic Deprotection Liquid | Piperidine/Pyrrolidine, DBF-adduct, DMF | Chemically resistant plastic (HDPE) | KEEP SEPARATE FROM ACIDS. Store in a ventilated area. |
| Acidic Cleavage Liquid | Trifluoroacetic Acid (TFA), scavengers, solvent | Acid-resistant glass or fluorinated plastic | KEEP SEPARATE FROM BASES. Use a vented cap if recommended by EHS. Highly corrosive. |
| General Solvent Liquid | DMF, DCM, Methanol | Chemically resistant plastic (HDPE) | Treat as flammable if applicable. Keep container sealed. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste associated with this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these scientifically grounded procedures, researchers can confidently manage the disposal of this compound and its associated waste, ensuring a culture of safety and environmental stewardship within the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Dipropylglycine
For researchers engaged in solid-phase peptide synthesis (SPPS), the integrity of your work is intrinsically linked to the safety and precision of your lab practices. Fmoc-Dipropylglycine, like other protected amino acid derivatives, is a cornerstone of modern peptide chemistry. However, its safe handling is paramount, not just for regulatory compliance, but for fostering a laboratory environment where scientific excellence can thrive. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling this compound, grounded in the principles of risk mitigation and scientific causality.
Hazard Assessment: Understanding the Physicochemical Risks
This compound is a fine, powdered solid. The primary risks associated with this and similar Fmoc-amino acids stem from their physical form and chemical nature. A thorough risk assessment is the foundation of any safety protocol.[1] While not classified as acutely toxic, the potential for irritation and sensitization necessitates robust protective measures.[2][3][4]
Key Risk Factors:
-
Inhalation: As a fine powder, the primary risk is the inhalation of airborne particles, which may cause respiratory tract irritation.[2][3][4][5]
-
Dermal Contact: Absorption through the skin or direct contact may lead to skin irritation.[2][3][4]
-
Ocular Contact: Direct contact with the eyes can cause irritation.[2][3]
-
Unknown Biological Activity: As with many research chemicals, the full toxicological profile may not be completely characterized, warranting a cautious approach.[5]
| Potential Exposure Route | Associated Health Effects | Source |
| Inhalation | May cause respiratory tract irritation. | [2][3][4] |
| Skin Contact | May cause skin irritation; potentially harmful if absorbed. | [2][3][4] |
| Eye Contact | May cause eye irritation. | [2][3] |
| Ingestion | May be harmful if swallowed. | [2][3][4] |
Core Personal Protective Equipment (PPE) Protocol: A System of Defense
Effective PPE is more than a uniform; it is a multi-layered system designed to create barriers between you and potential hazards. The selection of each component is a deliberate choice based on the identified risks.
Primary Engineering Control: The Chemical Fume Hood
Before any personal equipment is considered, the primary control measure for handling powdered chemicals is an engineering control.
-
Function: A certified chemical fume hood is mandatory for all manipulations of solid this compound.[5][6] It captures airborne particles at the source, preventing them from entering the breathing zone of the operator and the general laboratory environment.
-
Causality: The inward airflow of the fume hood is the most effective method to mitigate the risk of respiratory exposure to the fine powder.
The Essential PPE Ensemble
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Provides a full seal around the eyes to protect against airborne powder and potential liquid splashes during solvent addition. Standard safety glasses are insufficient.[1][5] |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a suitable, low-linting material protects skin and personal clothing from contamination.[1][5] |
| Hand Protection | Nitrile Gloves | Nitrile provides excellent chemical resistance for the solvents typically used in SPPS (e.g., DMF, DCM) and protects against direct skin contact with the amino acid derivative.[1][5] Always check manufacturer-specific glove compatibility charts. |
| Respiratory Protection | N95/FFP2 Respirator (Conditional) | While a fume hood is the primary control, a respirator may be required as a secondary measure during large-scale powder handling or when cleaning spills, as determined by your institution's risk assessment. |
Operational Plan: From Stock Bottle to Synthesis Vessel
Adherence to a standardized workflow minimizes variability and the potential for error or exposure.
Workflow for Weighing Solid this compound
Caption: Workflow for the safe handling of solid this compound.
Experimental Protocol: Weighing and Dissolution
-
Preparation: Don the complete PPE ensemble (lab coat, chemical safety goggles, nitrile gloves).[5] Ensure the fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place all necessary equipment (analytical balance, spatulas, weigh paper/boat, reagent container, and solvent wash bottles) inside the fume hood. This minimizes the need to move in and out of the hood, which can disrupt airflow.
-
Weighing: To minimize static and powder dispersion, use an anti-static weigh boat or specialized spatula.[5] Open the this compound container slowly. Do not tap the container. Carefully transfer the desired amount of powder.
-
Securing: Immediately and securely close the primary reagent container.
-
Dissolution: If preparing a solution for coupling, add the solvent (e.g., Dimethylformamide - DMF) to the weighed powder in a suitable vessel inside the fume hood. This prevents any residual powder from becoming airborne.
-
Cleanup: Wipe down the spatula and the balance with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth and any contaminated weigh paper in the designated solid chemical waste container.
Disposal Plan: A Lifecycle Approach to Waste Management
Proper disposal is a critical final step in the safe handling process. All waste generated from handling this compound must be considered chemically contaminated.
| Waste Stream | Description | Disposal Procedure |
| Solid Chemical Waste | Excess this compound, contaminated weigh papers, paper towels used for cleanup. | Collect in a clearly labeled, sealed waste container designated for solid chemical waste. Do not mix with general trash. |
| Liquid Chemical Waste | Unused solutions, solvent rinses from glassware, filtrates from synthesis steps (e.g., piperidine/DMF from deprotection).[7][8] | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institution's guidelines. |
| Contaminated PPE | Used nitrile gloves, disposable lab coat sleeves. | Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of in the designated solid chemical waste container. |
Disposal Protocol:
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with their contents (e.g., "this compound Solid Waste," "DMF/Piperidine Liquid Waste").
-
Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department.
-
Consult: Always adhere to local and institutional regulations for chemical waste disposal.[6] When in doubt, consult your EH&S department.
By integrating these detailed PPE, operational, and disposal plans into your daily laboratory workflow, you establish a robust safety culture that protects both the researcher and the integrity of the scientific work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
